Thiol-PEG12-acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDURFKNRMLTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211174-73-9 | |
| Record name | Carboxy-PEG12-C2-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the structure of Thiol-PEG12-acid?
An In-Depth Technical Guide to the Structure and Properties of Thiol-PEG12-acid
Introduction
This compound is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal thiol group and a terminal carboxylic acid group separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for covalently linking different molecules and surfaces.[1] The PEG spacer enhances aqueous solubility and biocompatibility, while the orthogonal reactivity of the terminal functional groups allows for controlled, stepwise conjugation strategies.[1][2] This guide provides a detailed examination of its structure, physicochemical properties, reactivity, and the analytical methods used for its characterization, tailored for researchers and professionals in drug development.
Core Molecular Structure
The structure of this compound is defined by three key components that dictate its functionality: a thiol group, a PEG spacer, and a carboxylic acid group.
-
Terminal Thiol Group (-SH): This sulfhydryl group is a potent nucleophile, enabling specific covalent bond formation with a variety of substrates. It exhibits high reactivity towards maleimides, haloacetamides, and the surfaces of noble metals like gold.[1] This functionality is crucial for attachment to cysteine residues in proteins or for immobilizing molecules on gold nanoparticles and surfaces.[1]
-
Polyethylene Glycol (PEG12) Spacer: The linker consists of a discrete chain of 12 ethylene (B1197577) oxide units.[1] This hydrophilic spacer imparts greater water solubility to the molecule and any resulting conjugates, which is highly advantageous in biological systems.[1][2] It also helps to minimize non-specific interactions and can improve the pharmacokinetic properties of conjugated drugs. The monodisperse spacer is 39 atoms in length, corresponding to approximately 46.8 Å.[3][4]
-
Terminal Carboxylic Acid (-COOH): Located at the opposite end from the thiol group, the carboxylic acid provides another site for conjugation.[1] This group can be chemically activated, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS), to react with primary amines, such as those on lysine (B10760008) residues of proteins, forming stable amide bonds.[1][2]
Caption: Logical relationship of this compound's functional components.
Physicochemical Properties
The quantitative properties of this compound are critical for its application in precise scientific protocols.
| Property | Value | Reference(s) |
| CAS Number | 1032347-93-5 | [2][3][4] |
| Chemical Formula | C₂₇H₅₄O₁₄S | [2][3] |
| Molecular Weight | 634.77 g/mol | [3][4] |
| Purity (Typical) | ≥95% (as determined by HPLC) | [1][2] |
| PEG Spacer Length | 39 atoms (~46.8 Å) | [3][4] |
| Appearance | Solid or viscous liquid | |
| Storage Conditions | -20°C, under an inert atmosphere | [2][3] |
| Common Solvents | Water, Methylene chloride, Acetonitrile, DMSO | [3] |
Reactivity and Functionalization Workflows
The utility of this compound stems from the orthogonal reactivity of its two terminal groups, allowing for specific and directed conjugation strategies.
Thiol Group Reaction Pathways
The thiol group is highly reactive with specific electrophiles and metal surfaces. This allows for stable anchoring of the linker to proteins, surfaces, or other molecules. Key reactions include Michael addition with maleimides and dative bond formation with gold surfaces.
References
Thiol-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, reactivity, and applications of Thiol-PEG12-acid, a versatile heterobifunctional linker for bioconjugation and drug delivery.
This compound is a discrete polyethylene (B3416737) glycol (dPEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique heterobifunctional architecture, featuring a terminal thiol group and a carboxylic acid group separated by a 12-unit polyethylene glycol spacer, offers researchers a high degree of control over the assembly of complex biomolecular conjugates.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often minimizing non-specific interactions.[1][3]
Core Chemical and Physical Properties
The well-defined structure of this compound provides a consistent linker length and predictable chemical reactivity. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₅₄O₁₄S | [4] |
| Molecular Weight | 634.77 g/mol | [4] |
| Appearance | Solid or viscous liquid | [4] |
| Purity | >95% (HPLC) | [4] |
| Solubility | Soluble in water, Methylene chloride, Acetonitrile, DMAC, and DMSO | [2] |
| Storage Temperature | -20°C | [4] |
| Spacer Arm Length | 39 atoms (46.8 Å) | [2] |
Reactivity and Chemical Behavior
The strategic importance of this compound lies in the orthogonal reactivity of its terminal functional groups. This allows for sequential and specific conjugation reactions, enabling the precise assembly of complex architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1]
Thiol Group Reactivity
The terminal thiol (-SH) group is a potent nucleophile with a strong affinity for specific electrophiles and metal surfaces. This reactivity enables several key conjugation strategies:
-
Thiol-Maleimide Michael Addition: The thiol group readily undergoes a Michael addition reaction with maleimides, forming a stable thioether bond. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[5]
-
Gold Surface Conjugation: The thiol group forms a strong dative bond with gold surfaces, making it an ideal linker for the functionalization of gold nanoparticles (AuNPs).[2][4]
-
Disulfide Bond Formation: The thiol can react with other thiol-containing molecules to form reversible disulfide bonds.[2]
Carboxylic Acid Group Reactivity
The terminal carboxylic acid (-COOH) group can be activated to form stable amide bonds with primary amines, a cornerstone of bioconjugation. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][6] The EDC activates the carboxylic acid, and the NHS ester intermediate enhances the stability and efficiency of the subsequent reaction with an amine.[6]
Key Experimental Protocols
The following are detailed methodologies for the most common applications of this compound.
Protocol 1: EDC/NHS-Mediated Amine Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. Prepare the amine-containing molecule in the Coupling Buffer.
-
Activation of this compound: In a microcentrifuge tube, dissolve this compound in Activation Buffer. Add a 10-20 fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Amine: Add the activated this compound solution to the amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be maintained between 7.2 and 8.0. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the reaction of the thiol group of this compound with a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-containing molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of this compound: If the thiol group is in a disulfide form, it must be reduced first. Dissolve the this compound in the degassed Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Dissolve the maleimide-containing molecule in the Conjugation Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-containing molecule to the this compound solution. React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Add the Quenching Solution to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Protocol 3: Functionalization of Gold Nanoparticles
This protocol outlines the surface modification of gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Ultrapure water or PBS
-
Microcentrifuge
Procedure:
-
Ligand Exchange: In a microcentrifuge tube, mix the citrate-capped AuNP solution with a molar excess of this compound.
-
Incubation: Incubate the mixture at room temperature with gentle stirring for 12-24 hours to allow for the replacement of the citrate (B86180) capping agent with the thiol linker.[7]
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant containing excess this compound and displaced citrate. Resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linkers.[7]
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Signaling Pathways and Experimental Workflows
The unique properties of this compound make it a valuable component in various advanced biomedical applications. The following diagrams illustrate its role in two such areas.
Caption: Mechanism of Action of a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the functionalization of gold nanoparticles.
References
An In-depth Technical Guide to the Synthesis and Purification of HS-PEG12-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of HS-PEG12-COOH, a heterobifunctional linker critical in bioconjugation and drug delivery. The methodologies detailed herein are compiled from established chemical principles and published synthetic strategies for polyethylene (B3416737) glycol (PEG) derivatives.
Introduction to HS-PEG12-COOH
HS-PEG12-COOH, also known as Thiol-PEG12-Carboxylic Acid, is a discrete PEG (dPEG®) linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit ethylene (B1197577) glycol chain. This linker offers a precise spacer length, enhancing the aqueous solubility of conjugated molecules and providing flexibility for various bioconjugation strategies. The thiol group allows for stable attachment to maleimides, gold surfaces, and other thiol-reactive entities, while the carboxylic acid can be activated to form stable amide bonds with primary amines.
Synthesis of HS-PEG12-COOH
The synthesis of HS-PEG12-COOH is typically achieved through a multi-step process starting from a commercially available PEG diol. A common and versatile approach involves the asymmetric functionalization of the two terminal hydroxyl groups. This strategy relies on the monoprotection of one hydroxyl group, followed by the conversion of the unprotected hydroxyl group to a thiol (or a protected thiol). Subsequently, the protecting group is removed from the first hydroxyl, which is then oxidized to a carboxylic acid.
A plausible and widely applicable synthetic route is detailed below. This protocol is a composite of established methods for the synthesis of heterobifunctional PEGs.
Experimental Protocol: A Representative Synthesis of HS-PEG12-COOH
This protocol outlines a three-step synthesis starting from dodecaethylene glycol (HO-PEG12-OH).
Step 1: Monotosylation of Dodecaethylene Glycol
This initial step asymmetrically activates one of the terminal hydroxyl groups.
-
Materials:
-
Dodecaethylene glycol (HO-(CH₂CH₂O)₁₂-H)
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve dodecaethylene glycol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous pyridine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield α-tosyl-ω-hydroxy-dodecaethylene glycol (TsO-PEG12-OH).
-
Step 2: Conversion of the Tosylate to a Protected Thiol
The tosyl group is displaced with a protected thiol, such as a thioacetate (B1230152).
-
Materials:
-
TsO-PEG12-OH
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
-
Procedure:
-
Dissolve TsO-PEG12-OH (1.0 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain α-thioacetate-ω-hydroxy-dodecaethylene glycol (AcS-PEG12-OH).
-
Step 3: Oxidation of the Hydroxyl Group to a Carboxylic Acid and Deprotection of the Thiol
The terminal hydroxyl group is oxidized to a carboxylic acid, followed by the hydrolysis of the thioacetate to the free thiol.
-
Materials:
-
AcS-PEG12-OH
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for deprotection
-
DCM
-
Deionized water
-
-
Procedure (Oxidation):
-
Dissolve AcS-PEG12-OH (1.0 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in water and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield α-thioacetate-ω-carboxy-dodecaethylene glycol (AcS-PEG12-COOH).
-
-
Procedure (Deprotection):
-
Dissolve the AcS-PEG12-COOH in a mixture of methanol (B129727) and water.
-
Add a solution of NaOH (e.g., 1 M) and stir at room temperature for 2-4 hours. Alternatively, acidic hydrolysis with HCl can be used.
-
Monitor the deprotection by LC-MS.
-
Neutralize the reaction mixture with an appropriate acid (if using basic hydrolysis) or base (if using acidic hydrolysis).
-
Extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to yield the crude HS-PEG12-COOH.
-
Quantitative Data for Synthesis
The following table summarizes expected, representative data for the synthesis of HS-PEG12-COOH. Actual yields and purity will vary depending on the specific reaction conditions and purification efficacy.
| Step | Product | Typical Yield (%) | Purity (%) | Key Reaction Conditions |
| 1 | TsO-PEG12-OH | 70-85 | >90 (after chromatography) | 1.1 eq. TsCl, Pyridine/DCM, 0°C to RT, 12-16h |
| 2 | AcS-PEG12-OH | 85-95 | >95 | 1.5 eq. KSAc, DMF, RT, 24h |
| 3 | HS-PEG12-COOH | 60-75 (over two steps) | >90 (crude) | Jones oxidation, followed by NaOH hydrolysis |
Purification of HS-PEG12-COOH
The final purity of HS-PEG12-COOH is critical for its successful application in bioconjugation. Several methods can be employed for its purification, with the choice depending on the scale of the synthesis and the nature of the impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for the purification of small to medium-sized molecules like HS-PEG12-COOH.
-
Experimental Protocol for Preparative RP-HPLC:
-
System: Preparative HPLC with a gradient pump and a UV detector.
-
Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Sample Preparation: Dissolve the crude HS-PEG12-COOH in a minimal amount of Mobile Phase A and filter through a 0.45 µm syringe filter.
-
Gradient: A shallow gradient optimized around the elution time of the product. For example, a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile.
-
Analysis and Isolation: Analyze the collected fractions by analytical RP-HPLC or LC-MS to determine purity. Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the aqueous solution to obtain the purified product.
-
Liquid-Liquid Extraction (LLE)
LLE can be an effective method to remove non-acidic impurities by exploiting the charge of the carboxylic acid group.
-
Experimental Protocol for LLE:
-
Dissolution: Dissolve the crude product in an organic solvent such as DCM or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaHCO₃ or dilute NaOH). The deprotonated HS-PEG12-COO⁻ will partition into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Acidification and Re-extraction: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl). The protonated HS-PEG12-COOH will become more organic-soluble. Extract the acidified aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
-
Quantitative Data for Purification
| Purification Method | Typical Recovery Yield (%) | Final Purity (%) | Key Parameters |
| Preparative RP-HPLC | 60-80 | >95 | C18 column, Water/Acetonitrile with 0.1% TFA gradient |
| Liquid-Liquid Extraction | 70-90 | >90 | pH adjustment to facilitate phase transfer |
Characterization Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized HS-PEG12-COOH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates. The characteristic peaks of the ethylene glycol repeating units, the methylene (B1212753) groups adjacent to the thiol and carboxylic acid, and the absence of signals from protecting groups are key indicators of a successful synthesis.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the S-H stretch of the thiol.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the synthesis and purification workflows.
Caption: Synthetic pathway for HS-PEG12-COOH.
Caption: Purification and analysis workflow for HS-PEG12-COOH.
Conclusion
The synthesis and purification of HS-PEG12-COOH require a systematic approach involving multiple synthetic steps and rigorous purification. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce high-purity HS-PEG12-COOH for their specific applications. Careful monitoring of each step and thorough characterization of the final product are paramount to ensure the quality and reliability of this versatile heterobifunctional linker.
An In-depth Technical Guide to the Mechanism and Application of Thiol-PEG12-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiol-PEG12-acid linker is a heterobifunctional molecule that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal thiol group and a carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the precise assembly of complex biomolecular constructs. This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and key applications of the this compound linker, with a focus on its role in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and as a pivotal component in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Architecture and Advantages of this compound Linkers
The this compound linker is characterized by three key components: a thiol (-SH) group, a carboxylic acid (-COOH) group, and a discrete 12-unit polyethylene glycol (PEG) spacer.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.[2]
-
The Thiol Group (-SH): This nucleophilic group exhibits high reactivity towards maleimides, haloacetamides, and the surfaces of noble metals like gold, enabling specific attachment to cysteine residues on proteins or to nanoparticles.[1][2]
-
The Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form highly stable amide bonds.[1][2] This reaction is typically mediated by carbodiimide (B86325) chemistry.
-
The PEG12 Spacer: The hydrophilic 12-unit PEG chain enhances the aqueous solubility of the resulting conjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of the final molecule by providing a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[1][3] The defined length of the PEG12 spacer is crucial in applications like PROTACs, where it influences the geometry and stability of the ternary complex.[4][5]
Core Mechanisms of Bioconjugation
The versatility of the this compound linker stems from the orthogonal reactivity of its terminal functional groups, allowing for two primary conjugation strategies.
Amide Bond Formation via EDC/NHS Chemistry
The carboxylic acid terminus can be coupled to primary amines on biomolecules through a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Thioether Bond Formation via Maleimide-Thiol Reaction
The thiol group of the linker reacts specifically with maleimide-functionalized molecules, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[6] This reaction is highly efficient and specific for thiols, minimizing side reactions with other nucleophiles like amines.
Quantitative Data on Bioconjugation and Application
The efficiency and outcome of bioconjugation reactions involving this compound linkers are influenced by various factors. The following tables summarize key quantitative data from the literature.
| Parameter | Value/Range | Application Context | Reference(s) |
| Amide Coupling Efficiency | 70-90% | Protein-linker conjugation | |
| Thiol-Maleimide Conjugation Efficiency | >80% (with engineered cysteines) | Site-specific protein modification | |
| PROTAC DC50 | Varies (nM to µM range) | Protein degradation | [4] |
| PROTAC Dmax | Varies (typically >80%) | Protein degradation | [4] |
| Linker Length (PEG units) | 4-16 units | PROTAC optimization | [4][5] |
| Table 1: Quantitative parameters for this compound linker applications. |
| Bond Type | Formed From | Stability under Physiological Conditions | Notes | Reference(s) |
| Amide | Carboxylic Acid + Amine (EDC/NHS) | Highly Stable | Resistant to enzymatic cleavage and hydrolysis. | [7] |
| Thioether | Thiol + Maleimide | Generally Stable | Can be susceptible to retro-Michael reaction, leading to deconjugation, though more stable alternatives are being developed. | [8] |
| Table 2: Stability of bonds formed using this compound linkers. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound linkers.
Protocol 1: Two-Step Protein Conjugation (Amine and Thiol)
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein's lysine residues using a this compound linker.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Maleimide-functionalized molecule
-
Quenching solution (e.g., 1 M Tris or 1 M Glycine)
-
Desalting column and Size-Exclusion Chromatography (SEC) column
Procedure:
Step 1: Amide Coupling to Protein
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution in Coupling Buffer.
-
Adjust the final reaction pH to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Purification of Protein-PEG-SH:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).
-
Step 2: Thiol-Maleimide Coupling
-
Conjugation to Maleimide-Molecule:
-
Immediately add the maleimide-functionalized molecule to the purified Protein-PEG-SH solution (a 5-10 fold molar excess of the maleimide molecule is a good starting point).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
(Optional) Quench any unreacted maleimide groups by adding a quenching solution (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 1-10 mM and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using SEC to remove unreacted components.
-
Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the surface modification of citrate-capped AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
Procedure:
-
Preparation of Linker Solution:
-
Prepare a 1 mM stock solution of this compound in ethanol (B145695) or water.
-
-
Surface Modification:
-
Add the this compound stock solution to the AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing the excess linker.
-
Resuspend the nanoparticle pellet in phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound linkers.
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
-
Application in PROTACs: Engineering Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The this compound linker is frequently used to connect the POI-binding ligand and the E3 ligase-binding ligand.
The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][10] An optimal linker length facilitates the necessary protein-protein interactions within the ternary complex.[4]
Conclusion
The this compound linker is a powerful and versatile tool in modern drug development and bioconjugation. Its well-defined structure and orthogonal reactivity provide researchers with a high degree of control over the assembly of complex biomolecules. A thorough understanding of its reaction mechanisms, as detailed in this guide, is essential for its effective application in creating next-generation therapeutics and research tools, from highly targeted ADCs and functionalized nanoparticles to innovative protein degraders like PROTACs. The continued exploration and optimization of conjugation strategies using such linkers will undoubtedly pave the way for further advancements in medicine and biotechnology.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
Thiol-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the molecular characteristics, experimental applications, and strategic implementation of Thiol-PEG12-acid in advanced biomedical research.
This compound is a heterobifunctional linker molecule playing a pivotal role in modern bioconjugation and drug development. Its unique structure, featuring a terminal thiol group and a carboxylic acid moiety separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for a myriad of applications, from the creation of sophisticated biosensors to the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This guide provides a detailed overview of its molecular properties, experimental protocols for its use, and logical workflows for its integration into research and development pipelines.
Core Molecular Data
A clear understanding of the fundamental properties of this compound is essential for its effective application. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C27H54O14S | [2] |
| Molecular Weight | 634.77 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | BroadPharm |
| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, acetonitrile | [4] |
| Storage Conditions | -20°C, desiccated | [2] |
Experimental Protocols
The dual functionality of this compound allows for a range of specific conjugation strategies. The thiol group exhibits high reactivity towards maleimides and gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.
Protocol 1: Immobilization on Gold Surfaces for Biosensor Development
This protocol outlines the functionalization of a gold surface with this compound, followed by the immobilization of a protein for applications such as surface plasmon resonance (SPR) biosensing.[5]
Materials:
-
Gold-coated sensor chip
-
This compound
-
Absolute ethanol (B145695)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M ethanolamine, pH 8.5)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Surface Preparation: Clean the gold sensor chip thoroughly with ethanol and dry under a stream of nitrogen.
-
Self-Assembled Monolayer (SAM) Formation: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the gold chip in this solution for 18-24 hours at room temperature to allow for the formation of a stable SAM.[5]
-
Activation of Carboxylic Acid: Rinse the chip with ethanol and dry. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. Immerse the chip in the activation solution for 15-30 minutes at room temperature.[5]
-
Protein Immobilization: Immediately rinse the activated chip with Wash Buffer. Immerse the chip in the protein solution (typically 10-100 µg/mL) for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Transfer the chip to the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Final Wash: Rinse the chip with Wash Buffer to remove any non-covalently bound protein. The functionalized surface is now ready for analysis.
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol describes a two-step synthesis of a PROTAC, where the this compound linker connects a protein of interest (POI) ligand and an E3 ligase ligand.[6]
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Synthesis of POI-Linker Intermediate:
-
Activate the carboxylic acid of this compound (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF for 15 minutes at room temperature.
-
Add the amine-functionalized POI ligand (1.0 equivalent) and stir for 4 hours at room temperature.[6]
-
Monitor the reaction by LC-MS and purify the intermediate by silica (B1680970) gel chromatography.
-
-
Synthesis of the Final PROTAC:
-
Activate the terminal thiol group of the POI-linker intermediate. This is a conceptual step; in a more typical synthesis with a hydroxyl-PEG-acid, the hydroxyl group would be activated (e.g., to a tosylate). For a thiol-PEG-acid, the strategy might involve reaction with a maleimide-functionalized E3 ligase ligand.
-
For a representative reaction with an amine-containing E3 ligase ligand, an alternative approach would be to first conjugate the this compound to the E3 ligase ligand via the carboxylic acid end, and then react the thiol end with a suitable functional group on the POI ligand.
-
Alternatively, if the E3 ligase ligand has a maleimide (B117702) group, dissolve the POI-Linker intermediate and the maleimide-functionalized E3 ligase ligand in a suitable buffer (pH 6.5-7.5) and react for 1-2 hours at room temperature.
-
Purify the final PROTAC molecule by preparative HPLC.[6]
-
Characterize the final product by LC-MS and NMR.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
A Technical Guide to the Solubility of Thiol-PEG12-acid in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Thiol-PEG12-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. Understanding its solubility is paramount for the successful design and execution of experimental protocols, ensuring reproducibility and the integrity of results.
Core Concepts and Solubility Profile
This compound (HS-(CH₂CH₂O)₁₂-CH₂CH₂COOH) is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The presence of this hydrophilic PEG chain is a key determinant of its solubility, enhancing its miscibility in aqueous media and influencing its behavior in various organic solvents.[1][2]
The orthogonal nature of the thiol and carboxylic acid moieties allows for specific, controlled conjugation reactions. The thiol group exhibits high reactivity towards maleimides and the surfaces of noble metals like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1]
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, a combination of manufacturer data sheets, related compound information, and general chemical principles provides a strong indication of its solubility profile.
| Solvent System | Qualitative Solubility | Semi-Quantitative Data & Handling Recommendations |
| Aqueous Solutions | ||
| Water | Soluble[3] | The hydrophilic PEG spacer significantly enhances solubility in aqueous media.[1][2] For a multi-arm PEG-Thiol (MW 2k), a solubility of > 1.0 mg/mL has been noted.[4] |
| Aqueous Buffers (e.g., PBS, MES, HEPES) | Soluble | Use degassed, thiol-free buffers for conjugation reactions to prevent oxidation of the thiol group. For thiol-maleimide chemistry, a pH range of 6.5-7.5 is optimal.[5] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | To facilitate handling of the often viscous liquid, preparing a stock solution in anhydrous DMSO is recommended.[5] A stock solution of a similar, shorter-chain compound (Thiol-PEG3-acetic acid) can be prepared at 40 mg/mL.[5] |
| Dimethylformamide (DMF) | Soluble | Anhydrous DMF can be used to prepare stock solutions, similar to DMSO.[5] |
| Dichloromethane (DCM) / Methylene Chloride | Soluble[3] | Useful for synthetic chemistry applications involving the carboxylic acid moiety.[5] |
| Acetonitrile (ACN) | Soluble[3] | A common solvent for purification and analysis via HPLC. |
| N,N-Dimethylacetamide (DMAC) | Soluble[3] | Can be used as a solvent for preparing stock solutions. |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | PEG and functionalized short-chain PEGs are generally soluble in lower alcohols.[5] |
Experimental Protocols
Protocol 1: General Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure to determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as HPLC.
-
Analyze the filtered, saturated solution and determine its concentration by interpolating from the calibration curve.
-
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a typical workflow for modifying the surface of gold nanoparticles with this compound, leveraging the strong affinity of the thiol group for gold surfaces.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (e.g., 2 mM Sodium Phosphate, pH 7.4)
-
Centrifuge capable of pelleting the AuNPs
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as water or DMSO.
-
Surface Modification: To the gold nanoparticle solution, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange and the formation of a self-assembled monolayer (SAM).
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing the excess, unreacted linker.
-
Resuspend the nanoparticle pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound linker.
-
-
Characterization: The resulting PEGylated AuNPs can be characterized by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and UV-Vis spectroscopy to observe shifts in the surface plasmon resonance peak.
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows involving this compound.
References
Thiol-PEG12-acid CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, nanotechnology, and drug delivery. This document details its chemical properties, supplier information, experimental protocols, and key applications.
Core Compound Information
This compound is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group facilitates covalent attachment to maleimide-functionalized molecules or metallic surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.
Two CAS numbers are frequently associated with this compound: 1032347-93-5 and 2211174-73-9 . While both are used interchangeably by various suppliers, they refer to the same chemical structure.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C27H54O14S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 634.77 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to light yellow oil or solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and water | --INVALID-LINK-- |
| Storage Conditions | -20°C, under an inert atmosphere | --INVALID-LINK-- |
Supplier Information
| Supplier | Product Name | Catalog Number | CAS Number(s) |
| BroadPharm | This compound | BP-21916 | 1032347-93-5 |
| Vector Laboratories | Thiol-dPEG®12-acid | QBD-10850 | 1032347-93-5 |
| MedChemExpress | This compound | HY-141326 | 2211174-73-9 |
| Sigma-Aldrich | Thiol-dPEG®12-acid | QBD10850 | - |
| BenchChem | This compound | B3024035 | 2211174-73-9 |
| Advanced ChemTech | This compound | MDP850 | 1032347-93-5 |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound, derived from scientific literature.
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of gold nanoparticles with this compound to create a hydrophilic and functionalizable surface for subsequent bioconjugation.
Materials:
-
Gold nanoparticles (AuNPs) solution
-
This compound
-
Milli-Q water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in Milli-Q water.
-
Functionalization Reaction: To 1 mL of the AuNPs solution (e.g., 10 nM), add the this compound stock solution to a final concentration of 100 µM.
-
Incubation: Incubate the mixture overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.
-
Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).
-
Washing: Carefully remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.
-
Final Resuspension: Resuspend the final pellet of functionalized AuNPs in the desired buffer for storage or further conjugation.
Bioconjugation to an Amine-Containing Molecule
This protocol details the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, through the formation of an amide bond.
Materials:
-
Amine-containing molecule (e.g., protein, peptide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve this compound in Activation Buffer. Add a 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: Add the activated this compound solution to the amine-containing molecule in Conjugation Buffer. The molar ratio of the activated linker to the target molecule should be optimized but can be started at 10:1.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove excess linker and byproducts.
Mandatory Visualizations
Experimental Workflow: Functionalization of Gold Nanoparticles
Introduction to Heterobifunctional Polyethylene Glycol (PEG) Linkers
An In-depth Technical Guide to Heterobifunctional PEG Linkers
In the fields of bioconjugation, drug delivery, and diagnostics, the ability to covalently link two or more distinct molecules with precision is paramount.[1] Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential and controlled conjugation of different molecular entities.[2] When a polyethylene (B3416737) glycol (PEG) chain is incorporated as a spacer between these functional groups, the resulting molecule is a heterobifunctional PEG linker.[3][4]
These linkers have become indispensable tools, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2] The PEG component is not merely a passive spacer; it imparts a range of beneficial properties to the final conjugate, including enhanced solubility, improved stability, reduced immunogenicity, and favorable pharmacokinetic profiles.[5][][7] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, their applications, and detailed experimental protocols for their use.
Core Features and Physicochemical Properties
The integration of a PEG chain into a linker's structure confers several advantageous properties that are critical for therapeutic and diagnostic applications. These features help to overcome common challenges associated with biomolecules and small molecule drugs, such as poor solubility and rapid clearance from the body.[8][9]
| Property | Description & Advantages in Bioconjugation |
| Hydrophilicity | The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, improving the solubility of hydrophobic drugs and preventing aggregation of protein-based conjugates in aqueous environments.[2][][8] |
| Biocompatibility | PEG is non-toxic and generally recognized as safe by regulatory bodies like the FDA, making it suitable for in vivo applications.[7][8] |
| Reduced Immunogenicity | The flexible PEG chain creates a "stealth" hydration shell around the conjugated molecule, masking its epitopes from recognition by the immune system and reducing the risk of an immune response.[4][8][10] |
| Improved Pharmacokinetics (PK) | PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and protects it from proteolytic degradation. This leads to a longer circulation half-life and prolonged therapeutic effect.[5][10][11] |
| Precise Spacing & Flexibility | The PEG chain acts as a flexible spacer of a defined length, allowing for precise control over the distance between the two conjugated molecules. This is crucial for optimizing biological activity, for instance, by ensuring a drug payload does not sterically hinder its targeting antibody.[2][4][] |
| Dual Reactivity | The two distinct functional groups at either end of the linker allow for specific, sequential conjugation, providing precise control over the synthesis of the final bioconjugate.[4] |
Common Heterobifunctional Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide variety of reactive functional groups that can be placed at their termini. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines on lysine (B10760008) residues or thiols on cysteine residues of a protein).
| Functional Group | Target Moiety | Resulting Covalent Bond | Optimal Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Stable Amide Bond | 7.0 - 8.5[13] |
| Maleimide | Thiol / Sulfhydryl (-SH) | Stable Thioether Bond | 6.5 - 7.5 |
| Azide (-N₃) | Alkyne (-C≡CH) or Strained Alkyne (e.g., DBCO) | Stable Triazole Ring (via "Click Chemistry") | ~4.0 - 7.0 (Cu-catalyzed) or Physiological (Cu-free) |
| Alkyne (-C≡CH) | Azide (-N₃) | Stable Triazole Ring (via "Click Chemistry") | ~4.0 - 7.0 (Cu-catalyzed) or Physiological (Cu-free) |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Stable Amide Bond (requires activation, e.g., with EDC/NHS) | 4.5 - 7.5 |
| Aldehyde (-CHO) | Primary Amine (-NH₂) or Hydrazide | Schiff Base (reducible to stable amine) or Hydrazone | ~6.0 - 7.0 (reductive amination) |
| Orthopyridyl Disulfide (OPSS) | Thiol / Sulfhydryl (-SH) | Reversible Disulfide Bond | 4.0 - 5.0 |
Key Applications in Research and Drug Development
Heterobifunctional PEG linkers are foundational in the design of complex, targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that combine a potent cytotoxic drug with a monoclonal antibody via a linker. The antibody selectively targets a specific antigen on the surface of cancer cells, minimizing off-target toxicity.[4] Heterobifunctional PEG linkers are crucial for connecting the antibody and drug, enhancing the ADC's solubility and stability, and allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][14]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to eliminate specific unwanted proteins from a cell.[15] A PROTAC is a heterobifunctional molecule containing two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2][15] The PEG linker is a critical component, providing the necessary length and flexibility to enable the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][15]
Experimental Protocols
Successful bioconjugation requires careful planning and execution. The following section provides detailed methodologies for the conjugation, purification, and characterization of a PEGylated protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. purepeg.com [purepeg.com]
- 5. adcreview.com [adcreview.com]
- 7. chempep.com [chempep.com]
- 8. labinsights.nl [labinsights.nl]
- 9. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Thiol-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thiol-PEG12-acid (HS-(CH₂CH₂O)₁₂-CH₂COOH) is a heterobifunctional linker integral to modern bioconjugation, drug delivery, and diagnostic development.[1] Its structure comprises a terminal thiol (-SH) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH). This unique combination allows for the covalent linkage of diverse molecules. The thiol group readily reacts with maleimides or noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[3]
This guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. While detailed proprietary data for this specific molecule is not always publicly available, this document outlines the expected spectroscopic features based on its structure and presents generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Core Physicochemical Properties
A foundational understanding of the basic properties of this compound is essential before spectroscopic analysis.
| Property | Value | Source |
| Chemical Formula | C₂₇H₅₄O₁₄S | [2] |
| Molecular Weight | 634.8 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically ≥95% | [2] |
Spectroscopic Characterization Data
The following tables summarize the expected signals and peaks for this compound in the most common spectroscopic techniques. These values are derived from the analysis of its constituent functional groups and related PEG compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and purity of PEG linkers.[4][5] The integration of proton signals corresponding to the end groups relative to the repeating PEG backbone allows for the verification of the structure and estimation of the PEG chain length.[1]
Table 2.1: Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Description & Notes |
| PEG Backbone (-O-CH₂-CH₂-O-) | 3.50 – 3.70 | A strong, repeating multiplet, characteristic of the ethylene (B1197577) glycol units. This is often the most prominent signal in the spectrum.[1] |
| Thiol-Adjacent (-S-CH₂-CH₂-) | ~2.85 (triplet) | Protons on the carbon adjacent to the sulfur. |
| Thiol-Adjacent (-S-CH₂-CH₂-) | ~2.68 (triplet) | Protons on the carbon beta to the sulfur. |
| Thiol Proton (-SH) | 1.50 - 2.00 | A broad singlet, which can be variable in position and may exchange with D₂O. |
| Acid-Adjacent (-CH₂-COOH) | ~2.45 (triplet) | Protons on the carbon adjacent to the carboxylic acid group. |
| Acid-Adjacent (-O-CH₂-CH₂-COOH) | ~3.65 (triplet) | Protons on the carbon beta to the carboxylic acid group. |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Table 2.2: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad stretch, often overlapping with C-H stretches.[6][7] |
| Aliphatic C-H | 2850 - 3000 | Sharp stretches from the PEG backbone.[8] |
| Thiol S-H | 2550 - 2600 | Weak and sometimes difficult to observe stretch. |
| Carbonyl C=O | 1700 - 1760 | Strong, sharp stretch from the carboxylic acid.[6][9] |
| C-O-C Ether | 1080 - 1150 | Strong, characteristic stretch of the PEG backbone.[10] |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and assessing the purity of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]
Table 2.3: Expected Mass Spectrometry Data
| Ion Type | Expected Mass-to-Charge Ratio (m/z) | Notes |
| [M+H]⁺ | ~635.8 | Protonated molecule. |
| [M+Na]⁺ | ~657.8 | Sodium adduct, very common for PEGylated molecules. |
| [M+NH₄]⁺ | ~652.8 | Ammonium adduct, can be observed depending on the mobile phase.[11] |
Note: The observed m/z will depend on the ionization method and the adducts formed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements for elemental composition confirmation.[12]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).[13] Ensure the instrument is properly shimmed to achieve good resolution.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the relevant peaks to determine the relative ratios of protons, confirming the structural integrity of the molecule.[14]
Protocol: FTIR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal. If it is a solid, a small amount can be pressed against the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, water vapor).
-
Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[8] Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary. Use the instrument software to identify and label the major absorption peaks.
-
Analysis: Compare the observed peaks with the expected values for the key functional groups (thiol, ether, carboxylic acid) to confirm the molecule's identity.[15]
Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
-
Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system, typically with a C18 reversed-phase column, to purify the sample before it enters the mass spectrometer. This helps remove salts and impurities.[16]
-
Mass Spectrometer Setup: Use an ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 m/z).
-
Analysis: Analyze the resulting spectrum to find the m/z values corresponding to the expected molecular ion and its common adducts.[17] Use the isotopic distribution pattern to confirm the elemental formula.
Visualization of Workflows and Pathways
Diagrams created using Graphviz help to visualize complex processes, ensuring clarity and understanding.
General Characterization Workflow
This workflow outlines the logical sequence of experiments for characterizing a bifunctional linker like this compound.
Bioconjugation Signaling Pathway Example
This compound is frequently used to create Antibody-Drug Conjugates (ADCs). This diagram illustrates a typical two-step conjugation process.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. books.rsc.org [books.rsc.org]
- 13. rsc.org [rsc.org]
- 14. box2073.temp.domains [box2073.temp.domains]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
The Significance of Discrete PEG (dPEG®) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Redefining Precision in Bioconjugation with dPEG® Linkers
In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone of innovation. The linker, a seemingly simple bridge between two entities, is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) has long been the polymer of choice for these applications, prized for its hydrophilicity, biocompatibility, and ability to shield molecules from immune recognition and enzymatic degradation.[1][2][3] However, traditional PEGylation methods utilize polydisperse PEGs, which are complex mixtures of polymers with varying chain lengths and molecular weights.[3][4] This heterogeneity introduces significant challenges in characterization, reproducibility, and optimization.
The advent of discrete PEG (dPEG®) linkers represents a paradigm shift, moving from polymer mixtures to single, pure compounds with a precisely defined number of ethylene (B1197577) glycol units.[3][5] Each dPEG® linker is a single molecule with an exact molecular weight and a polydispersity index (PDI) of 1.[5][6] This monodispersity eliminates the ambiguity of traditional PEGs, providing unparalleled control over the structure and properties of the final bioconjugate.[7] This guide provides a comprehensive technical overview of dPEG® linkers, detailing their advantages, applications, and the experimental protocols necessary for their successful implementation in research and drug development.
Core Advantages of dPEG® Linkers Over Polydisperse PEGs
The transition from polydisperse to discrete PEG linkers offers numerous, quantifiable advantages that directly impact the performance and developability of complex biologics and drug conjugates. The core distinction lies in chemical purity: a dPEG® linker is a single compound, whereas a traditional PEG is an amalgam of many.[5][8] This fundamental difference translates into superior performance characteristics.
Key benefits of utilizing dPEG® linkers include:
-
Enhanced Hydrophilicity and Solubility : The defined, hydrophilic nature of dPEG® chains effectively mitigates the hydrophobicity of many small molecule drugs and payloads, improving their solubility and preventing aggregation.[9][10][11] This is particularly crucial in the development of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads, where aggregation can lead to reduced efficacy and increased toxicity.[9][12]
-
Improved Homogeneity and Characterization : Because dPEG® linkers have a precise molecular weight, the resulting conjugates are far more homogeneous.[11] This simplifies analytical characterization, allowing for a clear determination of the drug-to-antibody ratio (DAR) and eliminating the batch-to-batch variability inherent to polydisperse PEGs.[6]
-
Optimized Pharmacokinetics (PK) : The uniform length of dPEG® linkers allows for fine-tuning of a conjugate's hydrodynamic radius. This can extend circulation half-life by reducing renal clearance while avoiding the steric hindrance that can be caused by overly large, polydisperse PEGs, which may impede target binding.[13][]
-
Reduced Immunogenicity : dPEG® linkers can effectively shield conjugates from the immune system, reducing the risk of eliciting an anti-drug antibody (ADA) response.[2][11]
-
Superior Stability : The defined chemical structure of dPEG® linkers contributes to more stable and predictable bioconjugates. In ADCs, this translates to improved stability in circulation, preventing premature payload release.[5][10]
Quantitative Data Summary
The following tables summarize the key differences and performance advantages of discrete PEG (dPEG®) linkers compared to traditional polydisperse PEG.
| Property | Discrete PEG (dPEG®) Linker | Polydisperse PEG Linker | Significance in Drug Development |
| Composition | Single chemical compound | Mixture of polymer chains | Reproducibility & Quality Control: dPEG® ensures batch-to-batch consistency and simplifies regulatory filings.[6] |
| Molecular Weight | Exact, defined value | Average value with a distribution | Homogeneity: dPEG® leads to a uniform product, crucial for consistent efficacy and safety profiles.[4] |
| Polydispersity Index (PDI) | Exactly 1 | > 1 | Predictability: The monodisperse nature of dPEG® allows for precise structure-activity relationship (SAR) studies.[6] |
| Purity | High (typically >95-98%) | Lower, contains a range of lengths | Simplified Analysis: dPEG® conjugates are easier to characterize with techniques like mass spectrometry and HIC.[5] |
Table 1: Comparative Physicochemical Properties of dPEG® vs. Polydisperse PEG Linkers.
| Application Area | Performance Metric | dPEG® Linker Advantage | Polydisperse PEG Disadvantage |
| Antibody-Drug Conjugates (ADCs) | Aggregation | Length can be optimized to reduce aggregation of ADCs with hydrophobic payloads.[5] | Heterogeneity can lead to inconsistent aggregation profiles and manufacturing challenges.[9] |
| Pharmacokinetics | An mPEG24-dPEG® linker demonstrated a prolonged half-life and enhanced tolerability of an ADC.[9] | The broad molecular weight distribution can result in unpredictable clearance rates.[] | |
| Drug-to-Antibody Ratio (DAR) | Enables the creation of high-DAR ADCs that remain soluble and stable.[10][11] | High DARs are often limited by payload-driven aggregation.[10] | |
| Nanoparticle Drug Delivery | Cellular Uptake | Shorter dPEG® linkers (e.g., EG12) can enhance cellular uptake compared to longer linkers.[15] | The effect of linker length is averaged out, preventing fine-tuning of uptake efficiency. |
| Immune Evasion | Branched dPEG® structures can reduce anti-PEG antibody recognition compared to linear polydisperse systems.[16] | Linear, high molecular weight PEGs are more frequently associated with anti-PEG antibody responses. | |
| Peptide/Small Molecule Drugs | Solubility & PK | A dPEG®7 linker was used to prevent a µ-opioid antagonist from crossing the blood-brain barrier.[7] | Inconsistent PEG chain lengths can lead to variable biodistribution and efficacy. |
Table 2: Performance Advantages of dPEG® Linkers in Key Research Applications.
Key Applications and Experimental Workflows
Enhancing Antibody-Drug Conjugates (ADCs)
dPEG® linkers are a critical technology in the design of next-generation ADCs. They connect a potent cytotoxic payload to a monoclonal antibody, and their properties directly influence the ADC's therapeutic index.[6][17] The hydrophilic dPEG® spacer shields the hydrophobic payload, increasing solubility, preventing aggregation, and allowing for higher, more effective drug-to-antibody ratios (DARs).[5][10]
The development of an ADC involves a series of logical steps, from initial design to final characterization. A dPEG® linker is central to this process, influencing decisions at each stage.
Once administered, an ADC follows a multi-step pathway to deliver its cytotoxic payload to a target cancer cell. The properties of the dPEG® linker, such as its length and stability, are critical for the successful navigation of this pathway.
Revolutionizing Protein Degradation with PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker.[18] The linker is a critical component, and dPEG® linkers are increasingly used to optimize PROTAC efficacy by enhancing solubility and providing the ideal length and flexibility to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[18][19]
The design and evaluation of a PROTAC is an iterative process where the linker plays a pivotal role. The dPEG® linker's length and composition are systematically varied to achieve optimal degradation.
Advancing Diagnostics and Nanoparticle Systems
Beyond therapeutics, dPEG® linkers are integral to the development of advanced diagnostic tools and drug delivery systems.[7]
-
Immunoassays : In formats like ELISA, dPEG® linkers can conjugate detection molecules (e.g., enzymes, fluorophores) to antibodies, improving signal-to-noise by reducing non-specific binding and enhancing solubility.
-
Nanoparticle Drug Delivery : dPEG® linkers are used to functionalize the surface of nanoparticles (e.g., liposomes). They can create a "stealth" layer that helps evade the immune system, prolonging circulation time.[7][20] Additionally, they serve as attachment points for targeting ligands that guide the nanoparticle to the desired tissue or cell type.[21] Studies have shown that optimizing the dPEG® linker length is crucial for maximizing the targeting ability and cellular uptake of these delivery systems.[15]
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for common bioconjugation and analysis techniques involving dPEG® linkers. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Amine Conjugation using a dPEG®-NHS Ester Linker
This protocol describes the conjugation of an amine-reactive dPEG®-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
dPEG®-NHS Ester (e.g., MAL-dPEG®-NHS Ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Antibody Preparation:
-
dPEG®-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Calculate the volume of the dPEG®-NHS ester stock solution needed to achieve the desired molar excess over the antibody (a 10- to 20-fold molar excess is a common starting point).[23][24]
-
Add the calculated volume of the dPEG®-NHS ester solution to the antibody solution while gently vortexing. The final concentration of organic solvent should not exceed 10% of the total reaction volume.[24]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[23][24]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted dPEG® linker and quenching buffer components from the conjugated antibody using SEC, dialysis, or spin desalting columns.[24]
-
-
Characterization:
-
Determine the concentration and degree of labeling of the final conjugate using UV-Vis spectroscopy and/or mass spectrometry.
-
Protocol 2: Thiol Conjugation using a dPEG®-Maleimide Linker
This protocol outlines the site-specific conjugation of a thiol-reactive dPEG®-maleimide to reduced cysteine residues on an antibody.
Materials:
-
Antibody with accessible thiol groups (may require prior reduction of interchain disulfides).
-
dPEG®-Maleimide linker.
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
(If needed) Reducing agent (e.g., TCEP) and quenching agent for the reductant (e.g., L-cysteine).
-
Purification system (e.g., SEC).
Procedure:
-
Antibody Reduction (if necessary):
-
To make cysteine residues available for conjugation, incubate the antibody with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at 37 °C.
-
Remove the excess reducing agent immediately before conjugation using a desalting column.
-
-
dPEG®-Maleimide Solution Preparation:
-
Prepare a stock solution of the dPEG®-maleimide in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer) immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Add a thiol-containing reagent like L-cysteine or N-acetylcysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC to remove unreacted linker and other small molecules.[25]
-
-
Characterization:
-
Analyze the final conjugate to determine the average DAR and assess purity.
-
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to determine the average DAR and drug load distribution of an ADC. The principle is that each conjugated drug-linker adds hydrophobicity to the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, etc.) to be separated.[1][28]
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[29]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, often with 5-20% isopropanol).[1][29]
-
ADC sample.
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC system and HIC column with Mobile Phase A until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10-50 µg of the ADC sample onto the column.
-
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species detected by the UV detector (typically at 280 nm).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs for a given peak, e.g., 0, 2, 4...).
-
Protocol 4: In Vitro ADC Cytotoxicity Assessment (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells in culture by assessing metabolic activity.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody control, and free drug control.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[30]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[30][31]
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.[30]
-
Incubate for 1-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) precipitate.[31]
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[30]
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[30]
-
Conclusion
Discrete PEG (dPEG®) linkers have moved beyond being simple spacers to become indispensable tools for enabling and optimizing the next generation of bioconjugate therapeutics and diagnostics. Their monodisperse nature provides an unprecedented level of precision, allowing researchers to overcome the fundamental limitations of traditional, polydisperse PEGs. By enhancing solubility, reducing aggregation, improving stability, and allowing for the fine-tuning of pharmacokinetic properties, dPEG® linkers are critical for realizing the full potential of complex modalities like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a framework for leveraging these powerful molecules to accelerate research and development, ultimately leading to safer and more effective therapies.
References
- 1. agilent.com [agilent.com]
- 2. njbio.com [njbio.com]
- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discrete Libraries of Amphiphilic Poly(ethylene glycol) Graft Copolymers: Synthesis, Assembly, and Bioactivity | Craig Hawker Group | UC Santa Barbara [hawkergroup.mrl.ucsb.edu]
- 17. benchchem.com [benchchem.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. purepeg.com [purepeg.com]
- 21. tandfonline.com [tandfonline.com]
- 22. furthlab.xyz [furthlab.xyz]
- 23. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 28. researchgate.net [researchgate.net]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Thiol-PEG12-acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties.[3]
This technical guide provides a comprehensive overview of Thiol-PEG12-acid, a specific and versatile heterobifunctional PEG linker, and its application in the design and synthesis of potent PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its use, present comparative data on PROTAC performance, and visualize key biological pathways and experimental workflows.
Core Concepts of this compound as a PROTAC Linker
This compound is a discrete PEG linker composed of 12 ethylene (B1197577) glycol units, flanked by a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other.[4] This specific architecture provides a unique combination of features that are highly advantageous for PROTAC development:
-
Heterobifunctionality : The orthogonal reactivity of the thiol and carboxylic acid groups allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, minimizing the formation of undesired homodimers.[5]
-
Hydrophilicity : The PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve the solubility of often lipophilic warheads and E3 ligase ligands.[2] This enhanced solubility is crucial for both in vitro handling and in vivo bioavailability.
-
Flexibility and Length : The 12-unit PEG chain provides a flexible spacer of a defined length (approximately 46.8 Å), which is critical for inducing a productive ternary complex formation between the POI and the E3 ligase.[1][6] The optimal linker length is a key parameter that needs to be empirically determined for each target and E3 ligase pair.[7]
Data Presentation: Physicochemical Properties and Comparative Performance
A thorough understanding of the linker's properties is essential for rational PROTAC design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₅₄O₁₄S |
| Molecular Weight | 634.77 g/mol |
| Spacer Arm Length | 39 atoms (~46.8 Å)[1] |
| Appearance | Solid or viscous liquid[8] |
| Solubility | Water, Methylene Chloride, DMSO, Acetonitrile, DMAC[1] |
| Reactive Group 1 | Thiol (-SH) |
| Reactive Group 2 | Carboxylic Acid (-COOH) |
Table 2: Comparative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers of Similar Length
| PROTAC | Linker Composition | Linker Length (atoms) | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 27 | Hydrocarbon/Amide | 10 | CRBN | MDA-MB-231 | 97.1 | 88 |
| Compound 29 | Hydrocarbon/PEG/Amide | 12 | CRBN | MDA-MB-231 | 184.0 | 86 |
| Compound 34 | Piperazine/Hydrocarbon | 15 | CRBN | MDA-MB-231 | 60.0 | >80 |
| dBET1 | PEG | - | CRBN | HEK293 | - | >90 |
| ARV-825 | PEG | - | CRBN | DLBCL cell lines | <10 | >90 |
| MZ1 | 3-unit PEG | ~14 | VHL | HeLa | - | >90 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing a this compound linker, using the well-characterized epigenetic reader BRD4 as a target POI.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a two-step synthesis strategy, first conjugating an amine-containing BRD4 ligand (e.g., a JQ1 derivative) to the carboxylic acid terminus of the linker, followed by the conjugation of a maleimide-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the thiol terminus.
Step 1: Conjugation of BRD4 Ligand to this compound
-
Activation of Carboxylic Acid: Dissolve this compound (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
-
Amide Coupling: Add the amine-functionalized BRD4 ligand (1.0 eq) dissolved in anhydrous DMF to the activated linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the BRD4-Linker intermediate.
Step 2: Conjugation of E3 Ligase Ligand to BRD4-Linker Intermediate
-
Thiol-Maleimide Reaction: Dissolve the BRD4-Linker intermediate (1.0 eq) and the maleimide-functionalized E3 ligase ligand (1.1 eq) in a degassed buffer of pH 7.0-7.5 (e.g., phosphate (B84403) buffer containing EDTA).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon), monitoring progress by LC-MS.
-
Purification: Purify the final PROTAC by preparative HPLC to yield the desired product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow to adhere overnight. Treat cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 disrupts its role in oncogene transcription.
Experimental Workflow
Caption: A stepwise workflow for the synthesis and biological evaluation of a PROTAC.
Logical Relationship
Caption: The modular nature of a PROTAC enables the formation of a ternary complex.
Conclusion
This compound is a highly valuable and versatile tool in the development of PROTACs. Its heterobifunctional nature, coupled with the advantageous properties of the 12-unit PEG spacer, provides a robust platform for the synthesis of potent and selective protein degraders. The rational design of PROTACs, including the careful selection of the linker, is paramount to achieving optimal degradation efficacy and desirable pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their targeted protein degradation endeavors. As the field of PROTACs continues to expand, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PROTACs | DC Chemicals [dcchemicals.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Spacer Arm Length in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the seemingly simple "spacer arm" plays a pivotal role in the success of creating effective and stable conjugates. This technical guide delves into the core principles of spacer arm technology, providing an in-depth analysis of how its length and chemical properties critically influence conjugation efficiency, stability, and the ultimate biological activity of the resulting molecule. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design of bioconjugates for research and therapeutic applications.
The Fundamental Importance of the Spacer Arm
A spacer arm, or linker, is a chemical moiety that connects two or more molecules, such as an antibody to a drug payload in an antibody-drug conjugate (ADC), or a fluorescent dye to a protein. Its primary functions are to overcome steric hindrance, modulate solubility, and provide optimal spatial orientation for biological interactions. The length and composition of the spacer arm are not trivial considerations; they are critical design parameters that can dictate the success or failure of a bioconjugate.
The key properties of a spacer arm that influence conjugation outcomes are:
-
Length: The physical distance provided by the spacer can prevent steric clashes between large biomolecules, thereby improving conjugation efficiency and preserving the biological function of the conjugated partners.[1][2]
-
Hydrophilicity/Hydrophobicity: The nature of the spacer can significantly impact the solubility and aggregation properties of the final conjugate.[1][3] Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility of hydrophobic molecules and reduce aggregation.[4][5][][7] Conversely, hydrophobic spacers may be advantageous in specific applications but can also lead to aggregation in aqueous environments.[7]
-
Flexibility: The conformational flexibility of the spacer, often influenced by its chemical structure (e.g., PEG chains versus rigid alkyl chains), can affect how the conjugated molecules orient themselves and interact with their targets.[7][8]
-
Chemical Stability: The chemical bonds within the spacer must be stable under physiological conditions to ensure the integrity of the bioconjugate throughout its intended use.
Quantitative Impact of Spacer Arm Length on Conjugation
The optimal spacer arm length is often determined empirically for each specific application, as it depends on the properties of the molecules being conjugated and their intended biological target.[1] Below are tables summarizing quantitative data from various studies, illustrating the impact of spacer arm length on different aspects of bioconjugation.
Table 1: Impact of Spacer Arm Length on Antibody Titer and Affinity
This table summarizes a study on the effect of spacer arm length on the immune response to small molecule haptens. The data indicates an optimal range for spacer length to elicit a strong antibody response.
| Number of Carbon Atoms in Spacer | Spacer Arm Length (Å) | Antibody Titer | Antibody Affinity (IC50, ng/mL) |
| 2-4 | 1.5-3.9 | Low | Low |
| 6-8 | 6.3-8.8 | High | High |
| 10-12 | 11.3-13.9 | Low | Low |
Source: Adapted from a study on the influence of hapten spacer arm length on antibody response.[9]
Table 2: Effect of Linker Length on Brush Polymer-Protein Conjugation Yield
This table demonstrates how increasing the linker length between a brush polymer and its reactive end-group can improve conjugation yield to proteins, likely by reducing steric hindrance.
| Protein | Linker Length (Number of Ethylene Glycol Units) | Conjugation Yield (%) |
| Bovine Serum Albumin (BSA) | 1 | 10 |
| Bovine Serum Albumin (BSA) | 3 | 24 |
| Bovine Serum Albumin (BSA) | 4 | 24 |
| Bovine Serum Albumin (BSA) | 6 | 24 |
| Beta-Lactoglobulin (βLG) | 1 | 9 |
| Beta-Lactoglobulin (βLG) | 6 | 33 |
Source: Adapted from a study on enhancing conjugation yield of brush polymer-protein conjugates.[10]
Table 3: Spacer Length-Dependent Inhibitory Potency of PSMA Inhibitors
This table illustrates the impact of spacer length on the inhibitory potency and mode of binding of fluorescent inhibitors targeting Prostate-Specific Membrane Antigen (PSMA).
| Fluorescent Inhibitor | Spacer | IC50 (nM) | Mode of Binding |
| FAM-CTT-54 | Short | 0.41 | Reversible |
| FAM-X-CTT-54 | Medium | 0.35 | Slowly Reversible |
| FAM-PEG8-CTT-54 | Long (PEG8) | 1.93 | Irreversible |
Source: Adapted from a study on spacer length effects on fluorescent inhibitors of PSMA.[11]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of bioconjugates with varying spacer arm lengths.
General Protocol for Synthesis of Bioconjugates with Varying Spacer Lengths
This protocol outlines a general strategy for synthesizing a series of bioconjugates where the length of the spacer arm is systematically varied. This example focuses on the conjugation of a small molecule to a protein via amine-to-sulfhydryl crosslinking.
Materials:
-
Protein with available sulfhydryl groups (e.g., reduced antibody)
-
Small molecule with an amine-reactive group (e.g., NHS ester) and a terminal functional group for spacer attachment.
-
Homobifunctional or heterobifunctional crosslinkers with varying spacer arm lengths (e.g., SM(PEG)n series with n=2, 4, 8, 12).
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5)
-
Organic solvent for dissolving the crosslinker (e.g., DMSO or DMF).[1]
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography - SEC, or dialysis)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like DTT or TCEP. Purify the reduced protein to remove the reducing agent.
-
Crosslinker Activation of Small Molecule:
-
Dissolve the amine-reactive small molecule and the heterobifunctional crosslinker with a specific spacer length in an appropriate organic solvent.
-
React the small molecule with the crosslinker according to the manufacturer's instructions to form the maleimide-activated small molecule.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated small molecule to the prepared protein solution in a suitable reaction buffer.
-
The molar ratio of the activated small molecule to the protein should be optimized to achieve the desired degree of labeling.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C.
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted maleimide (B117702) groups.
-
Purification: Remove excess, unreacted small molecule and crosslinker from the bioconjugate using SEC or dialysis.
-
Repeat with Different Spacers: Repeat steps 2-5 with a series of crosslinkers possessing different spacer arm lengths to generate a panel of bioconjugates.
-
Characterization: Analyze the resulting bioconjugates for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.
Protocol for Evaluating the Impact of Spacer Length on Biological Activity
This protocol describes a cell-based assay to evaluate how the spacer arm length of an antibody-drug conjugate (ADC) affects its cytotoxic potency.
Materials:
-
A panel of ADCs with varying spacer arm lengths.
-
Target cancer cell line expressing the antigen recognized by the antibody component of the ADC.
-
Non-target cell line (negative control).
-
Cell culture medium and supplements.
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of each ADC (with different spacer lengths) in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the cells with the ADCs for a period that allows for internalization and drug-induced cytotoxicity (e.g., 72-96 hours).
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each ADC from the dose-response curve.
-
-
Comparison: Compare the IC50 values of the ADCs with different spacer arm lengths to determine the optimal length for maximizing cytotoxic potency.
Visualizing the Role of Spacer Arms
The following diagrams, generated using the DOT language, illustrate key concepts related to the impact of spacer arm length in bioconjugation.
Caption: A generalized diagram of a bioconjugate.
Caption: Spacer length's impact on ADC efficacy.
Caption: Workflow for optimizing spacer arm length.
Conclusion
The selection of an appropriate spacer arm is a critical, multifaceted decision in the design and development of bioconjugates. As demonstrated, the length of the spacer can profoundly influence conjugation efficiency, stability, solubility, and, most importantly, the biological efficacy of the final product. While general principles provide guidance, the optimal spacer length is highly context-dependent and must be determined empirically for each specific bioconjugate system. The quantitative data, experimental protocols, and conceptual diagrams presented in this guide offer a foundational framework for researchers to rationally approach the optimization of spacer arm technology in their bioconjugation endeavors, ultimately leading to the development of more effective and reliable research tools and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of hydrophobic and hydrophilic spacer-containing enzyme conjugates on functional parameters of steroid immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. books.rsc.org [books.rsc.org]
- 7. lifetein.com [lifetein.com]
- 8. chempep.com [chempep.com]
- 9. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Spacer length effects on in vitro imaging and surface accessibility of fluorescent inhibitors of prostate specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Reactivity of Thiol and Carboxylic Acid Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and practical applications of the orthogonal reactivity of thiol and carboxylic acid groups. Achieving chemoselectivity in the modification of these functional groups is paramount in bioconjugation, drug development, and materials science. This document provides a comprehensive overview of selective ligation strategies, quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing precise chemical modifications.
Core Principles of Orthogonal Reactivity
Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of another, under a specific set of reaction conditions, without unintended cross-reactivity. The distinct nucleophilic and acidic properties of thiol (sulfhydryl, -SH) and carboxylic acid (-COOH) groups form the basis for their orthogonal manipulation. The key to this selectivity lies in the careful control of reaction pH, the choice of coupling reagents, and the exploitation of the unique reactivity of each functional group.
The thiol group of a cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form (S-). In contrast, the carboxylic acid groups of aspartic and glutamic acid residues are generally less reactive and require activation to participate in nucleophilic acyl substitution reactions. This inherent difference in reactivity, governed by their respective pKa values, is the foundation of their orthogonal chemical handling.
Quantitative Data for Reaction Design
A thorough understanding of the physicochemical properties of thiol and carboxylic acid groups is crucial for designing orthogonal reaction strategies. The ionization state of these groups, dictated by their pKa values and the reaction pH, directly influences their nucleophilicity and availability for chemical modification.
| Amino Acid | Functional Group | pKa Value(s) | Predominant State at pH 7.4 |
| Cysteine | α-carboxyl | ~1.8 - 2.05[1][2][3] | Deprotonated (-COO⁻) |
| α-amino | ~10.25 - 10.8[1][3] | Protonated (-NH₃⁺) | |
| Thiol (side chain) | ~8.0 - 8.3 [1][3][4] | Mostly protonated (-SH) | |
| Aspartic Acid | α-carboxyl | ~1.88 - 2.10[2][3] | Deprotonated (-COO⁻) |
| α-amino | ~9.60 - 9.82[2][3] | Protonated (-NH₃⁺) | |
| Carboxyl (side chain) | ~3.65 - 3.9 [2][4] | Deprotonated (-COO⁻) | |
| Glutamic Acid | α-carboxyl | ~2.10 - 2.19[2][3] | Deprotonated (-COO⁻) |
| α-amino | ~9.47 - 9.67[2][3] | Protonated (-NH₃⁺) | |
| Carboxyl (side chain) | ~4.07 - 4.3 [2][4] | Deprotonated (-COO⁻) |
Note: pKa values can be influenced by the local microenvironment within a protein.[4]
| Reaction | Key Parameters | Typical Values/Conditions |
| Thiol-Maleimide Michael Addition | Second-order rate constant | Can be very rapid, with rates for some Michael acceptors reacting with thiols reported in the range of 183 M⁻¹s⁻¹ to 355 M⁻¹s⁻¹ at pH 7.4.[5] The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.[6] |
| Optimal pH | 6.5 - 7.5[6][7] | |
| Common Side Reactions | Retro-Michael addition, hydrolysis of the thiosuccinimide ring, reaction with amines at pH > 7.5, and thiazine (B8601807) rearrangement with N-terminal cysteines.[7][8][9] | |
| EDC/NHS Amide Coupling | Activation pH | 4.5 - 7.2[10] |
| Coupling pH | 7.0 - 8.0[11] | |
| Half-life of NHS ester | Varies significantly with pH and buffer composition. Can be on the order of minutes to hours. | |
| Common Side Reactions | Formation of N-acylurea byproduct, hydrolysis of the activated ester, and self-crosslinking of the protein. |
Selective Modification of Thiol Groups
The high nucleophilicity of the cysteine thiol, especially when deprotonated to a thiolate anion, makes it a prime target for selective modification. Several methods have been developed to specifically label cysteine residues in the presence of other nucleophilic amino acids, including lysine, and importantly, in the presence of carboxylic acids.
Thiol-Maleimide Michael Addition
The reaction of a thiol with a maleimide (B117702) is one of the most widely used methods for selective cysteine modification.[7][8] This Michael addition reaction is highly efficient and proceeds rapidly at or near neutral pH, conditions under which carboxylic acids are unreactive.
Caption: Thiol-Maleimide Michael Addition Workflow.
-
Protein Preparation:
-
Dissolve the protein containing the cysteine residue to be modified in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES, or Tris). The protein concentration can typically range from 1-10 mg/mL.
-
If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[7] Remove excess TCEP using a desalting column.[7]
-
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of the maleimide-functionalized reagent (e.g., a fluorescent dye or a linker) in a dry, biocompatible organic solvent such as DMSO or DMF.[7] A typical stock concentration is 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of ~10-50 mM. Incubate for an additional 15-30 minutes.
-
Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Selective Modification of Carboxylic Acid Groups
Carboxylic acid groups on aspartate and glutamate (B1630785) residues are less nucleophilic than thiols and require activation for efficient modification. The most common strategy for activating carboxyl groups is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
EDC/NHS-Mediated Amide Bond Formation
This two-step process first involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to hydrolysis but can be stabilized by reacting with NHS to form a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond. By performing the activation step at an acidic pH (4.5-5.5), the nucleophilicity of thiols is suppressed, allowing for selective carboxyl activation. Subsequent coupling with an amine at a neutral to slightly basic pH (7.2-8.0) proceeds efficiently.
References
- 1. homework.study.com [homework.study.com]
- 2. Ch27 pKa and pI values [chem.ucalgary.ca]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. covachem.com [covachem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Methodological & Application
Application Notes: Protocol for Covalent Conjugation of Thiol-PEG12-acid to Proteins via EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains, which can improve protein solubility, increase circulating half-life by reducing renal clearance, and shield proteins from proteolytic degradation and immunogenic responses.
Heterobifunctional PEG linkers, such as Thiol-PEG12-acid, offer precise control over the conjugation process. This linker possesses a terminal carboxylic acid (-COOH) and a thiol (-SH) group, separated by a 12-unit PEG spacer. This application note provides a detailed protocol for the first stage of a two-step conjugation strategy: the covalent attachment of the linker's carboxylic acid terminus to primary amines (e.g., lysine (B10760008) residues) on a target protein. This reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond, leaving the thiol group available for subsequent modification.
Principle of the Reaction
The conjugation of this compound to a protein's primary amines is achieved through a two-step carbodiimide-mediated reaction.[1][2][3]
-
Activation Step: The carboxylic acid group on the PEG linker is activated by EDC. This forms a highly reactive but unstable O-acylisourea intermediate.[1]
-
Stabilization and Conjugation: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[2][4] This semi-stable ester intermediate is then added to the protein solution, where it readily reacts with primary amine groups on the protein surface to form a stable covalent amide bond.[5]
Experimental Protocols
This protocol provides a general framework. Optimal conditions, particularly molar ratios of reagents, may need to be determined empirically for each specific protein.
I. Materials and Equipment
-
Protein of Interest: 1-10 mg/mL in an amine-free buffer.
-
This compound: (e.g., BroadPharm BP-21916)[6]
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Buffers:
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of the PEG linker.[8]
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[][10]
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (optional but recommended).
-
General Lab Equipment: Microcentrifuge tubes, pipettes, rotator/mixer, pH meter.
II. Step-by-Step Methodology
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.2-7.5). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
PEG Linker Stock Solution: Equilibrate the this compound reagent vial to room temperature before opening to prevent moisture condensation.[8] Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF. This solution should be prepared immediately before use.[5][8]
-
Activation Reagent Solutions: Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use. EDC is susceptible to hydrolysis and should not be stored in aqueous solutions.[3]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions.
-
A recommended starting molar ratio is 1:2:5 (this compound : EDC : NHS).[5]
-
Incubate the activation reaction for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more stable, amine-reactive NHS ester.[5]
Step 3: Conjugation to Protein
-
Add the freshly activated PEG-linker solution to the protein solution.
-
The molar ratio of the PEG linker to the protein should be optimized but can be started in the range of 5:1 to 20:1.[5] The optimal ratio depends on the number of available primary amines on the protein and the desired degree of PEGylation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[5]
Step 4: Quenching the Reaction
-
To terminate the conjugation reaction and inactivate any unreacted NHS esters, add a quenching agent.
-
Add the Quenching Buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM.[5]
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of PEGylated Protein
-
Remove excess, unreacted PEG linker and reaction byproducts from the conjugated protein.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted reagents.[5][11] Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).
-
Other Methods: Depending on the protein's properties, other methods like Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), or dialysis can also be used.[][10][11]
Step 6: Characterization and Analysis
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, indicating an increase in the protein's molecular weight. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry: For a precise determination of the degree of PEGylation (the number of PEG molecules per protein), analyze the conjugate using MALDI-TOF or ESI-MS. The mass increase corresponds to the total mass of the attached PEG linkers.[12]
-
Protein Concentration: Determine the concentration of the final PEGylated protein using a UV-Vis spectrophotometer at 280 nm or by using a protein assay like BCA.[12]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters and recommended starting conditions for the conjugation protocol.
| Parameter | Recommended Range/Value | Purpose/Rationale |
| Activation Buffer pH | 5.5 - 6.5 (MES Buffer) | Optimal pH for the activation of carboxyl groups by EDC/NHS.[3][13] |
| Conjugation Buffer pH | 7.2 - 8.0 (PBS Buffer) | Facilitates the efficient reaction of NHS esters with deprotonated primary amines on the protein.[13][14] |
| Molar Ratio (Acid:EDC:NHS) | 1:2:5 (starting point) | Ensures efficient conversion of the carboxylic acid to the NHS ester intermediate.[5] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Drives the reaction towards conjugation; requires optimization for desired PEGylation degree.[5] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time to form the NHS-ester while minimizing hydrolysis of EDC.[5] |
| Conjugation Time | 2 hrs (RT) to Overnight (4°C) | Allows for the completion of the conjugation reaction. Lower temperatures can reduce protein degradation.[5] |
| Quenching Agent Conc. | 10 - 50 mM | Sufficient to inactivate all excess reactive NHS esters and stop the reaction.[4][5] |
Experimental Workflow
The diagram below outlines the complete experimental workflow from initial reagent preparation to the final analysis of the purified PEGylated protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Thiol-PEG12-acid EDC/NHS Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are fundamental in modern drug development, diagnostics, and materials science, enabling the creation of novel molecular constructs with enhanced functionalities.[1] A widely employed and versatile method for covalently linking molecules is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry facilitates the formation of stable amide bonds between a carboxyl group and a primary amine.[1]
The Thiol-PEG12-acid linker is a heterobifunctional molecule that capitalizes on this chemistry. It features a terminal carboxylic acid for EDC/NHS-mediated coupling to amine-containing molecules (such as proteins, peptides, or small molecule drugs), a terminal thiol (-SH) group for subsequent reactions (e.g., with maleimides), and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This PEG spacer enhances the solubility of the conjugate in aqueous media, improves stability, and can reduce non-specific binding.[1][2]
This document provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry, including the reaction mechanism, optimization strategies, and troubleshooting.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process designed to improve efficiency and stability by converting a carboxyl group into an amine-reactive NHS ester.[1][3]
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the carboxyl group.[1] To prevent this and increase coupling efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1][3] The water-soluble analog, Sulfo-NHS, can also be used and functions similarly.
-
Amine Coupling: The semi-stable NHS ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS. This reaction is most efficient at a pH of 7.2-8.0.[1][2]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[4] (Do not use carboxylate-containing buffers like acetate).
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[4] (Do not use amine-containing buffers like Tris or Glycine).[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5; or 1 M hydroxylamine, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Desalting column, Size-Exclusion Chromatography (SEC), or dialysis cassette.
-
Reaction tubes
-
Gentle mixer/rocker
Experimental Protocols
A two-step conjugation protocol is highly recommended to minimize undesirable side reactions, such as self-crosslinking of proteins that contain both carboxyl and amine groups.[1][4] This method separates the activation of the carboxyl group from the amine coupling step.
Step 1: Activation of this compound
This step creates the amine-reactive NHS ester.
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1][2] Prepare stock solutions immediately before use as EDC is susceptible to hydrolysis.[5]
-
Activation Reaction:
Step 2: Coupling to the Amine-Containing Molecule
-
Prepare Target Molecule: Dissolve the amine-containing molecule (e.g., protein) in the Coupling Buffer. The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL.[1]
-
Conjugation Reaction:
-
Add the activated this compound mixture from Step 1 to the amine-containing molecule solution. The optimal pH for this step is 7.2-8.0.[1]
-
The molar ratio of the activated PEG linker to the target molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][6]
-
Step 3: Quenching the Reaction
-
Stop the coupling reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[1][6] This will hydrolyze any remaining active NHS esters and block unreacted sites.
Step 4: Purification of the Conjugate
-
Purify the final conjugate to remove excess reagents (EDC, NHS), unreacted PEG linker, and quenching byproducts.
-
Common purification methods include desalting columns, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).[1]
Caption: Experimental workflow for two-step EDC/NHS coupling.
Quantitative Data and Optimization
The optimal reaction conditions can vary depending on the specific molecules being conjugated. The following table provides recommended starting ranges for key parameters. Empirical optimization is often necessary.
| Parameter | Recommended Range | Purpose & Notes |
| Molar Ratios | ||
| EDC:NHS | 1:1 to 1:1.2 | A slight excess of NHS can improve the stability of the active intermediate. |
| (EDC/NHS):PEG-Acid | 2:1 to 10:1 | Drives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions.[1] |
| PEG-linker:Target | 10:1 to 20:1 | A molar excess of the linker ensures efficient labeling of the target molecule. This should be optimized to control the degree of labeling.[2] |
| pH | ||
| Activation Step | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation while minimizing hydrolysis.[2][3][4] |
| Coupling Step | 7.2 - 8.0 | Optimal for the reaction between the NHS ester and primary amines.[1][2] |
| Concentrations | ||
| This compound | 1 - 10 mM | Higher concentrations can improve reaction kinetics.[1] |
| Target Molecule | 1 - 10 mg/mL | Dependent on the solubility and properties of the specific molecule.[1] |
| Time & Temperature | ||
| Activation | 15 - 30 minutes | Room Temperature |
| Coupling | 2 hours to overnight | Room Temperature or 4°C. Longer incubation at 4°C may improve yield for sensitive molecules.[2][6] |
| Quenching | 15 - 30 minutes | Room Temperature |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | 1. Inactive EDC/NHS due to hydrolysis from moisture.[1][2] 2. Suboptimal pH for activation or coupling steps.[1][2] 3. Presence of primary amines in buffers (e.g., Tris, Glycine).[1][2] 4. Rapid hydrolysis of the NHS-ester intermediate.[1][2] | 1. Use fresh, high-quality reagents. Always allow vials to equilibrate to room temperature before opening.[1][2] 2. Verify the pH of your Activation and Coupling buffers. A two-step protocol with pH adjustment is critical. 3. Use non-amine buffers like MES, PBS, or Borate.[1] 4. Add the activated PEG linker to the amine-containing molecule immediately after the activation step. |
| Precipitation of Protein/Molecule | 1. High degree of modification changes the isoelectric point (pI) or solubility.[2] 2. Self-crosslinking of the protein.[1] | 1. Reduce the molar excess of the activated PEG linker. Adjust the buffer pH to be further away from the theoretical pI of the conjugate.[1] 2. Lower the concentration of EDC or the protein. Ensure a two-step process is used to minimize this.[1] |
| Loss of Thiol Group Activity | 1. Oxidation of the free thiol group to form disulfides.[1] 2. Unwanted side reaction with the EDC/NHS reagents. | 1. Perform reactions in de-gassed buffers. Consider adding a non-thiol reducing agent like TCEP if compatible with the target molecule.[1] 2. While EDC/NHS chemistry primarily targets carboxyl groups, ensure mild reaction conditions and proper pH control to protect the thiol. The two-step protocol helps shield the thiol from EDC during the amine coupling phase. |
References
Application of Thiol-PEG12-acid in Antibody-Drug Conjugates (ADCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the safety and efficacy of the ADC. Thiol-PEG12-acid is a heterobifunctional linker that has emerged as a valuable tool in ADC development. It features a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1]
The thiol group offers a reactive handle for conjugation to the antibody, typically through the cysteine residues of the antibody's interchain disulfides after a reduction step.[2][3] The carboxylic acid end allows for the attachment of amine-containing drug payloads through the formation of a stable amide bond, usually mediated by carbodiimide (B86325) chemistry.[1] The hydrophilic PEG12 spacer enhances the aqueous solubility of the ADC, can reduce aggregation, and may improve the pharmacokinetic profile of the conjugate.[4] These characteristics make this compound a versatile linker for the construction of stable and effective ADCs.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis and characterization of ADCs.
Data Presentation
The following tables provide illustrative quantitative data for a hypothetical anti-HER2 ADC constructed using a thiol-reactive PEG linker strategy. This data is representative of the expected outcomes when using this compound and serves as a benchmark for characterization.
Table 1: Physicochemical Characterization of Anti-HER2-PEG12-Payload ADC
| Parameter | Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis |
Table 2: In Vitro Cytotoxicity of Anti-HER2-PEG12-Payload ADC
| Cell Line | HER2 Expression Level | IC50 (nM) |
| SK-BR-3 | High | 0.75 |
| BT-474 | High | 1.2 |
| MDA-MB-468 | Low/Negative | >1000 |
| NCI-N87 | High | 2.5 |
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Equilibrate the mAb to room temperature.
-
Adjust the mAb concentration to 5-10 mg/mL with Reduction Buffer.
-
Add a 5-10 fold molar excess of TCEP solution to the mAb solution. The exact molar ratio should be optimized to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately following incubation, purify the reduced antibody using a pre-equilibrated desalting column with Reduction Buffer to remove excess TCEP.
-
Collect the protein-containing fractions and determine the concentration and free thiol content using appropriate methods (e.g., UV-Vis spectroscopy at 280 nm and Ellman's reagent, respectively).
Protocol 2: Drug-Linker Synthesis (Payload-PEG12-Thiol)
This protocol details the conjugation of an amine-containing cytotoxic payload to this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (optional, if the payload is a salt)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the linker solution.
-
Stir the reaction at room temperature for 30-60 minutes to activate the carboxylic acid group.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO. If the payload is a hydrochloride salt, add 2-3 equivalents of DIPEA to neutralize the acid.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, the drug-linker construct can be purified by preparative HPLC.
Protocol 3: ADC Conjugation and Purification
This protocol describes the conjugation of the purified reduced antibody with the drug-linker construct.
Materials:
-
Reduced and purified mAb
-
Purified Payload-PEG12-Thiol (drug-linker)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
To the reduced antibody solution, add a 5-10 fold molar excess of the drug-linker construct. The drug-linker should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
To quench any unreacted free thiols on the antibody, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes.
-
Purify the ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker and other small molecules.
-
Collect the ADC-containing fractions and concentrate using an appropriate method (e.g., centrifugal filtration).
-
Store the purified ADC at 2-8°C.
Protocol 4: ADC Characterization
Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
Procedure:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient to a low-salt mobile phase like 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, confirming successful conjugation and allowing for an independent calculation of the DAR.[5]
Procedure:
-
For analysis of the intact ADC, dilute the sample in an appropriate buffer.
-
For subunit analysis, the ADC can be reduced (e.g., with DTT) to separate the light and heavy chains.
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Separate the components using a suitable column (e.g., reversed-phase C4).
-
Acquire mass spectra and deconvolute the data to obtain the molecular weights of the different species.
-
The DAR can be calculated from the mass difference between the unconjugated and conjugated antibody or its subunits.
Visualizations
Logical Workflow for ADC Synthesis
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | MDPI [mdpi.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Self-assembled Monolayers using Thiol-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Thiol-PEG12-acid for the creation of self-assembled monolayers (SAMs). This technology is pivotal for the functionalization of gold surfaces in a variety of applications, including biosensor development, targeted drug delivery, and fundamental cell biology studies. The protocols detailed herein offer step-by-step instructions for the formation and subsequent functionalization of this compound SAMs, ensuring reproducibility and high-quality surface modifications.
Introduction
This compound is a heterobifunctional linker molecule ideally suited for surface modification.[1] It comprises a thiol (-SH) group that forms a strong, stable bond with gold surfaces, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group.[1] The PEG spacer serves to increase the hydrophilicity of the surface, which is crucial for minimizing non-specific protein adsorption and enhancing biocompatibility.[2][3] The terminal carboxylic acid provides a versatile anchor point for the covalent attachment of a wide array of biomolecules, such as antibodies, peptides, or nucleic acids, through established amine coupling chemistries.[1][2]
Key Applications
-
Biosensor Fabrication: The formation of a well-ordered SAM with this compound provides an ideal platform for the immobilization of bioreceptors. The anti-fouling properties of the PEG spacer reduce background noise and improve the signal-to-noise ratio, leading to more sensitive and specific detection.[2]
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands (e.g., antibodies, peptides) via the carboxylic acid terminus. This allows for the specific delivery of therapeutic payloads to target cells or tissues.
-
Cell Adhesion Studies: Surfaces modified with this compound can be patterned with cell-adhesive ligands, such as the RGD peptide, to study cell attachment, spreading, and signaling in a controlled environment.
-
PROTAC Development: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of SAMs formed from PEG-ylated thiols on gold surfaces. While exact values for this compound may vary depending on experimental conditions, this data provides a representative overview of expected outcomes.
| Parameter | Value | Method of Analysis | Reference |
| Surface Coverage Density | |||
| Mercapto-(PEG)4-carboxylic acid | 5.0 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | [6] |
| Mercapto-(PEG)7-carboxylic acid | 4.3 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | [7] |
| Ellipsometric Thickness | |||
| HS(CH2)15CONH(CH2CH2O)6CH2CONH(CH2)15CH3 | 60 Å | Null Ellipsometry | [4] |
| Advancing Water Contact Angle | |||
| HS(CH2)15CONH(CH2CH2O)6CH2CONH(CH2)15CH3 | 112° | Contact Angle Goniometry | [4] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold Substrates
This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Absolute Ethanol (B145695) (200 proof)
-
Hydrochloric Acid (HCl), concentrated
-
High-purity nitrogen gas
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, for less stringent cleaning, sonicate the substrates in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.
-
Since this compound is a carboxy-terminated thiol, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[1] This protonates the carboxyl groups and promotes the formation of a well-ordered monolayer.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
-
-
Self-Assembly Process:
-
Immerse the clean, dry gold substrates into the thiol solution in a clean glass vial. Ensure the entire gold surface is submerged.
-
Backfill the vial with nitrogen gas to minimize oxidation and seal it tightly.
-
Incubate for 18-24 hours at room temperature to facilitate the formation of a dense and well-ordered SAM.[2]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution with tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The substrates are now functionalized with a this compound SAM and are ready for characterization or further modification.
-
Protocol 2: Covalent Immobilization of a Biomolecule via Amine Coupling
This protocol describes the activation of the terminal carboxylic acid groups of the this compound SAM and the subsequent covalent attachment of an amine-containing biomolecule (e.g., a protein, peptide, or antibody).
Materials:
-
This compound functionalized gold substrates (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Amine-containing biomolecule (e.g., antibody in PBS, pH 7.4)
-
Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.
-
Immerse the this compound functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction activates the carboxyl groups to form reactive NHS esters.
-
Rinse the substrates with Activation Buffer to remove excess EDC and NHS.
-
-
Immobilization of Biomolecule:
-
Immediately immerse the activated substrates in the solution containing the amine-containing biomolecule. The concentration of the biomolecule will depend on its specific properties and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amines on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
After immobilization, immerse the substrates in Blocking Buffer for 30 minutes at room temperature. This step deactivates any remaining NHS esters and blocks non-specific binding sites on the surface.
-
-
Final Rinsing:
-
Rinse the substrates thoroughly with Wash Buffer to remove any non-covalently bound biomolecules and blocking agents.
-
Dry the substrates under a gentle stream of nitrogen. The biomolecule-functionalized surface is now ready for its intended application.
-
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a biosensor using this compound.
Logical Relationship for Surface Functionalization
Caption: Key molecular interactions in surface functionalization.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural and kinetic properties of laterally stabilized, oligo(ethylene glycol)-containing alkylthiolates on gold: a modular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol-PEG12-acid for Targeted Drug Delivery Systems
Introduction
Thiol-PEG12-acid is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation and advanced drug delivery.[1][2][3] It consists of a thiol group (-SH) at one end, a carboxylic acid group (-COOH) at the other, and a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units in between.[1] This specific structure provides a defined spacer length (approximately 46.8 Å), enhances aqueous solubility, and offers versatile handles for covalent attachment to various molecules and surfaces.[4] The hydrophilic PEG spacer minimizes non-specific protein binding, reduces opsonization by the reticuloendothelial system (RES), and can prolong the circulation time of nanoparticles in the bloodstream.[1][5] These properties make this compound an ideal candidate for developing sophisticated and effective targeted drug delivery systems.
Key Applications in Targeted Drug Delivery
The dual functionality of this compound allows for the strategic design of drug carriers that can target diseased tissues through both passive and active mechanisms.
-
Passive Targeting: PEGylation of nanoparticles using linkers like this compound is a cornerstone of passive targeting.[1] The PEG layer creates a hydrophilic shield that extends the nanoparticle's circulation half-life, allowing it to accumulate preferentially in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]
-
Active Targeting: For enhanced specificity, the linker's terminal groups can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on cancer cells.[1] The thiol group can anchor the system to gold nanoparticles, while the carboxylic acid can be conjugated to a targeting moiety, or vice-versa, creating a highly specific drug delivery vehicle.[1][6]
Diagram: General Principle of Targeted Drug Delivery
Caption: Workflow of a this compound-based targeted drug delivery system.
Quantitative Data Summary
The following tables summarize representative quantitative data for nanoparticles functionalized with thiol-PEG linkers. This data is compiled from various studies and serves as a guideline for expected outcomes.
Table 1: Physicochemical Characterization of Thiol-PEG Functionalized Nanoparticles
| Parameter | Value Range | Method of Analysis | Significance |
| Hydrodynamic Diameter | 20 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake.[7][8] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the size distribution uniformity of the nanoparticle population.[7] |
| Zeta Potential | -10 to -40 mV | Laser Doppler Velocimetry | Measures surface charge; negative values enhance colloidal stability.[7] |
| Purity | ≥ 95% | HPLC, Mass Spectrometry | Ensures reproducibility and minimizes off-target effects.[1] |
Table 2: Performance Metrics of Thiol-PEG Based Drug Delivery Systems
| Parameter | Representative Value | Experimental Context | Significance |
| Drug Loading Content (% w/w) | 5% - 40% | Varies with drug, nanoparticle type, and conjugation strategy.[9][10][11] | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Drug Loading Efficiency (%) | > 90% | Example with mesoporous silica (B1680970) nanoparticles functionalized with chitosan.[10] | The percentage of the initial drug that is successfully loaded into the nanoparticles. |
| Cellular Uptake Enhancement | ~9.5-fold increase | Thiolated vs. non-thiolated nanostructured lipid carriers (NLCs).[7] | Demonstrates the benefit of surface thiolation for cell internalization. |
| In Vitro Drug Release | Sustained release over 24-72h | pH- and enzyme-responsive release profiles are common.[9][11] | Controlled release improves therapeutic efficacy and reduces side effects. |
Experimental Protocols
Here we provide detailed protocols for the synthesis, functionalization, and evaluation of a targeted drug delivery system using this compound and gold nanoparticles (AuNPs) as a model.
Diagram: Experimental Workflow
Caption: Key experimental protocols for developing the drug delivery system.
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the attachment of this compound to the surface of pre-synthesized citrate-capped AuNPs. The thiol group forms a strong dative bond with the gold surface.[1][12]
Materials:
-
Citrate-capped gold nanoparticles (AuNPs, ~20 nm) in aqueous solution
-
This compound
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Glass vials
-
Orbital shaker or rotator
-
Centrifuge capable of pelleting nanoparticles
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in nuclease-free water.
-
In a clean glass vial, add the AuNP solution.
-
Add the this compound stock solution to the AuNPs. A molar excess of at least 10,000 PEG molecules per nanoparticle is recommended to ensure complete surface coverage.[13]
-
Incubate the mixture overnight at room temperature with gentle stirring or rotation, protected from light.[13]
-
To remove excess, unreacted PEG linker, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 15,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and washing step (Step 5-6) two more times to ensure complete removal of unbound linker.
-
After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for storage at 4°C.
-
Characterize the PEGylated AuNPs using UV-Vis spectroscopy (to check for shifts in the surface plasmon resonance peak) and DLS (to confirm an increase in hydrodynamic diameter).[12]
Protocol 2: Conjugation of a Drug/Ligand to PEGylated AuNPs via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing molecule (e.g., a targeting peptide or a drug like doxorubicin) to the terminal carboxylic acid group of the PEG linker.[1]
Diagram: Bioconjugation Reactions
Caption: Key chemical reactions for functionalizing the drug delivery system.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
Amine-containing drug or targeting ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Resuspend the PEGylated AuNPs in Activation Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add a 100-fold molar excess of EDC and NHS to the nanoparticle solution to activate the terminal carboxylic acid groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1][13]
-
Centrifuge the activated nanoparticles to remove excess EDC/NHS and resuspend the pellet immediately in cold Coupling Buffer (PBS, pH 7.4).
-
Immediately add the amine-containing drug or ligand (dissolved in Coupling Buffer) to the activated nanoparticles. Use a 5 to 20-fold molar excess of the amine molecule relative to the nanoparticles.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted NHS-esters by adding Quenching Buffer and incubating for 30 minutes.
-
Purify the final conjugate from unreacted drug/ligand and byproducts using dialysis against PBS for 24-48 hours with several buffer changes.
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to simulate drug release under physiological (pH 7.4) and endosomal (pH 5.5) conditions.
Materials:
-
Drug-loaded nanoparticles (from Protocol 2)
-
Release Buffers: PBS at pH 7.4 and Acetate Buffer at pH 5.5
-
Dialysis membrane tubing (MWCO selected to retain nanoparticles but allow free drug to pass)
-
Temperature-controlled shaker
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle solution into a dialysis bag.
-
Place the sealed bag into a larger container with a known volume (e.g., 50 mL) of Release Buffer (pH 7.4 or 5.5).
-
Incubate at 37°C with continuous, gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the buffer outside the dialysis bag.
-
Replenish the container with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Quantify the amount of drug released into the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.
Protocol 4: Cellular Uptake and Internalization Study
This protocol assesses the ability of the targeted nanoparticles to be internalized by cancer cells.
Materials:
-
Target cancer cell line (e.g., Caco-2, MCF-7)
-
Complete cell culture medium
-
Fluorescently labeled targeted nanoparticles
-
Control nanoparticles (e.g., non-targeted)
-
Paraformaldehyde (PFA) solution (4%)
-
DAPI nuclear stain
-
Mounting medium
Equipment:
-
Cell culture plates or chamber slides
-
Incubator (37°C, 5% CO₂)
-
Fluorescence confocal microscope
Procedure:
-
Seed the selected cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Add fresh medium containing the fluorescently labeled targeted nanoparticles (and control nanoparticles in separate wells) at a predetermined concentration.
-
Incubate the cells for a specific period (e.g., 1, 4, or 12 hours) at 37°C.[14]
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Fix the cells by adding 4% PFA solution for 15 minutes at room temperature.[14]
-
Wash the cells again with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells a final time with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cellular uptake and subcellular localization of the nanoparticles using a fluorescence confocal microscope. The internalization efficiency can be quantified using flow cytometry or by analyzing image fluorescence intensity.[14]
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-based nanoparticles: Enhanced cellular uptake via surface thiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Sustained Release Study of Gallic Acid Coated with Magnetite-PEG and Magnetite-PVA for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PEGylation of Peptides and Oligonucleotides with HS-PEG12-COOH
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a premier strategy in drug development to enhance the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules.[1][2] This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn leads to a longer circulatory half-life, enhanced stability, improved solubility, and reduced immunogenicity.[2][3][4]
The HS-PEG12-COOH is a heterobifunctional, discrete PEG (dPEG®) linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units and possesses two different reactive functional groups at its termini: a thiol (-SH) group and a carboxylic acid (-COOH) group.[5][] This dual functionality offers high versatility, allowing for specific, controlled, multi-step conjugation strategies to link different molecules together, making it an invaluable tool for researchers in drug delivery, diagnostics, and biomaterial science.
Principle of Conjugation
The utility of the HS-PEG12-COOH linker lies in its two distinct reactive ends, which can be addressed with orthogonal chemistries. This allows for two primary conjugation strategies.
-
Amine-Reactive Conjugation via the Carboxyl Group (-COOH): The carboxylic acid terminus is not intrinsically reactive towards amines. It must first be activated, most commonly using a carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines (e.g., the N-terminus or lysine (B10760008) side chains of peptides, or amino-modified oligonucleotides) to form a stable amide bond.[9] This reaction is typically performed in a two-step process, with activation occurring at a slightly acidic pH and conjugation at a neutral to slightly basic pH.[9][10]
-
Thiol-Reactive Conjugation via the Thiol Group (-SH): The thiol (sulfhydryl) group is highly reactive towards specific functional groups, most notably maleimides. The reaction, a Michael addition, proceeds rapidly and with high specificity at a neutral pH (6.5-7.5) to form a stable thioether bond.[11][12] This allows the HS-PEG12-COOH linker to be conjugated to peptides, oligonucleotides, or other molecules that have been functionalized with a maleimide (B117702) group.
Experimental Protocols & Workflows
Protocol 1: Conjugation of an Amine-Containing Peptide/Oligonucleotide via the Carboxyl Group
This protocol describes the activation of the -COOH group on HS-PEG12-COOH and subsequent conjugation to a biomolecule containing a primary amine.
Materials:
-
HS-PEG12-COOH
-
Amine-containing peptide or oligonucleotide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., SEC or RP-HPLC system)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of HS-PEG12-COOH in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.
-
Dissolve the amine-containing biomolecule in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
-
Activation of HS-PEG12-COOH:
-
In a microcentrifuge tube, combine HS-PEG12-COOH with EDC and Sulfo-NHS. A 10-20 fold molar excess of the PEG linker over the biomolecule is a common starting point.
-
Use a molar ratio of 1:2:2 for PEG-Acid:EDC:Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated PEG-NHS ester solution to the biomolecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.
-
-
Purification:
-
Purify the PEGylated conjugate from excess PEG reagent and reaction byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse-Phase HPLC (RP-HPLC).[13][]
-
References
- 1. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. encapsula.com [encapsula.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bachem.com [bachem.com]
- 13. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-PEG12-acid in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiol-PEG12-acid is a heterobifunctional linker that has emerged as a valuable tool in the fabrication of hydrogels for a range of biomedical applications.[1][2] This linker features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The thiol group's high reactivity towards functional groups like maleimides and acrylates allows for efficient crosslinking through mechanisms such as Michael-type addition or thiol-ene reactions, which are often categorized as "click chemistry" due to their high efficiency and mild reaction conditions.[3][4][5] The carboxylic acid end provides a versatile handle for the covalent attachment of therapeutic molecules, peptides, or other bioactive moieties.[1][6]
These characteristics make this compound an ideal component for creating tunable and biocompatible hydrogel networks for applications including controlled drug delivery, 3D cell culture, and tissue engineering.[7][8][9] The PEG spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel, minimizing non-specific protein adsorption.[10]
Key Applications
-
Controlled Drug Delivery: Hydrogels formulated with this compound can serve as depots for the sustained release of therapeutics. The drug can be either physically encapsulated within the hydrogel matrix or covalently tethered to the network via the carboxylic acid group.[9][11] The release kinetics can be tuned by altering the hydrogel's crosslink density and degradation characteristics.[11]
-
Tissue Engineering and 3D Cell Culture: The biocompatible nature of PEG-based hydrogels makes them excellent scaffolds for supporting cell growth and tissue regeneration.[7][8][10] The hydrogel matrix mimics the natural extracellular matrix (ECM), providing a hydrated 3D environment for cell encapsulation.[10] Bioactive peptides can be conjugated to the hydrogel backbone to promote cell adhesion, proliferation, and differentiation.[12]
-
Surface Modification: The thiol group can be used to anchor the hydrogel to gold surfaces or nanoparticles, while the carboxylic acid can be used to immobilize proteins or other molecules, making it useful in biosensor development.[1]
Hydrogel Formation Chemistry
The formation of hydrogels using this compound typically involves its reaction with multi-arm PEG macromers functionalized with thiol-reactive groups, such as maleimide (B117702) or vinyl sulfone, in an aqueous buffer at physiological pH.
Michael-Type Addition
A common and efficient method for hydrogel formation is the Michael-type addition reaction between a thiol and an electron-deficient double bond, such as in a maleimide or acrylate. This reaction proceeds rapidly at physiological pH without the need for a catalyst or external initiator.
Below is a diagram illustrating the workflow for hydrogel formation via Michael-type addition.
Caption: Workflow for hydrogel formation via Michael-type addition.
Thiol-Ene Photopolymerization
Thiol-ene "click" chemistry involves the photoinitiated reaction between a thiol and an 'ene' (e.g., norbornene). This method offers excellent spatial and temporal control over the gelation process. A photoinitiator is required to generate radicals upon exposure to UV light, which then catalyze the thiol-ene reaction.
The diagram below outlines the signaling pathway for radical-mediated thiol-ene photopolymerization.
Caption: Signaling pathway for thiol-ene photopolymerization.
Experimental Protocols
Protocol 1: In Situ Forming Hydrogel for Cell Encapsulation via Michael Addition
This protocol describes the formation of a hydrogel by reacting a 4-arm PEG-Maleimide with a mixture of a dithiol crosslinker and this compound. The carboxylic acid on the this compound remains available for future bioconjugation.
Materials:
-
4-arm PEG-Maleimide (20 kDa)
-
Dithiothreitol (DTT) or other suitable dithiol crosslinker
-
This compound
-
Sterile, cell-culture grade phosphate-buffered saline (PBS), pH 7.4
-
Cells for encapsulation in appropriate culture medium
Procedure:
-
Prepare Reactant Stock Solutions:
-
Solution A: Dissolve 4-arm PEG-Maleimide in sterile PBS (pH 6.8-7.0) to a final concentration of 5% (w/v).
-
Solution B: Dissolve the dithiol crosslinker and this compound in sterile PBS (pH 7.4). The total thiol concentration should be equimolar to the maleimide concentration in Solution A. The ratio of dithiol crosslinker to this compound can be varied to control the density of carboxylic acid groups in the final hydrogel. For example, a 9:1 molar ratio of DTT to this compound.
-
-
Cell Suspension (Optional): If encapsulating cells, centrifuge the cells and resuspend them in a small volume of Solution B to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
Hydrogel Formation:
-
To initiate gelation, rapidly and thoroughly mix equal volumes of Solution A and Solution B (with or without cells).
-
For example, mix 50 µL of Solution A with 50 µL of Solution B in a sterile mold or as a droplet on a hydrophobic surface.
-
Gelation should occur within minutes at room temperature or 37°C.[4]
-
-
Equilibration: After gelation, immerse the hydrogel in cell culture medium or PBS to allow it to swell to equilibrium and to remove any unreacted components.
Protocol 2: Photo-crosslinked Hydrogel for Drug Delivery via Thiol-Ene Chemistry
This protocol details the formation of a hydrogel using a 4-arm PEG-Norbornene and a peptide crosslinker containing cysteine residues, with this compound incorporated to provide sites for drug conjugation.
Materials:
-
4-arm PEG-Norbornene (20 kDa)
-
Cysteine-flanked peptide crosslinker (e.g., GCRDVPMSMRGGDRCG)
-
This compound
-
Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Sterile triethanolamine (B1662121) (TEOA) buffered saline (pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare Pre-polymer Solution:
-
In a light-protected tube, dissolve 4-arm PEG-Norbornene, the peptide crosslinker, and this compound in TEOA buffered saline to the desired final concentrations (e.g., 10% w/v total polymer).
-
Maintain a stoichiometric balance between norbornene and thiol groups (1:1 molar ratio). The amount of this compound can be adjusted based on the desired loading capacity for the drug.
-
Add the photoinitiator to a final concentration of 0.05% (w/v).
-
-
Drug Conjugation (Optional - Pre-gelation):
-
The carboxylic acid of the this compound in the pre-polymer solution can be activated (e.g., using EDC/NHS chemistry) to conjugate an amine-containing drug or peptide before crosslinking.
-
-
Hydrogel Formation:
-
Washing: After polymerization, wash the hydrogel extensively with PBS to remove the photoinitiator and any unreacted macromers.
Quantitative Data Summary
The properties of hydrogels can be tailored by adjusting parameters such as polymer concentration, crosslinker type, and reaction conditions. Below are tables summarizing typical data ranges found in the literature for thiol-based PEG hydrogels.
Table 1: Gelation Time of Thiol-Based Hydrogels
| Crosslinking Chemistry | Polymer System | pH | Temperature (°C) | Typical Gelation Time |
| Michael Addition | 4-arm PEG-Maleimide + Dithiol | 7.4 | 37 | 1 - 10 minutes |
| Thiol-Ene Photopolymerization | 4-arm PEG-Norbornene + Dithiol | 7.4 | 37 | 30 - 120 seconds (UV dependent) |
| Michael Addition | Hyperbranched PEG-Diacrylate + Thiolated Hyaluronic Acid | 7.4 | Room Temp | ~60 seconds[4] |
Table 2: Mechanical and Swelling Properties of Thiol-Ene PEG Hydrogels
| Polymer Concentration (w/v) | Crosslinker | Storage Modulus (G') | Swelling Ratio (q) |
| 5% | DTT | 1 - 5 kPa | 25 - 40 |
| 10% | DTT | 5 - 20 kPa | 15 - 25 |
| 10% | MMP-sensitive peptide | 3 - 15 kPa | 18 - 30 |
Note: Swelling ratio is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry polymer network. Data are representative and can vary significantly based on specific macromer molecular weights and architectures.
Conclusion
This compound is a highly effective and versatile bifunctional linker for the fabrication of advanced hydrogels. Through well-established crosslinking chemistries like Michael addition and thiol-ene photopolymerization, it is possible to create biocompatible hydrogels with tunable properties suitable for a wide array of applications in drug delivery and tissue engineering. The protocols and data provided herein serve as a starting point for researchers to design and develop novel hydrogel systems tailored to their specific needs.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. Thiol-PEG2-acid | 1032347-93-5 | Benchchem [benchchem.com]
- 3. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ Forming Hyperbranched PEG—Thiolated Hyaluronic Acid Hydrogels With Honey-Mimetic Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiolated Poly‐ and Oligosaccharide‐Based Hydrogels for Tissue Engineering and Wound Healing | Semantic Scholar [semanticscholar.org]
- 13. chienchilin.org [chienchilin.org]
Applications of Thiol-PEG12-acid in Proteomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG12-acid is a heterobifunctional crosslinker that plays a pivotal role in modern proteomics research. Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for bioconjugation. The thiol group provides a reactive handle for covalent attachment to maleimide-functionalized molecules or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines on proteins and peptides. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates, making this compound an invaluable reagent for a range of applications, from targeted protein degradation to the development of antibody-drug conjugates (ADCs).
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of proteomics research, including its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as for the functionalization of biosensor surfaces.
Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker's length and composition are critical for the efficacy of the PROTAC.[1] this compound can be utilized in the modular synthesis of PROTACs, where the carboxylic acid end is coupled to an amine-functionalized POI ligand, and the thiol end is reacted with a maleimide-functionalized E3 ligase ligand.
Quantitative Data: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker in a PROTAC can significantly influence its ability to induce protein degradation. The following table summarizes the in vitro degradation of the BRD4 protein by a series of PROTACs with varying PEG linker lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent. |
Experimental Protocol: Two-Step Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC by first coupling the carboxylic acid of this compound to an amine-containing POI ligand, followed by the reaction of the thiol group with a maleimide-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Maleimide-functionalized E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., PBS, pH 7.0)
-
Size-Exclusion Chromatography (SEC) column
-
LC-MS system for reaction monitoring and purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Amine-Functionalized POI Ligand:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Slowly add the activated this compound-NHS ester solution to the POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-PEG12-SH intermediate by reverse-phase HPLC.
-
-
Conjugation to Maleimide-Functionalized E3 Ligase Ligand:
-
Dissolve the purified POI-PEG12-SH in Reaction Buffer (e.g., PBS, pH 7.0).
-
Dissolve the maleimide-functionalized E3 ligase ligand in a minimal amount of DMSO and add to the POI-PEG12-SH solution at a 1.1-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Purification and Analysis:
-
Purify the final PROTAC conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[4] The linker connecting the antibody and the drug is crucial for the ADC's stability and efficacy.[4] this compound can be employed as a linker in ADC synthesis, where the antibody's interchain disulfide bonds are first reduced to generate free thiol groups for conjugation.
Quantitative Data: Characterization of an Anti-HER2 ADC
The following table presents representative data for an anti-HER2 ADC synthesized using a thiol-reactive linker.
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | HIC-HPLC, UPLC-Q-TOF-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Shed after 14 days) | ~3.8% | Incubation in human plasma followed by LC-MS analysis |
| Data is illustrative and provides a benchmark for ADCs developed with thiol-based conjugation strategies.[4] |
Experimental Protocol: ADC Synthesis via Thiol-Maleimide Conjugation
This protocol details the conjugation of a maleimide-activated drug-linker to a reduced antibody.
Materials:
-
Monoclonal Antibody (e.g., anti-HER2)
-
This compound
-
Maleimide-functionalized cytotoxic drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
EDC and NHS
-
Anhydrous DMF
-
Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting column
-
N-acetylcysteine
Procedure:
-
Preparation of Drug-Linker Construct:
-
Synthesize the maleimide-drug-PEG12-acid construct by reacting the maleimide-functionalized drug with the thiol group of this compound as described in the PROTAC synthesis protocol.
-
Activate the carboxylic acid of the resulting conjugate using EDC/NHS.
-
-
Antibody Reduction:
-
Antibody-Drug Conjugation:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring (a 1.5-fold molar excess of drug-linker per thiol is typical).[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[4]
-
Quench the reaction by adding an excess of N-acetylcysteine.[4]
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
-
Application 3: Surface Functionalization of Biosensors
This compound is widely used for the functionalization of gold surfaces on biosensors, such as those used in Surface Plasmon Resonance (SPR).[5] The thiol group forms a stable self-assembled monolayer (SAM) on the gold substrate, and the PEG spacer minimizes non-specific protein binding.[5] The terminal carboxylic acid provides a point of attachment for the covalent immobilization of bioreceptors like antibodies.[5]
Experimental Protocol: Functionalization of a Gold Biosensor Surface
This protocol describes the modification of a gold biosensor chip with this compound and subsequent immobilization of an antibody.
Materials:
-
Gold-coated biosensor chip
-
This compound
-
Absolute ethanol (B145695)
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Antibody solution (10-100 µg/mL in PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash Buffer (PBS, pH 7.4)
Procedure:
-
Formation of Self-Assembled Monolayer (SAM):
-
Activation of Carboxyl Groups:
-
Immobilization of Antibody:
-
Immediately immerse the activated chip in the antibody solution.
-
Incubate for 1-2 hours at room temperature.[5]
-
-
Blocking of Unreacted Sites:
-
Immerse the chip in the Blocking solution for 10-15 minutes to deactivate any remaining NHS esters.
-
Rinse with Wash Buffer. The functionalized biosensor is now ready for use.
-
References
Application Notes and Protocols for Developing FRET-Based Assays with Thiol-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of Förster Resonance Energy Transfer (FRET)-based assays utilizing the heterobifunctional linker, Thiol-PEG12-acid. These protocols are intended for researchers in academia and industry engaged in drug discovery, molecular interaction studies, and biosensor development.
Introduction to FRET and the Role of this compound
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two molecules on a nanometer scale.[1][2] It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[1] This energy transfer only occurs when the donor and acceptor are within a close distance (typically 1-10 nm), making FRET an ideal tool for studying molecular interactions, conformational changes, and enzymatic activity.[2][3]
The this compound linker is a versatile tool for designing FRET-based assays. It is a heterobifunctional molecule featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[4][5] This structure offers several advantages:
-
Directed Conjugation: The distinct reactivity of the thiol and carboxylic acid groups allows for the specific, covalent attachment of the linker to two different molecules or sites.[4][6]
-
Flexible Spacer: The PEG12 chain provides a flexible and hydrophilic spacer, which helps to maintain the function of the labeled biomolecules and can be crucial for optimizing the distance between the FRET pair for efficient energy transfer.[3]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the resulting conjugates, which is beneficial for assay development.[4][5]
Key Applications of this compound in FRET Assays
-
Protein-Protein Interaction Studies: Labeling two interacting proteins with a FRET donor and acceptor pair using the this compound linker.
-
Enzyme Activity Assays: Designing substrates that are cleaved by an enzyme, leading to the separation of the FRET pair and a loss of FRET signal.
-
Biosensor Development: Creating unimolecular biosensors where a conformational change upon ligand binding alters the distance between the FRET pair.[3]
-
Nanoparticle-Based Assays: The thiol group can be used to attach the FRET system to gold nanoparticles.[4]
Data Presentation: Quantitative Analysis of FRET Assays
Clear presentation of quantitative data is crucial for the interpretation of FRET experiments. The following tables provide templates for organizing your results.
Table 1: Characterization of Labeled Biomolecules
| Biomolecule | Labeling Reagent | Concentration (mg/mL) | Degree of Labeling (DOL) |
| Protein A | FRET Donor-Maleimide | 2.0 | 1.2 |
| Protein B | This compound-NHS ester | 1.5 | 1.1 |
| FRET Acceptor | This compound | 1.0 | N/A |
Table 2: FRET Assay Optimization
| [Protein A-Donor] (nM) | [Protein B-Acceptor] (nM) | Donor Emission (RFU) | Acceptor Emission (RFU) | FRET Ratio (Acceptor/Donor) | Z'-factor |
| 10 | 0 | 50,000 | 5,000 | 0.10 | N/A |
| 10 | 10 | 45,000 | 15,000 | 0.33 | 0.65 |
| 10 | 20 | 40,000 | 25,000 | 0.63 | 0.78 |
| 10 | 50 | 30,000 | 40,000 | 1.33 | 0.85 |
| 10 | 100 | 25,000 | 45,000 | 1.80 | 0.82 |
Table 3: Inhibitor Screening Results
| Compound ID | Concentration (µM) | FRET Ratio (Acceptor/Donor) | % Inhibition | IC50 (µM) |
| Control (No Inhibitor) | 0 | 1.80 | 0 | N/A |
| Inhibitor X | 1 | 1.20 | 33.3 | 2.5 |
| Inhibitor X | 5 | 0.75 | 58.3 | 2.5 |
| Inhibitor X | 10 | 0.40 | 77.8 | 2.5 |
| Negative Control | 10 | 1.78 | 1.1 | >100 |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a FRET Acceptor using this compound and NHS Chemistry
This protocol describes the labeling of a protein containing accessible primary amines (e.g., lysine (B10760008) residues) with a FRET acceptor dye that has been pre-functionalized with this compound.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-reactive FRET acceptor dye (e.g., NHS ester)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Step 1: Activation of this compound with NHS/EDC
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mM.
-
In a separate tube, dissolve NHS and EDC in anhydrous DMF to a concentration of 100 mM each.
-
To the this compound solution, add a 1.2-fold molar excess of both NHS and EDC solutions.
-
Incubate the reaction for 15 minutes at room temperature to generate the NHS-ester activated this compound.
Step 2: Conjugation of Activated Linker to the FRET Acceptor Dye
-
Dissolve the amine-reactive FRET acceptor dye in anhydrous DMF.
-
Add the NHS-ester activated this compound solution to the dye solution in a 1:1 molar ratio.
-
Incubate for 2 hours at room temperature, protected from light.
Step 3: Conjugation to the Target Protein
-
Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the this compound-functionalized FRET acceptor to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the labeled protein from excess dye and linker using a size-exclusion chromatography column.
Protocol 2: Labeling a Thiol-Containing Peptide with a FRET Donor and a Protein with a FRET Acceptor via this compound
This protocol is suitable for creating a FRET pair where one component is a peptide with a cysteine residue and the other is a protein with accessible amines.
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated FRET donor dye
-
Protein of interest
-
This compound-functionalized FRET acceptor (prepared as in Protocol 1)
-
Labeling Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Labeling the Peptide with the FRET Donor
-
Dissolve the cysteine-containing peptide in the Labeling Buffer.
-
Add a 1.5-fold molar excess of the maleimide-activated FRET donor dye.
-
Incubate for 2 hours at room temperature, protected from light.
-
Purify the donor-labeled peptide using reverse-phase HPLC.
Step 2: Labeling the Protein with the FRET Acceptor
-
Follow Step 3 from Protocol 1 to label the protein of interest with the this compound-functionalized FRET acceptor.
Step 3: FRET Assay Assembly
-
In a microplate, combine the donor-labeled peptide and the acceptor-labeled protein at desired concentrations.
-
Incubate for the desired time to allow for interaction.
-
Measure the fluorescence at the donor and acceptor emission wavelengths.
Mandatory Visualizations
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for developing a FRET-based assay.
Caption: Role of this compound in linking FRET pairs to biomolecules.
References
- 1. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 5. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 6. Thiol-dPEG®12-acid >95% (HPLC) [sigmaaldrich.com]
Application Notes and Protocols for PROTAC Synthesis using Thiol-PEG12-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4][6] The Thiol-PEG12-acid linker is a versatile, heterobifunctional linker that offers a thiol group and a carboxylic acid group for sequential and directional conjugation of the POI and E3 ligase ligands, respectively.[7] This application note provides a detailed protocol for the synthesis, purification, and characterization of PROTACs utilizing a this compound linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, acting catalytically.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-PEG12-acid | PROTAC Linker | TargetMol [targetmol.com]
- 7. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Thiol-PEG12-acid Conjugation
Welcome to the technical support center for Thiol-PEG12-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive groups: a thiol (-SH) and a carboxylic acid (-COOH). Conjugation is typically a two-stage process:
-
Carboxylic Acid Activation: The carboxylic acid is activated using carbodiimide (B86325) chemistry, commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation: The activated NHS ester reacts with a primary amine on a target molecule to form a stable amide bond. Subsequently, the free thiol group on the other end of the PEG linker can react with a thiol-reactive group, such as a maleimide (B117702), on a second molecule to form a stable thioether bond.[1]
Q2: What are the optimal pH conditions for each reaction step?
A2: pH is a critical parameter for successful conjugation and varies for each step:
-
EDC/NHS Activation of -COOH: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[1][2] MES buffer is a common choice as it lacks competing carboxyls and amines.[1]
-
NHS Ester Reaction with Amines (-NH2): The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH, generally between 7.0 and 8.0 .[1][2] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.[1]
-
Thiol-Maleimide Reaction: This conjugation is most effective and selective within a pH range of 6.5 to 7.5 .[1][3][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]
Q3: Why should I use N-hydroxysuccinimide (NHS) with EDC?
A3: While EDC alone can facilitate the coupling of a carboxylic acid to a primary amine, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with this intermediate, creating a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts more efficiently with primary amines on the target molecule, ultimately leading to higher conjugation yields.[1]
Q4: How can I confirm and quantify the success of my PEGylation?
A4: Several analytical techniques can be used to determine PEGylation efficiency. The choice depends on the required precision and available equipment. Methods include:
-
SDS-PAGE: PEGylated proteins will show a significant increase in molecular weight, appearing as a higher band or a smear compared to the unmodified protein. Staining with a barium iodide solution can specifically detect the PEG molecules.[6]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate measurement of molecular weight. The mass increase directly corresponds to the number of PEG molecules attached.[6]
-
Chromatography (SEC, RP-HPLC): Size-exclusion or reversed-phase chromatography can separate PEGylated species from unreacted molecules, allowing for quantification.[7][8]
-
Spectroscopy (UV-Vis, Fluorescence): If the PEG linker or target molecule contains a chromophore or a fluorescent tag, spectroscopic methods can be used for quantification against a standard curve.[6]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield is one of the most common issues. The following table outlines potential causes and recommended solutions.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Degradation of Reagents | EDC and NHS are highly sensitive to moisture. Ensure they are stored in a desiccated environment at -20°C. Always allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.[1] |
| Inactive/Insufficient Thiols | Cysteine residues on proteins may form disulfide bonds. Reduce these bonds using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10- to 100-fold molar excess of TCEP for 20-60 minutes is a common starting point. Unlike DTT or BME, TCEP does not need to be removed before reacting with maleimides.[1][3] |
| Incorrect Reaction pH | Verify the pH of all buffers before use. Use an acidic pH (4.5-6.0) for EDC/NHS activation and a neutral to slightly alkaline pH (7.0-8.0 for amine coupling; 6.5-7.5 for thiol-maleimide coupling) for conjugation steps.[1][5] |
| Presence of Competing Nucleophiles | Ensure buffers are free from extraneous nucleophiles. Avoid buffers containing primary amines (e.g., Tris, glycine) during EDC/NHS and amine coupling steps. Avoid buffers with free thiols (e.g., DTT, BME) during thiol-maleimide reactions.[1][3] |
| Suboptimal Molar Ratios | The molar ratio of reactants is critical. An excess of the PEG linker and activating agents (EDC/NHS) is often needed to drive the reaction. Start by optimizing the ratios empirically. See the table below for starting recommendations.[1] |
| Hydrolysis of Intermediates | The activated NHS-ester is susceptible to hydrolysis. Perform the conjugation step immediately after the activation step.[9] Likewise, the maleimide ring can hydrolyze at pH > 7.5, rendering it inactive.[3][4] |
| Steric Hindrance | The reactive groups on your target molecule may be buried. For proteins, introducing a mild denaturant might help, but this must be done cautiously to avoid impacting function. Using a PEG linker with a longer spacer arm can also mitigate steric hindrance.[1][10] |
| Instability of Thioether Bond | The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to cleavage.[11] To prevent this, the thiosuccinimide ring can be hydrolyzed under basic conditions to form a stable derivative.[11] For applications requiring higher stability, consider alternative chemistries like Carbonylacrylic or Vinyl Pyridinium reagents.[11] |
Recommended Starting Molar Ratios for Optimization
| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Recommended Molar Ratio (R1:R2:R3) | Notes |
| Acid Activation | This compound | EDC | NHS | 1 : 5 : 10 | A molar excess of EDC and NHS is used to efficiently activate the carboxylic acid.[1] |
| Amine Coupling | Activated PEG | Amine-Molecule | - | 10-20 : 1 | An excess of the activated PEG linker helps drive the reaction to completion.[9] |
| Thiol Coupling | Thiol-PEG-Molecule | Maleimide-Molecule | - | 1 : 10-20 | An excess of the maleimide-containing molecule is often used.[1] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Carboxylic Acid Activation and Amine Coupling
This protocol describes activating the carboxylic acid of this compound and conjugating it to an amine-containing molecule.
1. Reagent Preparation:
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
- Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.[2]
2. Activation of this compound (pH 6.0):
- Dissolve this compound in Activation Buffer.
- Add a 5-fold molar excess of EDC, followed by a 10-fold molar excess of NHS relative to the PEG-acid.[1]
- Incubate for 15-30 minutes at room temperature.
3. Conjugation to Amine-Containing Molecule (pH 7.2-7.5):
- Immediately add the activated PEG solution to your amine-containing molecule (dissolved in Coupling Buffer). A 10- to 20-fold molar excess of linker to the target molecule is a good starting point.[12]
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Purification:
- Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
// Node Definitions
prep [label="Prepare Reagents\n(Buffers, EDC, NHS)", fillcolor="#F1F3F4", fontcolor="#202124"];
dissolve [label="Dissolve this compound\nin Activation Buffer (pH 6.0)", fillcolor="#FFFFFF", fontcolor="#202124"];
activate [label="Add EDC & NHS\nIncubate 15-30 min @ RT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_target [label="Add activated PEG to\nAmine-Molecule in\nCoupling Buffer (pH 7.2-7.5)", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="Incubate 2h @ RT\nor Overnight @ 4°C", fillcolor="#FBBC05", fontcolor="#202124"];
purify [label="Purify Conjugate\n(SEC or Dialysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label="Thiol-PEGylated Molecule", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
prep -> dissolve;
dissolve -> activate [label="Activate -COOH"];
activate -> add_target;
add_target -> incubate [label="Form Amide Bond"];
incubate -> purify;
purify -> product;
}
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the reaction between the thiol group of the PEGylated molecule (from Protocol 1) and a maleimide-functionalized molecule.
1. Reagent Preparation:
- Conjugation Buffer: PBS, pH 6.5-7.5, degassed to remove oxygen.
- Ensure the purified Thiol-PEGylated molecule is in the Conjugation Buffer.
- Prepare the maleimide-containing molecule in the same degassed buffer.
2. Conjugation Reaction (pH 6.5-7.5):
- Add the desired molar excess (e.g., 10-20 fold) of the maleimide solution to the Thiol-PEGylated molecule solution with gentle stirring.[1]
- Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
- (Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to consume unreacted maleimide.
- Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[1]
// Node Definitions
start [label="Low Thiol-Maleimide\nConjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision Points
check_thiol [label="Are Thiols Reduced\n& Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_pH [label="Is pH 6.5-7.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_maleimide [label="Is Maleimide Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions
reduce [label="Reduce with TCEP\nUse degassed buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_pH [label="Verify & Adjust Buffer pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];
fresh_maleimide [label="Use fresh maleimide\nAvoid pH > 7.5", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> check_thiol;
check_thiol -> check_pH [label="Yes"];
check_thiol -> reduce [label="No"];
check_pH -> check_maleimide [label="Yes"];
check_pH -> adjust_pH [label="No"];
check_maleimide -> {
rank=same;
end_node [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} [label="Yes"];
check_maleimide -> fresh_maleimide [label="No"];
reduce -> start [style=dashed];
adjust_pH -> start [style=dashed];
fresh_maleimide -> start [style=dashed];
}
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in peptide coupling with HS-PEG12-COOH
This technical support center provides comprehensive troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in peptide coupling reactions involving HS-PEG12-COOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using HS-PEG12-COOH in peptide coupling?
The main challenge arises from the bifunctional nature of the molecule. HS-PEG12-COOH contains both a terminal carboxylic acid for amide bond formation and a terminal thiol (-SH) group. The thiol group is a potent nucleophile and is susceptible to various side reactions that can significantly lower the yield of the desired PEGylated peptide.[1][2]
Q2: What are the most common side reactions associated with the thiol group of HS-PEG12-COOH during peptide coupling?
The primary side reactions involving the thiol group include:
-
Oxidation: The thiol is easily oxidized, leading to the formation of disulfide bonds (dimerization of the PEG linker) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[3]
-
Thioester Formation: The nucleophilic thiol group can react with the activated carboxylic acid (e.g., an NHS-ester) of another HS-PEG12-COOH molecule, forming an unstable thioester and consuming the activated reagent.[1]
-
Thiol-Disulfide Interchange: If your target peptide contains existing disulfide bridges, the free thiol on the PEG linker can react with them, leading to scrambling of the disulfide bonds.[1]
Q3: Is it necessary to protect the thiol group on HS-PEG12-COOH before coupling?
Yes, protecting the thiol group is highly recommended to prevent the side reactions mentioned above and ensure a higher yield of the desired product.[1][4] By masking the thiol's reactivity, the carboxylic acid can be selectively activated and coupled to the amine group of the peptide without interference.[5][6] A common protecting group for thiols is the triphenylmethyl (Trt) group, which is stable during the coupling reaction but can be easily removed later with trifluoroacetic acid (TFA).[1]
Q4: What are the optimal pH conditions for coupling HS-PEG12-COOH?
For the amide bond formation step using common carbodiimide (B86325) chemistry (like EDC/NHS), a pH range of 6.0-7.5 is generally recommended.[3] This range is a compromise: it keeps the peptide's N-terminal amine sufficiently nucleophilic for the reaction while minimizing the hydrolysis of the activated NHS-ester, which becomes more rapid at higher pH.[3][7] It is also important to note that the rate of thiol oxidation increases with higher pH.[3]
Troubleshooting Guide for Low Yields
This guide addresses specific problems encountered during the coupling of HS-PEG12-COOH to peptides.
Problem 1: Low to No Formation of the Desired PEGylated Peptide
Potential Cause 1: Inefficient Carboxylic Acid Activation The activation of the carboxylic acid to a reactive intermediate (like an NHS-ester) is a critical first step.[8] Incomplete activation will directly result in low coupling efficiency.
-
Solution:
-
Use Fresh Reagents: Carbodiimides like EDC are moisture-sensitive. Use fresh, high-quality EDC and NHS.
-
Optimize Stoichiometry: Use a slight excess of coupling reagents. A common ratio is 1.2 equivalents of EDC and 1.2 equivalents of NHS relative to the HS-PEG12-COOH.
-
Pre-activation: Activate the HS-PEG12-COOH with EDC/NHS for 15-30 minutes before adding it to the peptide solution. This can minimize side reactions of the coupling reagents with the peptide itself.[9]
-
Solvent Choice: Ensure all components are fully dissolved. Polar aprotic solvents like DMF or NMP are generally effective for peptide synthesis.[10]
-
Potential Cause 2: Thiol Group Interference As detailed in the FAQs, an unprotected thiol group is highly reactive and will interfere with the coupling reaction.[1]
-
Solution:
-
Protect the Thiol: The most effective solution is to use a protected version of the PEG linker, such as Trt-S-PEG12-COOH. The Trt group can be removed post-coupling during the final peptide cleavage and deprotection step with TFA.[1]
-
Problem 2: Major Byproduct Detected with a Mass Corresponding to a Dimer of HS-PEG12-COOH
Potential Cause: Disulfide Bond Formation The thiol group is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer of the PEG reagent.[3] This is especially prevalent in the presence of oxygen and at neutral to basic pH.
-
Solution:
-
Use Degassed Buffers: Degas all buffers and solvents by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, perform the reaction under a nitrogen or argon atmosphere.
-
Control pH: Keep the pH below 7.5, as the rate of thiol oxidation increases with pH.[3]
-
Problem 3: Reaction is Slow, Incomplete, or Shows Multiple Byproducts
Potential Cause 1: Suboptimal Reaction Conditions Factors like pH, temperature, and concentration can significantly impact reaction kinetics and the prevalence of side reactions.
-
Solution:
-
Strict pH Control: Use a non-amine-containing buffer like PBS or HEPES to maintain the pH between 6.0 and 7.5.[3] Avoid Tris buffers, as the primary amine will compete in the coupling reaction.
-
Optimize Temperature: Most coupling reactions proceed well at room temperature. Cautiously increasing the temperature may improve yields for sterically hindered couplings, but can also increase the risk of side reactions like racemization.[11][12]
-
Potential Cause 2: Steric Hindrance If the N-terminal amine of the peptide is sterically hindered, the coupling reaction can be slow and inefficient.[9]
-
Solution:
-
Use a More Potent Coupling Reagent: For difficult couplings, consider switching from EDC/NHS to a more reactive phosphonium (B103445) or uronium/aminium salt reagent like PyBOP, HBTU, or HATU, which are known to be effective for hindered couplings.[11][13][14]
-
Increase Reaction Time: Extend the coupling time to 4 hours or even overnight to allow the reaction to proceed to completion.[13][15]
-
Quantitative Data Summary
The following table summarizes the effect of various parameters on the success of peptide coupling, based on established chemical principles.
| Parameter | Suboptimal Condition | Recommended Condition | Rationale & Potential Impact on Yield |
| Thiol Protection | Unprotected (-SH) | Protected (e.g., -S-Trt) | Prevents thiol oxidation and reaction with activated carboxyl groups, significantly increasing yield of the desired product.[1] |
| pH | < 6.0 or > 8.0 | 6.0 - 7.5 | Balances amine nucleophilicity with NHS-ester stability and minimizes thiol oxidation.[3] |
| Coupling Reagent | Standard (e.g., EDC) | High-Potency (e.g., HATU) | Overcomes steric hindrance, leading to higher coupling efficiency for difficult sequences.[9][13] |
| Atmosphere | Aerobic | Inert (N₂ or Ar) | Minimizes oxidation of the free thiol to form disulfide-linked dimers.[3] |
| Buffer Choice | Amine-containing (e.g., Tris) | Non-nucleophilic (e.g., PBS, HEPES) | Prevents the buffer from competing with the peptide's amine for the activated PEG linker.[3] |
Visualized Workflows and Logic
Experimental Workflow
The following diagram illustrates a robust workflow for the successful coupling of HS-PEG12-COOH to a peptide, incorporating a thiol protection strategy.
Caption: Recommended workflow for peptide coupling using a thiol-protected PEG reagent.
Troubleshooting Decision Tree
Use this decision tree to diagnose the cause of low coupling yields.
Caption: A decision tree for systematically troubleshooting low peptide coupling yields.
Key Experimental Protocols
Protocol 1: Thiol Protection of HS-PEG12-COOH with Trityl Group
-
Dissolution: Dissolve HS-PEG12-COOH (1 eq.) in anhydrous DCM.
-
Reagent Addition: Add triethylamine (B128534) (TEA) (1.5 eq.) to the solution, followed by trityl chloride (Trt-Cl) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 N HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting Trt-S-PEG12-COOH by flash column chromatography.
Protocol 2: Standard EDC/NHS Coupling of Trt-S-PEG12-COOH to a Peptide
-
Activation: In a separate vial, dissolve Trt-S-PEG12-COOH (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in DMF. Let the mixture stand for 15-30 minutes at room temperature for pre-activation.
-
Peptide Preparation: Dissolve the peptide (with a free N-terminal amine) in a suitable buffer (e.g., PBS) to maintain the pH at ~7.0.
-
Coupling: Add the activated PEG solution from step 1 to the peptide solution.
-
Reaction: Stir the reaction mixture for 2-4 hours at room temperature. For sterically hindered peptides, this time may be extended to overnight.[13]
-
Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of the peptide starting material and the appearance of the PEGylated product mass.
-
Quenching: Quench any remaining activated esters by adding a small amount of a primary amine-containing solution (e.g., 1 M ethanolamine).
-
Purification: Purify the crude PEGylated peptide using a suitable chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[][17] The choice of method depends on the properties of the peptide.
Protocol 3: Deprotection and Cleavage (for Solid-Phase Synthesized Peptides)
If the peptide is on a solid-phase resin, the Trt group can be removed concurrently with cleavage from the resin and side-chain deprotection.
-
Resin Preparation: After the coupling reaction, thoroughly wash the peptide-resin with DMF and DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TFA will cleave the Trt group from the thiol.[13]
-
Cleavage: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature.[13]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify using RP-HPLC.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Optimal storage and handling conditions for Thiol-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Thiol-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker molecule. It features a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure provides a balance of linker length and distinct chemical reactivity.[2] The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[2][3]
Q2: What are the primary reactive groups of this compound and what do they react with?
The two primary reactive groups are:
-
Thiol Group (-SH): This group is reactive towards maleimides, vinyl sulfones, haloacetamides, and the surfaces of noble metals like gold.[1][2][3][4]
-
Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines to form stable amide bonds, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[1][2][3]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C and protected from moisture.[1][3][5] It is hygroscopic and can become tacky and difficult to handle if exposed to air.[1] For optimal stability, especially of stock solutions, storage under an inert gas like argon or nitrogen is recommended.[5]
Q4: How should I handle this compound upon receipt?
The compound is typically shipped at ambient temperature.[3] Upon receipt, it should be stored at the recommended temperature of -20°C.[3][5] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[1][5]
Q5: What solvents can I use to dissolve this compound?
This compound is soluble in water and aqueous buffers, as well as organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methylene (B1212753) chloride, and acetonitrile.[1] For ease of handling its viscous or solid form, preparing a stock solution in an anhydrous solvent like DMSO or DMF is recommended.[5]
Storage and Handling Conditions Summary
| Condition | Recommendation | Reasoning | References |
| Long-Term Storage (Solid) | -20°C, desiccated | To minimize degradation. | [1][3][5] |
| Stock Solution Storage | -20°C to -80°C | To slow degradation in solution. | [1][5][6] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | To minimize exposure to oxygen and prevent oxidation of the thiol group. | [1][5] |
| Handling | Equilibrate vial to room temperature before opening | To prevent moisture condensation, as the compound is hygroscopic. | [1][5] |
| Light Exposure | Protect from light | Thiol-containing compounds can be light-sensitive. | [6] |
Troubleshooting Guide
Problem 1: Low yield of thiol-maleimide conjugation.
-
Possible Cause: Oxidation of the thiol group.
-
Recommended Solution: The thiol group is susceptible to oxidation, which can form disulfide bonds (dimerization).[6][7] Before use, consider treating the this compound solution with a mild, non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[7] Ensure the use of degassed buffers for the reaction to minimize dissolved oxygen.[7]
-
-
Possible Cause: Incorrect pH of the reaction buffer.
-
Recommended Solution: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[7] At higher pH values, the maleimide (B117702) group can undergo hydrolysis or react with amines.[7]
-
-
Possible Cause: Hydrolysis of the maleimide group.
-
Recommended Solution: Ensure that the maleimide-containing molecule is stored under dry conditions and that the reaction is performed within the recommended pH range to avoid hydrolysis.[7]
-
Problem 2: Low yield of amide bond formation via EDC/NHS chemistry.
-
Possible Cause: Hydrolysis of the activated carboxylic acid (NHS-ester).
-
Possible Cause: Suboptimal pH for amine coupling.
-
Recommended Solution: The pH for EDC/NHS coupling is a balance between amine reactivity and NHS-ester stability. A pH range of 6.0-7.5 is generally recommended.[7]
-
-
Possible Cause: Presence of primary amine-containing buffers.
Problem 3: The this compound is tacky and difficult to weigh.
-
Possible Cause: The compound is hygroscopic and has absorbed moisture from the air.[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Containing Protein
-
Preparation of Reagents:
-
Dissolve the maleimide-functionalized protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2).
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.
-
-
Reduction of Protein (Optional):
-
If the protein's cysteine residues are oxidized, they may need to be reduced prior to conjugation. This can be achieved by incubation with a reducing agent like TCEP, followed by its removal using a desalting column.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Protocol 2: Activation of the Carboxylic Acid and Amine Coupling
-
Preparation of this compound:
-
Dissolve this compound in an amine-free buffer (e.g., MES buffer at pH 6.0).
-
-
Activation of Carboxylic Acid:
-
Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule to the activated this compound solution.
-
-
Reaction Incubation:
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench the reaction, a small molecule with a primary amine, such as hydroxylamine (B1172632) or Tris buffer, can be added to react with any remaining NHS-ester.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as dialysis or chromatography, to remove excess reagents and byproducts.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 3. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 4. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Thiol-PEG12-Acid Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Thiol-PEG12-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Dialysis/Ultrafiltration.[1][2] The choice of method depends on the properties of the conjugate, the nature of the impurities, and the required final purity.[1][2]
-
Reversed-Phase HPLC (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[3] It is very effective for purifying smaller biomolecules and conjugates and can often separate closely related species.[1][]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius).[5] It is highly effective for bulk separation, such as removing smaller, unreacted this compound linkers from a much larger conjugated protein.[2][5]
-
Dialysis / Ultrafiltration (TFF): These techniques use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes.[2] They are useful for removing small molecule impurities like salts and unreacted PEG linkers from large conjugate products.[1][2]
Q2: What are the typical impurities I might encounter after a conjugation reaction?
A2: Common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS if used for activating the acid group), byproducts from the coupling reaction, and side-products from reactions involving the thiol group, such as disulfides.[1] If the conjugate is a protein, you will also have unreacted protein and potentially multi-PEGylated species or positional isomers.[5]
Q3: Why is it critical to remove excess this compound after my reaction?
A3: Residual this compound can interfere with downstream applications and analytics.[2] Unreacted linkers can compete for binding sites in assays, complicate characterization techniques like mass spectrometry and HPLC, and lead to inaccurate quantification of your final product.[2] For therapeutic applications, failure to remove excess reagents can impact the product's overall efficacy and safety.[2]
Q4: How can I assess the purity of my final conjugate?
A4: Several analytical techniques can be used to assess purity:[3]
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining starting material and determine the purity of the final product.[3]
-
Mass Spectrometry (MS): This technique provides a direct measurement of the molecular weight, confirming successful conjugation and identifying the presence of impurities.[6]
-
SDS-PAGE (for protein conjugates): A successful PEGylation will show a significant increase in the apparent molecular weight of the protein on the gel.[3]
Purification Method Comparison
The following table summarizes typical performance metrics for common purification techniques. Note that actual results will vary based on the specific conjugate, sample matrix, and optimized conditions.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| RP-HPLC | >98% | 60-80% | High resolution, good for removing closely related impurities.[] | Can be denaturing for some proteins, requires organic solvents. |
| SEC | 90-98% | >90% | Gentle, non-denaturing conditions, good for buffer exchange.[][5] | Lower resolution for molecules of similar size.[5] |
| Dialysis / TFF | Variable | >95% | Simple, scalable, good for removing small molecules.[2] | Cannot separate conjugate from unreacted protein of similar size. |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Purity / Co-elution of Impurities | Inappropriate Column/Method: The chosen chromatography method lacks the necessary resolution.[5] | RP-HPLC: Optimize the gradient. A shallower gradient is more effective for separating species with small differences in hydrophobicity.[5] SEC: Ensure the column has the appropriate pore size for your molecules. A longer column can also increase resolution.[3] |
| "Charge Shielding" (IEX): The neutral PEG chain may mask the surface charges of a protein conjugate, leading to poor separation from the unreacted protein.[3][5] | Optimize the pH of the mobile phase. Small pH changes can significantly alter the protein's surface charge and its interaction with the resin.[5] | |
| Low Yield / Poor Recovery | Non-specific Binding: The conjugate is irreversibly binding to the chromatography column matrix.[5] | Modify the mobile phase. For RP-HPLC, check conjugate solubility. For SEC, consider adding agents like arginine to suppress hydrophobic interactions.[5] |
| Precipitation: The conjugate is precipitating on the column or in the collection tubes.[5] | Check the solubility of your conjugate in the chosen mobile phase and ensure it is stable under the purification conditions (pH, temperature).[5] | |
| Incorrect MWCO for Dialysis: The membrane pore size is too large, leading to loss of the product. | Select a dialysis membrane with a MWCO that is significantly smaller (at least 3-5x) than the molecular weight of your conjugate. | |
| Product Degradation | Harsh pH or Solvents: The conjugate is not stable under the purification conditions.[7] | RP-HPLC: Avoid strongly acidic conditions (e.g., TFA) if your conjugate is acid-labile. Consider using a formic acid-based mobile phase. Buffer collected fractions immediately to a neutral pH.[7] General: Perform purification steps at low temperatures (4°C) where possible. |
Troubleshooting Workflow
The diagram below outlines a logical process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Purification by Preparative RP-HPLC
This protocol is a general guideline for purifying a this compound conjugate from unreacted starting materials and other small molecule impurities.[1]
Materials:
-
Crude conjugate reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[1]
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)[1]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]
-
Column Equilibration: Equilibrate the C18 column with your starting condition (e.g., 5% Mobile Phase B) for at least 3-5 column volumes, or until the UV baseline is stable.[1]
-
Sample Injection: Inject the filtered sample onto the column.[1]
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical starting gradient could be 5% to 95% Mobile Phase B over 30-40 minutes.[8]
-
Fraction Collection: Collect fractions based on the UV absorbance peaks (typically monitored at 220 nm and 280 nm).[1] The desired conjugate should elute at a specific concentration of acetonitrile (B52724).
-
Analysis and Pooling: Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, MS) to identify those containing the pure product.
-
Solvent Removal: Pool the pure fractions and remove the acetonitrile and water, typically by lyophilization (freeze-drying).
General RP-HPLC Workflow
Caption: General experimental workflow for RP-HPLC purification.
Protocol 2: Desalting / Buffer Exchange by Dialysis
This protocol is suitable for removing small molecule impurities (e.g., salts, unreacted this compound) from a large conjugate product.[1]
Materials:
-
Purified or crude conjugate solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa for a >10 kDa protein conjugate)
-
Dialysis buffer (a buffer in which the conjugate is stable and soluble, e.g., PBS)[1]
-
Large beaker and a magnetic stir plate
Procedure:
-
Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions. This may involve rinsing with water or buffer.[1]
-
Load Sample: Load the conjugate sample into the dialysis tubing/cassette, ensuring some headspace is left to accommodate potential buffer influx. Seal the tubing/cassette securely.[1]
-
Dialysis: Place the sealed sample into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-1000 times the sample volume).[1]
-
Stir: Stir the buffer gently on a stir plate to ensure efficient diffusion.[1]
-
Buffer Changes: Allow dialysis to proceed for several hours to overnight. For maximum efficiency, change the dialysis buffer at least 2-3 times.[1]
-
Sample Recovery: After the final dialysis period, carefully remove the tubing/cassette and recover the purified, buffer-exchanged conjugate.
Purification Strategy Selection
The choice of purification method depends heavily on the properties of your target conjugate and the impurities you need to remove.
Caption: Decision guide for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to avoid non-specific binding in PEGylation reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and avoid non-specific binding in PEGylation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the PEGylation process, offering probable causes and actionable solutions.
Question 1: My final product is a heterogeneous mixture with multiple PEGylated species. How can I improve the specificity?
-
Probable Causes:
-
Multiple Reactive Sites: The most common cause is the presence of multiple accessible reactive amino acid residues (e.g., lysines) on the protein surface, leading to a mixture of products with varying numbers and locations of attached PEG chains.[1][2]
-
Suboptimal Reaction Conditions: The pH, temperature, or molar ratio of reactants may be favoring reactions at multiple sites.[3][4]
-
-
Solutions:
-
Optimize Reaction pH: Adjusting the pH can help target specific residues. For example, to favor N-terminal PEGylation over lysine (B10760008) modification with PEG-aldehyde, lowering the reaction pH can increase specificity because the N-terminal α-amine has a lower pKa (around 6-8) than the ε-amine of lysine (around 10.5).[5][6]
-
Adjust Molar Ratio: Systematically vary the molar ratio of the PEG reagent to the protein. Using a lower molar excess of the PEG reagent can help limit the extent of PEGylation.[7][8]
-
Implement Site-Specific PEGylation Strategies: For the highest degree of specificity, consider re-engineering the protein to introduce a unique reaction site.
-
Cysteine-Specific: Introduce a single, reactive cysteine residue and use a thiol-specific PEG reagent like PEG-maleimide.[1][5] This is highly effective as free cysteines are rare in many proteins.[1]
-
His-Tag Specific: Utilize reagents like bis-sulfones that can selectively modify N-terminal or C-terminal histidine tags.[9]
-
Unnatural Amino Acids (UAA): Incorporate a UAA with a unique functional group that allows for a specific "click" chemistry reaction with a corresponding PEG reagent.[6]
-
-
Question 2: I am observing a low yield of my desired mono-PEGylated product. What steps can I take to improve it?
-
Probable Causes:
-
Inefficient Reaction Conditions: The reaction buffer composition, pH, or incubation time may not be optimal for the specific conjugation chemistry.[3]
-
Steric Hindrance: The target site on the protein may be sterically hindered, preventing efficient access by the PEG reagent.
-
Reagent Instability: The activated PEG reagent may be hydrolyzing or degrading over the course of the reaction.
-
-
Solutions:
-
Screen Reaction Conditions: Perform small-scale optimization experiments to test a range of pH values, buffer compositions, and reactant concentrations.[4]
-
Increase Incubation Time or Temperature: Modifying these parameters can improve reaction kinetics, but must be balanced against the stability of the protein and PEG reagent.[3]
-
Change PEG Reagent: If steric hindrance is suspected, switching to a PEG reagent with a longer, more flexible linker arm may improve accessibility to the target site.
-
Confirm Reagent Activity: Ensure the PEG reagent is fresh and has been stored under the recommended conditions (e.g., dry, inert atmosphere) to prevent degradation.[10]
-
Question 3: How can I effectively remove unreacted PEG and the native (unmodified) protein from my final product?
-
Probable Causes:
-
The purification method lacks the necessary resolution to separate species with similar properties.
-
-
Solutions:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for efficient separation of the larger PEGylated conjugate from the smaller, unmodified protein and any low molecular weight by-products.[12][13]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][13] This change in binding affinity can be exploited to separate PEGylated species from the native protein.[13]
-
Membrane-Based Techniques: Methods like ultrafiltration and diafiltration are effective for removing smaller molecules, such as unreacted PEG, from the larger PEGylated protein.[][14][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity and can serve as a complementary purification step to IEX and SEC.[][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in PEGylation?
Non-specific binding in the context of a PEGylation reaction mixture primarily stems from two types of interactions:
-
Electrostatic Interactions: These occur between charged regions of the analyte (protein) and other charged surfaces, including reaction vessels or chromatography media.[16]
-
Hydrophobic Interactions: Nonpolar regions on the protein surface can interact with other hydrophobic surfaces, leading to aggregation or non-specific adsorption.[17]
-
Reaction Chemistry: For the PEGylation reaction itself, "non-specific" typically refers to the covalent attachment of PEG at multiple, unintended sites on the protein, which is a result of having multiple reactive residues (like lysines) available.[1][2]
Q2: How can I proactively design my experiment to minimize non-specific PEGylation from the start?
The most effective strategy is to use a site-specific PEGylation approach. This involves modifying the protein to have a single, uniquely reactive site for the PEG reagent.
Caption: Comparison of non-specific versus site-specific PEGylation workflows.
Q3: What role do buffer additives play in reducing non-specific interactions?
Buffer additives are crucial for minimizing non-specific binding during both the reaction and subsequent purification steps.
-
Increased Salt Concentration: Adding salts like NaCl shields electrostatic interactions between charged molecules.[18]
-
Non-ionic Surfactants: Low concentrations of surfactants such as Tween-20 or Triton X-100 disrupt non-specific hydrophobic interactions.[16][18]
-
Blocking Agents:
-
Proteins: Bovine Serum Albumin (BSA) can be added to block non-specific protein-protein interactions and prevent the analyte from sticking to container walls.[18][19]
-
Polymers: Dextran sulfate (B86663) or even PEG itself can be used as blocking agents to compete for non-specific binding sites.[16][19][20]
-
Q4: What are the most common purification techniques for PEGylated proteins, and what are their principles?
The most common techniques leverage the physical changes that PEGylation imparts on the protein.[]
-
Size Exclusion Chromatography (SEC): Separates based on size. PEGylated proteins are significantly larger and elute earlier than their unmodified counterparts.[13]
-
Ion Exchange Chromatography (IEX): Separates based on net charge. PEGylation masks surface charges, altering elution profiles compared to the native protein.[13]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. Although PEG is hydrophilic, its conjugation can alter the protein's overall surface hydrophobicity.[]
-
Reversed-Phase Chromatography (RPC): Offers high resolution for analytical purposes but can be denaturing, making it less ideal for preparative purification of sensitive proteins.
Quantitative Data Summary
Optimizing reaction parameters is critical for controlling the degree of PEGylation and maximizing the yield of the desired product. The following tables summarize findings from studies on optimizing PEGylation conditions.
Table 1: Optimization of PEGylation Conditions for BSA Nanoparticles (Data summarized from a study using response surface methodology)[3]
| Parameter | Optimized Value | Effect on PEGylation |
| PEG Concentration | 32.5 g/L | Most significant positive effect on efficiency |
| Incubation Time | 10 min | Moderate effect |
| Incubation Temperature | 27°C | Moderate effect |
| pH | 7.0 | Least significant effect in this study |
Table 2: Design of Experiments (DOE) for Optimizing a PEGylation Reaction (Data summarized from a study optimizing for a mono-PEGylated product)[8]
| Optimization Goal | PEG/Protein Ratio | pH | Reductant/Protein Ratio | Yield of Mono-PEGylated Species |
| Maximize Yield | 2.25 | 6.74 | 3.0 | 78.7% |
| Balance Yield and Cost | 1.75 | 7.0 | 2.0 | 72.1% |
Experimental Protocols
Protocol 1: General Reaction Buffer Optimization Screen
This protocol outlines a method for systematically testing buffer conditions to improve the specificity and yield of a PEGylation reaction.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a minimal buffer (e.g., 10 mM HEPES).
-
Prepare a concentrated stock of your activated PEG reagent in a suitable anhydrous solvent (e.g., DMSO) or the reaction buffer immediately before use.
-
Prepare a series of reaction buffers (e.g., 100 mM Phosphate, 100 mM Borate) at various pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare a high-concentration salt stock solution (e.g., 5 M NaCl).
-
-
Reaction Setup:
-
Set up a matrix of small-scale reactions (e.g., 50-100 µL total volume) in microcentrifuge tubes.
-
Variable 1 (pH): To separate tubes, add the protein to each of the different pH buffers.
-
Variable 2 (Ionic Strength): For a given pH, create a set of reactions with increasing concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Initiation: Add the PEG reagent to each tube at a constant molar ratio (e.g., 3:1 PEG:protein). Mix gently.
-
-
Incubation and Quenching:
-
Incubate reactions at a constant temperature (e.g., room temperature or 4°C) for a defined time (e.g., 2 hours).
-
Quench the reaction by adding a small molecule with a functional group that reacts with the excess PEG reagent (e.g., Tris or glycine (B1666218) for NHS-ester PEGs, cysteine for maleimide-PEGs).[3]
-
-
Analysis:
-
Analyze the outcome of each reaction using SDS-PAGE to visualize the distribution of native, mono-PEGylated, and multi-PEGylated species. A shift in molecular weight will indicate successful PEGylation.
-
Further analysis by SEC-HPLC or IEX-HPLC can be used to quantify the percentage of each species.[7][21]
-
Protocol 2: Post-PEGylation Purification using Size Exclusion Chromatography (SEC)
This protocol describes the separation of PEGylated protein from unreacted components.
-
Column Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of your PEGylated conjugate.
-
Equilibrate the column with at least two column volumes of a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Sample Preparation:
-
Concentrate the quenched PEGylation reaction mixture if necessary, using a centrifugal filter device. Ensure the final concentration is suitable for the column's loading capacity.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregated material.
-
-
Chromatography:
-
Inject the clarified sample onto the equilibrated SEC column.
-
Run the mobile phase at the recommended flow rate for the column.
-
Monitor the column eluate using a UV detector at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks observed on the chromatogram. Typically, the PEGylated protein will elute first (highest MW), followed by the native protein, and finally the unreacted PEG reagent (if it has a UV chromophore) and quenching agent.[12]
-
Analyze the collected fractions by SDS-PAGE to confirm the identity and purity of each peak. Pool the fractions containing the pure, desired PEGylated product.
-
Visualizations
Caption: A logical workflow for designing and executing a PEGylation experiment.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. aboligo.com [aboligo.com]
- 17. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. researchgate.net [researchgate.net]
Optimizing pH and buffer conditions for thiol-maleimide reactions
Welcome to the technical support center for optimizing pH and buffer conditions for thiol-maleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a thiol-maleimide reaction?
The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] This range provides an excellent balance between reaction rate and selectivity for thiol groups.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2]
Q2: What happens if the pH is outside the optimal range?
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (with a typical pKa of ~8.5) is predominantly in its protonated form (-SH), and the reaction requires the more nucleophilic deprotonated thiolate anion (-S⁻).[3][4]
-
Above pH 7.5: The risk of side reactions increases. The maleimide (B117702) ring becomes more susceptible to hydrolysis into an unreactive maleamic acid.[1][5] Additionally, the reaction loses its high selectivity for thiols as primary amines (e.g., from lysine (B10760008) residues) become deprotonated and can also react with the maleimide.[1][3][6]
Q3: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly recommended for thiol-maleimide reactions.[7][8][9][10][11] It is crucial to use buffers that do not contain any thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide.[10][12]
Q4: Can I use TCEP to reduce disulfide bonds before the reaction?
Yes, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a suitable reducing agent for reducing disulfide bonds to free up thiol groups for conjugation.[8][9][10] A 10 to 100-fold molar excess of TCEP is typically used.[10] An advantage of TCEP is that, unlike DTT, it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[11][13]
Q5: How stable are maleimide reagents in solution?
Maleimide reagents are susceptible to hydrolysis in aqueous solutions, and this degradation is more rapid at higher pH.[1][3] It is strongly recommended to prepare aqueous solutions of maleimides immediately before use.[1][3] For storage, maleimide stock solutions should be prepared in an anhydrous, water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and can be stored at -20°C for up to a month, protected from light.[7][10]
Troubleshooting Guide
Problem 1: Low conjugation efficiency or no reaction.
-
Possible Cause: The pH of the reaction buffer is too low (below 6.5), leading to a slow reaction rate.
-
Possible Cause: The maleimide reagent has hydrolyzed before it could react.
-
Possible Cause: Insufficient free thiols are available on the target molecule due to disulfide bonds.
-
Possible Cause: The presence of competing thiol-containing substances in the buffer.
Problem 2: The reaction product is heterogeneous or shows loss of activity.
-
Possible Cause: The reaction pH was too high (above 7.5), leading to side reactions with primary amines.
-
Solution: Maintain the reaction pH strictly between 6.5 and 7.5 for optimal selectivity.[1]
-
-
Possible Cause: The maleimide-thiol conjugate is unstable and undergoing a retro-Michael reaction, leading to deconjugation.
-
Solution: After conjugation, consider hydrolyzing the succinimide (B58015) ring to the more stable succinamic acid thioether by incubating at a slightly elevated pH (e.g., pH 8.0-9.0 for a short period), if compatible with your molecule's stability.[14][15]
-
-
Possible Cause: For peptides with an N-terminal cysteine, a thiazine (B8601807) rearrangement may occur.[16][17][18]
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[12] |
Table 2: Recommended Buffer Systems for Thiol-Maleimide Conjugation
| Buffer | Typical Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Widely used and compatible. |
| Phosphate | 10 - 100 mM | 6.5 - 7.5 | A common and effective choice. |
| HEPES | 10 - 100 mM | 7.0 - 7.5 | Good buffering capacity in the optimal range. |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Ensure the pH is adjusted to the lower end of its buffering range. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide Reagent
-
Protein Preparation:
-
Maleimide Stock Solution Preparation:
-
Allow the vial of the maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over the protein.[7][12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
-
Purification:
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), or adding 50% glycerol (B35011) and storing at -20°C.[10]
-
Visualizations
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Logical relationship of pH effects on thiol-maleimide reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmiweb.com [pharmiweb.com]
Technical Support Center: Characterization of Thiol-PEG12-acid Modified Surfaces
Welcome to the technical support center for Thiol-PEG12-acid modified surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful characterization of these functionalized surfaces. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and expected data ranges for common characterization techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
A1: this compound is a heterobifunctional linker molecule. It consists of three key parts:
-
A thiol group (-SH) at one end, which has a strong affinity for noble metal surfaces like gold, forming a stable gold-sulfur bond. This is the basis for creating a self-assembled monolayer (SAM).
-
A polyethylene glycol (PEG) spacer with 12 repeating ethylene (B1197577) glycol units. This PEG chain is hydrophilic and creates a protective layer that can reduce the non-specific binding of proteins and other biomolecules.
-
A terminal carboxylic acid group (-COOH) , which provides a versatile anchor point for covalently attaching biomolecules (e.g., proteins, antibodies, nucleic acids) using standard amine coupling chemistry.
Q2: How can I be sure that the this compound has successfully formed a monolayer on my gold surface?
A2: Successful monolayer formation is typically confirmed by a combination of characterization techniques. A primary indication is a change in surface wettability, which can be measured by Contact Angle Goniometry . You should observe a significant decrease in the water contact angle compared to a bare gold surface. Further confirmation can be obtained using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur, carbon, and oxygen on the surface, and Ellipsometry or Atomic Force Microscopy (AFM) to measure the thickness of the formed layer.
Q3: How do I activate the carboxylic acid group for subsequent conjugation?
A3: The carboxylic acid group is typically activated using carbodiimide (B86325) chemistry. The most common method involves reacting the surface with a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This reaction forms a semi-stable NHS ester that is reactive towards primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein).
Q4: My this compound modified surface shows high non-specific binding. What could be the cause?
A4: High non-specific binding can arise from several factors:
-
Incomplete or disordered monolayer: If the SAM is not densely packed, it can expose the underlying gold substrate, which can non-specifically adsorb proteins. Ensure you are using an adequate incubation time (typically 18-24 hours) and a clean, fresh thiol solution.[1]
-
Contamination: Any organic or particulate contamination on the substrate before or during SAM formation can lead to defects in the monolayer.
-
Ineffective blocking: After immobilizing your target molecule, it is crucial to block any remaining active NHS esters to prevent them from reacting with other proteins. Common blocking agents include ethanolamine (B43304) or bovine serum albumin (BSA).
Q5: What is the expected thickness of a this compound monolayer?
A5: The theoretical length of the molecule can be estimated, but the measured thickness by techniques like ellipsometry will depend on the packing density and orientation of the molecules on the surface. For shorter PEG chains, the measured thickness is often around 2-5 nm.[2] However, discrepancies between theoretical length and measured thickness can occur due to the hydration and conformation of the PEG chains.[2]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound modified surfaces.
Troubleshooting Logic Diagram
Below is a general workflow for troubleshooting a failed surface modification experiment.
Caption: A troubleshooting flowchart for identifying issues with SAM formation.
Technique-Specific Troubleshooting
Contact Angle Goniometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent readings across the same surface | Surface heterogeneity, roughness, or contamination.[3][4] | Ensure the substrate is thoroughly cleaned and smooth. Take measurements at multiple locations to get a statistical average. Use a larger droplet size to average out local variations.[4] |
| Contact angle is higher than expected (surface is not hydrophilic) | Incomplete or failed SAM formation. Contamination of the surface after SAM formation. | Verify your SAM formation protocol (see Section 3). Ensure proper storage and handling to avoid atmospheric contamination. |
| Droplet shape is distorted | Droplet is not deposited gently. Needle tip is not hydrophobic, causing liquid to cling.[4] | Deposit the droplet slowly and carefully. Use a syringe with a hydrophobic needle. Ensure the system is free from vibrations. |
X-ray Photoelectron Spectroscopy (XPS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No S 2p peak or very weak signal | Failed SAM formation. Signal attenuation if the PEG layer is very thick or contaminated. | Confirm SAM formation with a complementary technique (e.g., contact angle). Ensure the surface is clean before analysis. Increase acquisition time. |
| Unexpected elemental peaks (e.g., Si, Na) | Contamination from glassware, solvents, or improper handling (e.g., PDMS). | Use high-purity solvents and clean glassware. Avoid any contact with silicon-based materials. |
| S 2p peak shows multiple components (e.g., at higher binding energy ~168 eV) | Oxidation of the sulfur headgroup to sulfonate, indicating monolayer degradation. | Prepare samples freshly before analysis. Minimize exposure to air and UV light, which can cause oxidation.[5] |
Ellipsometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Measured thickness is close to zero | Failed SAM formation. | Verify SAM formation with contact angle or XPS. |
| Measured thickness is much lower than expected | The optical model is incorrect (refractive index assumed is wrong). The monolayer is not densely packed.[2] | For thin films, the thickness and refractive index are highly correlated.[2][6] It is often necessary to fix the refractive index (a value of ~1.45-1.50 is a reasonable starting point for a dense PEG layer) to get a reliable thickness measurement.[2] |
| Poor fit between the model and experimental data | The layer is not uniform (e.g., dewetting, aggregation). The optical model does not account for surface roughness or a graded layer.[7] | Inspect the surface with AFM to check for uniformity. Refine the optical model to include a roughness layer if necessary. |
Quartz Crystal Microbalance with Dissipation (QCM-D)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable baseline (drifting frequency/dissipation) | Temperature fluctuations.[8] Air bubbles on the sensor surface.[9] Stress on the mounted sensor.[9] | Allow the system to fully equilibrate to the set temperature (at least 30-60 minutes).[8] Use degassed buffers and solutions.[8] Ensure the sensor is mounted correctly in the flow module without applying undue stress. |
| No significant change in frequency (Δf) upon introducing thiol solution | Thiol concentration is too low. The gold surface is contaminated or oxidized. | Use a thiol concentration in the recommended range (typically 1-5 mM).[1] Ensure the gold sensor is cleaned immediately prior to the experiment (e.g., with UV/Ozone).[10] |
| Large, erratic spikes in the signal | Air bubbles passing over the sensor.[11] Pressure changes from pump or syringe switching. | Ensure all solutions are thoroughly degassed. Operate the pump at a steady, low flow rate and avoid introducing air when switching solutions. |
Section 3: Quantitative Data Summary
The following tables provide typical quantitative values that can be expected during the characterization of this compound modified gold surfaces. These values should be used as a general guide, as results can vary based on specific experimental conditions.
Table 1: Expected Water Contact Angles
| Surface Type | Typical Static Contact Angle (θ) | Reference |
|---|---|---|
| Clean, Bare Gold | 60° - 80° | General Knowledge |
| This compound Modified Gold | 20° - 40° | [12] (by analogy) |
| Activated (-NHS ester) Surface | 40° - 60° | General Knowledge |
Table 2: Expected XPS Binding Energies (Al Kα source)
| Core Level | Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| S 2p (S 2p3/2) | Gold-thiolate (Au-S) | ~162.0 eV | [13][14] |
| Unbound/physisorbed thiol | ~163.5 eV | [15] (by analogy) | |
| C 1s | C-C / C-H (Alkyl chain) | ~285.0 eV | [13] |
| C-O (PEG ether) | ~286.5 eV | [13] | |
| O-C=O (Carboxylic acid) | ~289.0 eV | [13] | |
| O 1s | C-O -C (PEG ether) | ~532.8 eV | [13] |
| C=O (Carboxylic acid) | ~531.5 eV | [13] |
| Au 4f (Au 4f7/2) | Metallic Gold | ~84.0 eV |[13][14] |
Table 3: Expected Ellipsometry & QCM-D Results
| Technique | Parameter | Expected Value/Change for SAM formation | Reference |
|---|---|---|---|
| Ellipsometry | Layer Thickness | 2 - 5 nm | [2] |
| Refractive Index (n) | ~1.45 - 1.50 (for a dense layer) | [2] | |
| QCM-D | Frequency Change (Δf) | Negative shift of 15-30 Hz (for a 5 MHz crystal) | [16] (by analogy) |
| | Dissipation Change (ΔD) | Small positive shift (< 2 x 10⁻⁶) |[16] (by analogy) |
Section 4: Experimental Protocols
These protocols provide a general framework. Researchers should optimize them based on their specific instrumentation and application.
Protocol 1: Formation of this compound SAM on Gold
This protocol describes the standard procedure for creating a self-assembled monolayer on a gold substrate.[1]
Materials:
-
Gold-coated substrate (e.g., sensor chip, glass slide)
-
This compound
-
200-proof Ethanol (B145695) (absolute, anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vial with a sealable cap
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove organic contaminants. A common method is UV/Ozone treatment for 10-15 minutes.[10] Alternatively, immerse the substrate in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5-10 minutes (EXTREME CAUTION: Piranha solution is highly corrosive and reactive ), followed by copious rinsing with DI water and then ethanol.
-
Drying: Dry the cleaned substrate under a gentle stream of nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass vial.[1][17]
-
SAM Formation: Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Incubation: Seal the vial to minimize exposure to air and moisture. It can be beneficial to backfill the vial with nitrogen. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[1][17]
-
Rinsing: After incubation, remove the substrate from the thiol solution with clean tweezers. Rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Final Drying: Dry the functionalized substrate again under a gentle stream of nitrogen. The surface is now ready for characterization or further modification.
Protocol 2: Quantification of Surface Carboxyl Groups (Toluidine Blue O Assay)
This colorimetric assay provides a straightforward method to quantify the density of available -COOH groups on the surface.[18][19][20]
Materials:
-
This compound modified substrate
-
Toluidine Blue O (TBO) solution (e.g., 0.5 mM in a pH 10 buffer)
-
Wash buffer (e.g., pH 10 buffer)
-
Elution solution (e.g., 50% acetic acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Binding: Immerse the carboxyl-terminated surface in the TBO solution for a defined period (e.g., 1-5 hours) to allow the positively charged dye to bind electrostatically to the negatively charged carboxylate groups.
-
Rinsing: Remove the substrate and rinse thoroughly with the wash buffer to remove any unbound TBO dye.
-
Elution: Immerse the rinsed substrate in the elution solution (acetic acid) to release the bound dye into the solution.
-
Quantification: Measure the absorbance of the elution solution using a UV-Vis spectrophotometer (λ_max for TBO is ~630 nm).[19]
-
Calculation: Use a standard curve of known TBO concentrations to determine the concentration of the eluted dye. From this, the number of moles of dye can be calculated, which is assumed to have a 1:1 stoichiometry with the surface carboxyl groups.[18] The surface density can then be calculated by dividing by the substrate area.
Experimental Workflow Diagram
This diagram outlines the complete process from a bare substrate to a fully characterized, bioreceptor-functionalized surface.
Caption: A comprehensive workflow for surface modification and characterization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. biolinscientific.com [biolinscientific.com]
- 4. dropletlab.com [dropletlab.com]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Thin Film Characterization: Ellipsometry vs Reflectometry for <10nm Layers [eureka.patsnap.com]
- 8. Factors Influencing the Stability of the QCM-D Baseline [qd-europe.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 17. if.tugraz.at [if.tugraz.at]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
Overcoming solubility issues with Thiol-PEG12-acid conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with Thiol-PEG12-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for experiments?
A1: this compound is a heterobifunctional linker molecule used extensively in bioconjugation.[1] It features a thiol (-SH) group on one end, a carboxylic acid (-COOH) group on the other, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer in between.[1] This PEG spacer is designed to be hydrophilic, aiming to increase the aqueous solubility of the molecules it links.[2] Proper solubility is critical because insoluble reagents or conjugates can lead to failed reactions, inaccurate quantification, precipitation, and loss of biological activity.[3][4]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in water and many common organic solvents.[5][6] For creating high-concentration stock solutions, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly recommended.[7][8][9] The reagent is also soluble in methylene (B1212753) chloride and acetonitrile.[6] For subsequent aqueous reactions, these stock solutions can be diluted into appropriate buffers like PBS.[8]
Q3: My this compound appears oily or is difficult to weigh. How should I handle it?
A3: Low molecular weight PEG reagents like this compound are often low-melting solids or viscous liquids, which makes them challenging to weigh and dispense accurately.[7][8][9] The recommended best practice is to prepare a stock solution of the entire vial.[7][8] To do this, first, allow the sealed vial to warm completely to room temperature to prevent moisture condensation.[7][8][9] Then, add a precise volume of an anhydrous solvent like DMSO or DMF to create a stock solution of a known concentration (e.g., 10-100 mM).[7]
Q4: My solution is cloudy after dissolving the reagent. What steps can I take?
A4: Cloudiness or visible particulates indicate poor solubility or aggregation. First, ensure you are using a recommended solvent. If the reagent was dissolved directly in an aqueous buffer, the concentration might be too high. To improve dissolution, you can try gentle vortexing or sonicating the solution for 5-10 minutes.[10] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat which could degrade the molecule.
Q5: How does pH affect the solubility of this compound and its conjugates?
A5: pH is a critical factor due to the terminal carboxylic acid group. At a pH below its pKa (typically around 4.5-5.0), the carboxylic acid is protonated (-COOH), making it less polar and reducing its solubility in aqueous buffers. Above the pKa, the group becomes deprotonated (-COO⁻), which is more hydrophilic and significantly increases aqueous solubility.[11] Therefore, maintaining a neutral to slightly basic pH (7-8) can often improve and maintain the solubility of the conjugate in aqueous media.[11]
Q6: My final protein conjugate is aggregating or precipitating out of solution. What are the likely causes and solutions?
A6: Aggregation of protein conjugates is a common issue that can arise from several factors:
-
High Concentrations: Working with high concentrations of either the protein or the PEG reagent increases the likelihood of intermolecular interactions that lead to aggregation.[3] Try performing the reaction at a lower protein concentration (e.g., <5 mg/mL).[3]
-
Incorrect pH: A pH far from the protein's isoelectric point generally increases stability due to electrostatic repulsion. For the thiol-maleimide reaction, a pH of 6.5-7.5 is optimal to balance reactivity and minimize side reactions.[3]
-
Over-Conjugation: Using a large molar excess of the PEG reagent can lead to the modification of multiple sites on the protein, potentially causing conformational changes that expose hydrophobic regions and induce aggregation.[3] It is recommended to perform a titration of the PEG reagent to find the optimal molar ratio.[3]
-
Buffer Incompatibility: Ensure your buffer does not contain primary amines (like Tris or glycine) if you are targeting the carboxylic acid group, as they will compete with the reaction.[8][9]
-
Solution: Consider adding stabilizing excipients to your reaction or storage buffer. Additives like L-Arginine (e.g., 50 mM) or cryoprotectants like glycerol (B35011) (5-20%) can help maintain protein stability and prevent aggregation.[3][12]
Data Summary
Table 1: Solvent Compatibility for this compound
| Solvent Type | Solvent Name | Recommended Use | Notes |
| Aprotic Polar | Dimethyl sulfoxide (DMSO) | Stock Solutions | Use anhydrous grade; store stock at -20°C under inert gas.[7][8] |
| Dimethylformamide (DMF) | Stock Solutions | Use anhydrous grade; store stock at -20°C under inert gas.[7][8] | |
| Aqueous | Water, PBS Buffer | Reaction/Working Solutions | Solubility is enhanced at neutral to basic pH.[6][11] |
| Chlorinated | Dichloromethane (DCM) | Soluble | Useful for organic-phase reactions or purification.[6] |
| Other Organic | Acetonitrile | Soluble | Can be used in various applications.[6] |
| Insoluble | Ether | Insoluble | Often used to precipitate PEGylated products during purification.[6][10] |
Table 2: Recommended pH Conditions for Reactions
| Reaction Type | Target Functional Group | Recommended pH Range | Rationale |
| Thiol-Maleimide Conjugation | Thiol (-SH) | 6.5 - 7.5 | Optimal for nucleophilic attack of the thiol while minimizing hydrolysis of the maleimide (B117702) group.[3] |
| Amide Bond Formation (Activation) | Carboxylic Acid (-COOH) | 4.5 - 7.2 | Efficient activation of the acid group by EDC/NHS.[8][13] |
| Amide Bond Formation (Coupling) | Activated NHS-ester | 7.0 - 8.0 | Efficient reaction of the NHS-ester with primary amines on the target molecule.[13] |
Experimental Protocols
Protocol 1: Recommended Handling and Preparation of a Stock Solution
This protocol is designed to prevent moisture contamination and oxidation, ensuring the integrity of the reagent.
-
Equilibration: Before opening, allow the manufacturer's vial of this compound to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.[7][8][9]
-
Inert Atmosphere: If possible, perform the next steps in a glove box or a container purged with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[7][8]
-
Solvent Addition: Using a syringe, add a precise volume of anhydrous-grade DMSO or DMF to the vial. For example, add 500 µL of solvent to 5 mg of reagent to create a stock solution of 10 mg/mL.
-
Dissolution: Cap the vial tightly and vortex until the reagent is fully dissolved. If needed, sonicate the vial for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Flush the headspace with inert gas before sealing. Store all aliquots at -20°C or lower.[6][7][9] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Protocol for Aqueous Dissolution for Conjugation
This protocol describes the dilution of an organic stock solution into an aqueous buffer for a typical conjugation reaction.
-
Buffer Preparation: Prepare the desired reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is degassed by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize the thiol group.
-
Retrieve Stock: Remove one aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Dilution: Add the required volume of the stock solution to the degassed reaction buffer. It is best practice to add the concentrated organic stock to the aqueous buffer rather than the other way around to avoid precipitation. The final concentration of organic solvent (e.g., DMSO) should typically be kept low (<10% v/v) to avoid negative effects on protein stability.
-
Mixing: Mix immediately by gentle vortexing or pipetting. The solution should be clear. If cloudiness occurs, the final concentration may be too high for the aqueous conditions.
Visual Guides
Caption: Workflow for proper handling and stock solution preparation.
Caption: Troubleshooting decision tree for solving solubility issues.
Caption: Key molecular interactions affecting solubility.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. confluore.com [confluore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Microwave-assisted Functionalization of Poly(ethylene glycol) and On-resin Peptides for Use in Chain Polymerizations and Hydrogel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Reducing steric hindrance in Thiol-PEG12-acid reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG12-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary reactive groups?
A this compound is a heterobifunctional linker molecule. It consists of a thiol (-SH) group on one end, a carboxylic acid (-COOH) group on the other, and a 12-unit polyethylene (B3416737) glycol (PEG) chain in between.[1] The thiol group is a potent nucleophile that reacts readily with maleimides, haloacetamides, and the surface of noble metals like gold.[1] The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues found in proteins.[1] The PEG12 spacer enhances the aqueous solubility of the resulting conjugate and helps to minimize non-specific interactions.[1]
Q2: What are the most common side reactions to be aware of during this compound conjugations?
The primary side reactions involving the thiol group are oxidation, which can lead to the formation of disulfide bonds (dimerization), and reaction with other electrophiles present in the mixture.[2] For the carboxylic acid group, the main concern is the hydrolysis of the activated ester (e.g., NHS-ester) back to the carboxylic acid, which prevents the desired amide bond formation.[2] Additionally, at a pH above 7.5, maleimide (B117702) groups (if used as a reaction partner for the thiol) can undergo hydrolysis or react with amines.[2][3]
Q3: How does the PEG12 linker length affect my conjugation reaction and the final product?
The PEG12 linker provides a balance of linker length and defined chemical reactivity.[1] The hydrophilic PEG chain enhances the aqueous solubility of the conjugate and can improve the stability of the conjugated molecule.[4][5] The length of the PEG chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance, a critical factor when working with large biomolecules.[4] In the context of antibody-drug conjugates (ADCs), a PEG12 side chain has been shown to be effective in minimizing plasma clearance and improving in vivo performance.[6]
Q4: What is the optimal pH for reacting the thiol and carboxylic acid groups of a this compound linker?
The optimal pH depends on which end of the linker you are reacting:
-
Thiol-Maleimide Reaction: A pH range of 6.5 - 7.5 is ideal. This range ensures the thiol group is sufficiently nucleophilic while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at higher pH.[2][3]
-
Carboxylic Acid Activation (EDC/NHS): The activation of the carboxylic acid to an NHS-ester is most efficient at a slightly acidic pH of 5.5 - 6.5.[7]
-
Amine Coupling (post-activation): The reaction of the NHS-ester with a primary amine is best performed at a pH of 7.2 - 8.0.[7]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Thiol Group | Ensure all buffers are thoroughly degassed by vacuum or by bubbling with an inert gas like argon or nitrogen for at least 15 minutes to remove dissolved oxygen.[3] Consider performing the reaction under an inert atmosphere.[2] A small amount of a non-thiol reducing agent like TCEP can be added to maintain the thiol in its reduced state.[2] |
| Hydrolysis of the Activated Carboxylic Acid or Maleimide | Prepare stock solutions of reactive linkers like maleimides and activated this compound (e.g., as an NHS-ester) immediately before use.[3] Ensure the pH of the reaction buffer for thiol-maleimide reactions does not exceed 7.5.[2][3] For amine coupling, perform the reaction immediately after activating the carboxylic acid.[2] |
| Incomplete Reduction of Disulfide Bonds in the Target Molecule | If your target molecule contains disulfide bonds that need to be reduced to expose free thiols, increase the concentration of the reducing agent (e.g., TCEP) or the incubation time.[3] |
| Steric Hindrance | The PEG12 linker is designed to reduce steric hindrance, but it can still be a factor with large, complex biomolecules.[4] Consider optimizing the molar ratio of the reactants; increasing the excess of the smaller molecule can sometimes improve efficiency. For particularly challenging conjugations, a longer PEG linker might be necessary. |
| Incorrect Buffer Composition | Use buffers that do not contain extraneous thiols (e.g., DTT) or primary amines (e.g., Tris) that can compete in the reaction.[2][3] Phosphate-buffered saline (PBS), HEPES, and MOPS are generally good choices for thiol-maleimide reactions.[3] For EDC/NHS chemistry, use an amine-free buffer like MES for the activation step.[7] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein using this compound
This protocol first activates the carboxylic acid end of the this compound and reacts it with the protein, followed by the reaction of the free thiol with a maleimide-functionalized molecule.
Materials:
-
This compound
-
Amine-containing protein
-
Maleimide-functionalized molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Conjugation Buffer: PBS, pH 7.2-7.5[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine[7][8]
-
Desalting columns
Step 1: Activation of this compound and Conjugation to Protein
-
Immediately before use, dissolve the this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the this compound.[8]
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.[7][8]
-
Immediately add the activated this compound solution to the protein solution (in Conjugation Buffer) at a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).[7][8]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7][8]
-
Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to inactivate any excess NHS-ester.[8]
-
Purify the protein-PEG-thiol conjugate using a desalting column to remove excess linker and byproducts.[8]
Step 2: Reaction of Protein-PEG-Thiol with a Maleimide-Functionalized Molecule
-
Ensure the purified protein-PEG-thiol is in a suitable buffer at pH 6.5-7.5 (e.g., PBS).[8]
-
Immediately add the maleimide-functionalized molecule to the protein-PEG-thiol solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
(Optional) Quench any unreacted maleimide groups by adding a quenching solution containing a thiol (e.g., 2-mercaptoethanol (B42355) or cysteine).[9]
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method.[8]
Visualizing Key Processes
Caption: Two-step conjugation workflow using this compound.
Caption: Role of PEG12 linker in overcoming steric hindrance.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thiol-PEG12-acid Linkers in Biological Media
Welcome to the technical support center for Thiol-PEG12-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these linkers in biological media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its reactive groups?
A this compound is a heterobifunctional linker. It features a thiol group (-SH) on one end and a carboxylic acid group (-COOH) on the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The thiol group reacts with maleimides, vinyl sulfones, and metal surfaces like gold.[1][3] The carboxylic acid can be coupled with primary amines to form stable amide bonds using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[1][5] The PEG spacer enhances water solubility and biocompatibility.[2][4][6]
Q2: What are the primary stability concerns for this compound linkers?
The main stability concerns are related to the reactivity of the terminal groups:
-
Thiol Group Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization).[1][7] This is accelerated by higher pH, the presence of oxygen, and metal ions.[7]
-
NHS-ester Hydrolysis: When the carboxylic acid is activated with N-hydroxysuccinimide (NHS) to react with amines, the resulting NHS ester is prone to hydrolysis, which competes with the desired amidation reaction.[8][9] The rate of hydrolysis increases significantly with pH.[8]
-
Thiol-Maleimide Adduct Instability: The thioether bond formed between the thiol group and a maleimide (B117702) can undergo a retro-Michael reaction, leading to deconjugation. This is particularly relevant in biological media rich in thiols like glutathione.[10][11]
Q3: How does pH affect the stability and reactivity of the linker?
pH is a critical factor throughout the conjugation process:
-
Thiol-Maleimide Conjugation: This reaction is most efficient and selective at a pH range of 6.5-7.5.[5][10][12] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[10]
-
EDC/NHS Activation of Carboxylic Acid: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0.[5]
-
NHS Ester Reaction with Amines: The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH, generally between 7.0 and 8.5.[5][13][14]
-
Thiol Oxidation: The rate of thiol oxidation generally increases with increasing pH.[7]
Q4: Can the PEG chain itself degrade?
While the polyethylene glycol (PEG) backbone is generally considered stable and biocompatible, certain conditions can lead to its degradation.[15] Some PEG-based hydrogels can undergo slow hydrolytic degradation due to the presence of ester bonds.[16][17][18] Enzymatic degradation of PEG linkers is also possible, particularly if the linker contains specific peptide sequences recognized by proteases.[19]
Troubleshooting Guides
Problem 1: Low Yield of Thiol-Maleimide Conjugate
| Possible Cause | Troubleshooting Steps |
| Oxidation of this compound | Before use, treat the this compound solution with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] Ensure complete removal of the reducing agent before adding the maleimide-containing molecule.[1] Use degassed buffers to minimize oxidation.[1] |
| Incorrect pH of Reaction Buffer | Ensure the pH of the reaction buffer is strictly maintained between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1][10][12] |
| Hydrolysis of Maleimide | Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[10] Avoid storing maleimide solutions in aqueous buffers for extended periods. |
| Suboptimal Molar Ratios | Use a molar excess of the maleimide-containing molecule (e.g., 10-20 fold) to drive the reaction to completion.[5][10] |
Problem 2: Low Yield of Amide Bond Formation (from Carboxylic Acid)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Activated NHS Ester | Perform the EDC/NHS activation at a slightly acidic pH (4.5-6.0) to improve the stability of the NHS ester.[5] Use the activated linker immediately for conjugation. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8] |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive. Store them in a desiccated environment at -20°C.[5] Allow vials to equilibrate to room temperature before opening to prevent condensation.[5] |
| Incorrect pH for Amine Coupling | Ensure the pH for the reaction with the amine-containing molecule is between 7.0 and 8.5.[5][13][14] |
| Presence of Competing Nucleophiles | Use amine-free buffers, such as MES or HEPES, for the activation step.[5] Avoid buffers containing primary amines like Tris.[20] |
Problem 3: Instability of the Final Conjugate in Biological Media
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction of Thiol-Maleimide Linkage | If significant payload loss is observed due to thiol exchange with molecules like glutathione, consider strategies to stabilize the linkage.[10][11] One approach is to induce hydrolysis of the succinimide (B58015) ring by briefly incubating the conjugate at a slightly basic pH (around 8.5-9.0), which forms a more stable, ring-opened structure.[10][12][21] |
| Enzymatic Degradation of the PEG Linker | If the linker contains enzymatically labile sequences, consider using a more stable linker design. The stability will depend on the specific enzymes present in the biological medium.[19] |
| Hydrolysis of Ester Bonds within the Linker | If the PEG linker was synthesized using ester bonds, it might be susceptible to hydrolysis.[16][17][18] For long-term stability, consider linkers with more stable ether linkages. |
Quantitative Data Summary
Table 1: Stability of NHS Esters
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours[8] |
| 8.6 | 4°C | 10 minutes[8] |
| 8.0 | Room Temp | 36 minutes (for a steroidal-NHS ester)[9] |
| 9.0 | Room Temp | 5 minutes (for P4-NHS)[9] |
Table 2: pH Optima for Reactions
| Reaction | Optimal pH Range |
| EDC/NHS Activation of Carboxylic Acid | 4.5 - 6.0[5] |
| Thiol-Maleimide Conjugation | 6.5 - 7.5[5][10][12] |
| NHS Ester Reaction with Primary Amines | 7.0 - 8.5[5][13][14] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the activation of the carboxylic acid group followed by reaction with an amine, and then the subsequent reaction of the thiol group with a maleimide.
A. Carboxylic Acid Activation and Amine Coupling:
-
Preparation of this compound: Dissolve the this compound in an amine-free buffer (e.g., MES buffer at pH 6.0).[1]
-
Activation: Add a 5-10 fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester.[1]
-
Conjugation: Add the amine-containing molecule to the activated this compound solution. The pH may need to be adjusted to 7.2-8.0 for optimal reaction with the amine.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Purify the resulting thiol-PEGylated molecule using size-exclusion chromatography or dialysis to remove unreacted reagents.[5]
B. Thiol-Maleimide Conjugation:
-
Preparation of Thiol-PEGylated Molecule: Ensure the purified thiol-PEGylated molecule is in a buffer at pH 6.5-7.5 (e.g., PBS).[5] The buffer should be degassed and free of other thiol-containing compounds.
-
Preparation of Maleimide-Containing Molecule: Dissolve the maleimide-containing molecule in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[5]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the solution of the thiol-PEGylated molecule with gentle stirring.[5]
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 1-2 hours.[1][5]
-
Quenching and Purification: The reaction can be quenched by adding a small molecule thiol like cysteine. Purify the final conjugate using size-exclusion chromatography or other appropriate techniques.[5]
Visualizations
Caption: Workflow for a two-step bioconjugation using a this compound linker.
Caption: Instability and stabilization pathways of a thiol-maleimide linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 3. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. wjgnet.com [wjgnet.com]
- 16. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 19. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming Thiol-PEG12-acid Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of Thiol-PEG12-acid to proteins, nanoparticles, or other molecules is a critical step that requires rigorous analytical confirmation. This guide provides a comprehensive comparison of the key analytical techniques used to verify this covalent linkage, offering detailed experimental protocols, data-driven comparisons, and visual workflows to aid in selecting the most appropriate method for your research needs.
This compound is a heterobifunctional linker featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The thiol group allows for specific reactions with maleimides, haloacetamides, or noble metal surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]
Key Analytical Techniques for Confirmation
The primary methods for confirming this compound conjugation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the success and efficiency of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for detailed structural elucidation of the this compound conjugate. ¹H NMR is particularly useful for identifying the characteristic signals of the PEG chain and monitoring changes in the chemical environment of the protons near the linkage sites.
Data Presentation: NMR Spectroscopy
| Parameter | Description | Typical Values/Observations |
| PEG Chain Protons | The repeating ethylene (B1197577) glycol units of the PEG spacer give a characteristic strong signal. | A prominent peak around 3.6 ppm.[2] |
| Thiol Group Proton (-SH) | The proton of the thiol group has a characteristic chemical shift. | A weak signal typically between 1.3-1.6 ppm. Its disappearance upon conjugation is a key indicator. |
| Carboxylic Acid Proton (-COOH) | The acidic proton signal. | A broad signal typically downfield (>10 ppm). Its disappearance upon amide bond formation can be monitored. |
| New Signals Post-Conjugation | Appearance of new signals from the conjugated molecule in proximity to the PEG linker. | Shift in signals of protons adjacent to the newly formed thioether or amide bond. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
The choice of solvent will depend on the solubility of the conjugate.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[2]
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure complete relaxation of the protons by using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
-
Data Analysis:
-
Integrate the characteristic PEG peak (around 3.6 ppm) and compare it to the integration of signals from the conjugated molecule to estimate the degree of conjugation.
-
Look for the disappearance of the thiol proton signal and the appearance of new signals corresponding to the newly formed linkage.[1]
-
Visualization: NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the conjugate, confirming the addition of the this compound linker. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.
Data Presentation: Mass Spectrometry
| Parameter | Technique | Description | Expected Result |
| Molecular Weight | MALDI-TOF, ESI-MS | Determination of the mass of the conjugate. | An increase in mass corresponding to the molecular weight of this compound (~634.8 g/mol ).[3] |
| Degree of PEGylation | MALDI-TOF, ESI-MS | Identification of species with different numbers of attached PEG linkers. | A distribution of peaks, each separated by the mass of the PEG linker, for multiple conjugations. |
| Purity | MALDI-TOF, ESI-MS | Detection of unconjugated starting materials or side products. | Presence of peaks corresponding to the unreacted molecule and/or free this compound.[4] |
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).[4]
-
-
Sample Preparation:
-
Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer in positive or negative ion mode, depending on the analyte.
-
Calibrate the instrument using a standard of known molecular weight close to that of the expected conjugate.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the molecular ion of the conjugate.
-
Calculate the mass difference between the unconjugated and conjugated molecule to confirm the addition of the this compound.[4]
-
Visualization: Mass Spectrometry Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to assess the purity of the conjugate and quantify the extent of the reaction. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes.
Data Presentation: HPLC
| Parameter | Technique | Description | Expected Result |
| Purity | SEC-HPLC, RP-HPLC | Separation of the conjugate from unreacted starting materials and byproducts. | A new peak corresponding to the conjugate with a different retention time than the starting materials.[5] |
| Aggregation | SEC-HPLC | Detection of high molecular weight aggregates. | Elution of aggregates at earlier retention times compared to the monomeric conjugate. |
| Quantification | RP-HPLC | Determination of the percentage of conjugated product. | Integration of peak areas to calculate the relative amounts of conjugated and unconjugated species.[6] |
Experimental Protocol: Size-Exclusion HPLC (SEC-HPLC)
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase, such as phosphate-buffered saline (PBS), and filter and degas it.
-
-
Instrument Setup:
-
Equilibrate a size-exclusion column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Set the detector to an appropriate wavelength for the analyte (e.g., 280 nm for proteins).
-
-
Sample Analysis:
-
Inject a known concentration of the purified conjugate onto the column.
-
Monitor the elution profile. The conjugate, being larger than the unconjugated molecule, will elute earlier.
-
-
Data Analysis:
-
Analyze the chromatogram for the appearance of a new peak with a shorter retention time corresponding to the PEGylated product.
-
Assess the purity by integrating the peak areas.
-
Visualization: HPLC Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that confirms the presence of specific functional groups and the formation of new chemical bonds upon conjugation.
Data Presentation: FTIR Spectroscopy
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode | Observation upon Conjugation |
| Thiol (-SH) | 2550–2600 | S-H stretching (weak) | Disappearance or significant reduction of this peak.[1][7] |
| Carboxylic Acid (-COOH) | ~1700-1725 (C=O), ~2500-3300 (O-H, broad) | C=O and O-H stretching | Disappearance of these peaks and appearance of amide bands.[1] |
| Amide (newly formed) | ~1650 (Amide I, C=O), ~1550 (Amide II, N-H) | C=O stretching and N-H bending | Appearance of these characteristic amide peaks.[8] |
| PEG Chain (C-O-C) | ~1100 | C-O-C stretching | A strong, characteristic peak confirming the presence of the PEG spacer.[9] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the lyophilized conjugate with dry KBr powder and pressing it into a transparent disk.
-
For liquid samples or films, deposit a thin layer of the sample onto an appropriate IR-transparent window (e.g., NaCl or CaF₂).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples with minimal preparation.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic peaks for the functional groups of interest to confirm the conjugation.[9]
-
Visualization: FTIR Analysis Workflow
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | FTIR Spectroscopy |
| Information Provided | Detailed molecular structure, linkage site information, quantification. | Molecular weight confirmation, degree of PEGylation, purity.[4] | Purity, aggregation, quantification of reaction components.[5] | Presence/absence of functional groups, confirmation of bond formation.[9] |
| Sensitivity | Low to moderate (mg scale). | Very high (pmol to fmol scale). | High (µg to ng scale). | Moderate (µg to mg scale). |
| Speed | Slow (hours per sample). | Fast (minutes per sample). | Moderate (30-60 min per sample). | Very fast (minutes per sample). |
| Quantitative Capability | Yes, with proper standards and experimental setup.[10] | Semi-quantitative, can determine relative abundance. | Yes, highly quantitative with proper calibration.[6] | Semi-quantitative, can be used for relative comparisons. |
| Cost (Instrument) | High. | High. | Moderate. | Low to moderate. |
| Expertise Required | High. | High. | Moderate. | Low to moderate. |
| Key Advantage | Provides detailed structural information. | Unambiguous mass confirmation. | Excellent for purity assessment and quantification. | Rapid confirmation of covalent bond formation. |
| Key Limitation | Lower sensitivity, complex spectra for large molecules. | May not provide structural isomer information. | Does not provide structural information. | Limited structural detail, can be difficult to interpret complex spectra. |
Alternatives to this compound Conjugation
While the thiol group of this compound is commonly reacted with maleimides, it is important to note that the resulting thioether bond can sometimes exhibit instability, particularly in vivo, through a retro-Michael reaction.[11] This can lead to deconjugation and potential off-target effects.
Alternatives to Maleimide Chemistry:
-
Haloacetamides (e.g., Iodoacetamides): Form a stable, irreversible thioether bond, but can have lower specificity than maleimides.
-
Vinyl Sulfones: Also form a stable and irreversible thioether bond with good selectivity for thiols, though the reaction rate can be slower than with maleimides.[11]
-
N-Aryl Maleimides: These next-generation maleimides undergo faster hydrolysis of the thio-succinimide ring, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[12]
The choice of conjugation chemistry will depend on the specific application and the required stability of the final conjugate.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted analytical challenge that is best addressed by a combination of orthogonal techniques. While mass spectrometry provides definitive confirmation of mass addition and HPLC is invaluable for assessing purity, NMR offers unparalleled detail into the chemical structure of the conjugate. FTIR serves as a rapid and straightforward method to verify the formation of the desired covalent bonds. By understanding the strengths and limitations of each technique, researchers can confidently characterize their bioconjugates and ensure the quality and reproducibility of their results.
References
- 1. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of HS-PEG12-COOH Products
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like HS-PEG12-COOH is critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of HS-PEG12-COOH, complete with experimental protocols and data presentation to aid in method selection and implementation.
HS-PEG12-COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker featuring a thiol group at one end and a carboxylic acid at the other. This structure allows for the specific conjugation of two different molecules. Ensuring the purity and structural integrity of this linker is paramount for the quality and efficacy of the final bioconjugate.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of a closely related compound, Hydroxy-PEG12-acid, which can be considered representative for HS-PEG12-COOH analysis.
Table 1: HPLC Purity Analysis of a PEG12-COOH Derivative
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| HS-PEG12-COOH | 12.5 | 98.5 | 98.5 |
| Impurity 1 | 8.2 | 0.8 | - |
| Impurity 2 | 10.1 | 0.7 | - |
Table 2: Mass Spectrometry Analysis of a PEG12-COOH Derivative
| Compound | Ionization Mode | Observed m/z | Theoretical Mass ( g/mol ) | Mass Accuracy (ppm) |
| HS-PEG12-COOH | ESI+ | 623.3 (M+H)+ | 622.3 | 1.6 |
| HS-PEG12-COOH | ESI+ | 645.3 (M+Na)+ | 622.3 | 1.6 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of HS-PEG12-COOH. Due to the lack of a strong UV chromophore in PEG compounds, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[1]
-
Instrumentation: HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an ELSD or CAD.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the HS-PEG12-COOH sample in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min[1]
-
Mass Spectrometry (MS)
This protocol is designed for the molecular weight determination and structural characterization of HS-PEG12-COOH using a high-resolution mass spectrometer.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatography: The same HPLC conditions as described above can be used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 100-1000 m/z
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of HS-PEG12-COOH.
Caption: Experimental workflow for HPLC and MS analysis of HS-PEG12-COOH.
Caption: Logical relationship of analytical goals and techniques.
References
The Influence of PEG Spacer Length on the Performance of Thiol-PEG-Acid Linkers: A Comparative Guide
In the realm of bioconjugation, drug delivery, and nanotechnology, the functionalization of surfaces and molecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique for enhancing stability, solubility, and biocompatibility. Thiol-PEG-acid linkers, featuring a terminal thiol for robust anchoring to noble metal surfaces like gold and a carboxylic acid for subsequent conjugation to biomolecules, are particularly valuable tools. This guide provides a comprehensive comparison of Thiol-PEG12-acid with analogues possessing different PEG spacer lengths, offering researchers, scientists, and drug development professionals insights into selecting the optimal linker for their specific application.
The Critical Role of the PEG Spacer
The length of the PEG spacer in a Thiol-PEG-acid linker is not a trivial parameter. It profoundly influences the physicochemical properties of the resulting conjugate, impacting everything from nanoparticle stability and protein resistance to the efficiency of bioconjugation reactions and the in vivo behavior of drug delivery systems. A longer PEG chain generally provides a thicker hydrophilic layer, which can enhance the "stealth" properties of nanoparticles, reducing opsonization and clearance by the immune system. Conversely, a shorter spacer may be advantageous in applications where precise control over intermolecular distances is crucial, such as in biosensors.
Performance Comparison: this compound vs. Other PEG Spacer Lengths
The selection of the optimal PEG spacer length is often a trade-off between competing factors. While a direct head-to-head comparison of a wide range of Thiol-PEG-acid linkers in a single study is not extensively documented, the following table summarizes key performance parameters based on data compiled from multiple sources. This allows for an informed decision when selecting a linker for a specific application.
| Performance Parameter | Shorter PEG Spacers (e.g., PEG2, PEG4) | This compound | Longer PEG Spacers (e.g., >PEG12) | Key Considerations & Supporting Data |
| Nanoparticle Stability | May offer less protection against aggregation in high salt or biological media. | Provides a good balance of steric stabilization. | Offers superior protection against aggregation.[1] | A study on gold nanoparticles (AuNPs) showed that longer alkyl spacers between the thiol and the PEG moiety provided better resistance to displacement by dithiothreitol (B142953) (DTT) compared to shorter ones.[2] Another study found that AuNPs stabilized with a long alkylene spacer (C10) were significantly more resistant to cyanide-induced etching compared to those with a short (C2) spacer.[1] |
| Protein Adsorption (Fouling) | Generally exhibit higher levels of non-specific protein binding. | Offers reduced protein adsorption compared to shorter PEGs. | Provides the most effective shielding against protein adsorption.[3][4][5] | Increasing the length of the grafted PEG leads to a decrease in protein adsorption.[3][5] Studies on PEGylated gold nanoparticles have shown that longer PEG chains are more effective at preventing protein adsorption.[6] |
| Bioconjugation Efficiency | Minimal steric hindrance, potentially leading to higher conjugation yields in some cases.[7] | May present some steric hindrance for bulky molecules. | Can lead to significant steric hindrance, potentially lowering conjugation efficiency. | The choice of spacer length can be critical in overcoming steric hindrance and achieving the desired level of bioconjugation.[7] For instance, when attaching antibodies to nanoparticles, a longer PEG spacer may be necessary to extend the antibody away from the nanoparticle surface and ensure its binding sites are accessible.[8] |
| Hydrophilicity/Solubility | Good | Very Good | Excellent | The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting conjugate. Longer PEG chains contribute to greater hydrophilicity.[7] |
| In Vivo Circulation Time | Shorter circulation half-life.[7] | Longer circulation half-life compared to shorter PEGs. | Can significantly prolong in vivo circulation time. | PEGylation is a well-established method to increase the circulation time of nanoparticles by reducing clearance by the mononuclear phagocyte system.[9] Longer PEG chains generally provide better "stealth" properties. |
| Targeting Efficiency | May be less effective for targeting receptors on cell surfaces due to insufficient spacing. | Often provides a good balance for presenting targeting ligands. | A longer spacer can be crucial for effective targeting, allowing the ligand to extend beyond the PEG corona and interact with its receptor.[8] | The length of the PEG spacer can significantly impact the targeting efficacy of ligand-decorated nanoparticles.[3] A spacer of appropriate length is critical to overcome the shielding from surrounding PEG molecules to achieve the best targeting effect.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments involving Thiol-PEG-acid linkers.
Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG-acid
This protocol describes the ligand exchange process for coating citrate-stabilized gold nanoparticles (AuNPs) with a Thiol-PEG-acid linker.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
Thiol-PEG-acid (e.g., this compound) solution in a suitable solvent (e.g., ultrapure water or ethanol)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Shaker/rotator
-
Centrifuge
Procedure:
-
Preparation of Thiol-PEG-acid Solution: Prepare a stock solution of the Thiol-PEG-acid linker at a desired concentration. The optimal concentration will depend on the size and concentration of the AuNPs and the desired surface coverage.
-
Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-stabilized AuNP solution with the Thiol-PEG-acid solution. A molar excess of the thiol linker is typically used to drive the reaction to completion.[11]
-
Incubation: Incubate the mixture at room temperature with gentle shaking or rotation for 12-24 hours to allow for the complete exchange of the citrate (B86180) capping agent with the thiol-PEG linker.[11]
-
Purification: After incubation, purify the functionalized AuNPs by centrifugation. The speed and duration of centrifugation will depend on the size of the nanoparticles.[11]
-
Washing: Carefully remove the supernatant containing excess unbound linker and displaced citrate. Resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound reagents.[11]
-
Final Resuspension: After the final wash, resuspend the purified Thiol-PEG-acid functionalized AuNPs in the desired buffer for storage or further experiments.
Protocol 2: Characterization of PEGylated Nanoparticles
A. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Measurement
DLS is used to determine the hydrodynamic size of the nanoparticles in solution. An increase in hydrodynamic diameter after PEGylation confirms the successful coating of the nanoparticles.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., ultrapure water or PBS) to a suitable concentration for DLS measurement. The solution should be free of dust and aggregates.
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The software will analyze the correlation function of the scattered light to calculate the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.[12][13][14]
B. Zeta Potential Measurement for Surface Charge Analysis
Zeta potential measurement provides information about the surface charge of the nanoparticles. A change in zeta potential after functionalization indicates a modification of the nanoparticle surface.
Procedure:
-
Sample Preparation: Prepare the sample in the same way as for DLS measurements, ensuring the appropriate solvent and concentration.
-
Instrument Setup: Use a dedicated zeta potential cell and set the appropriate parameters on the instrument, including the dielectric constant of the solvent.
-
Measurement: An electric field is applied to the sample, causing the charged nanoparticles to move. The instrument measures the velocity of the particles (electrophoretic mobility) using laser Doppler velocimetry.[15][16]
-
Data Analysis: The instrument's software uses the electrophoretic mobility and the Henry equation to calculate the zeta potential.[15][16]
Visualizing Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships between different parameters.
Conclusion
The choice of PEG spacer length in Thiol-PEG-acid linkers is a critical design parameter that can significantly influence the outcome of a wide range of biomedical applications. This compound often represents a versatile, middle-ground option, providing a good balance of nanoparticle stability, protein resistance, and functionality for bioconjugation. However, for applications requiring maximum stealth properties and prolonged in vivo circulation, longer PEG chains may be superior. Conversely, for applications where minimizing steric hindrance is paramount, shorter PEG linkers might be the preferred choice. Ultimately, the optimal PEG spacer length is application-dependent, and empirical testing is often necessary to identify the best-performing linker for a specific system. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their experimental designs.
References
- 1. Effect of the spacer structure on the stability of gold nanoparticles functionalized with monodentate thiolated poly(ethylene glycol) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spacer length and serum protein adsorption affect active targeting of trastuzumab-modified nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Spacer Length and Composition on Aptamer-Mediated Cell-Specific Targeting with Nanoscale PEGylated Liposomal Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. usp.org [usp.org]
- 13. mdpi.com [mdpi.com]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thiol-PEG12-acid vs. Other Heterobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step that dictates the performance, stability, and efficacy of bioconjugates. This guide provides an objective comparison of Thiol-PEG12-acid with other widely used alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.
This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of two different molecules, typically a biomolecule and a payload such as a drug or a dye. The thiol group readily reacts with maleimides, gold surfaces, and other sulfhydryl-reactive moieties, while the carboxylic acid can be activated to form a stable amide bond with primary amines.
The inclusion of the PEG spacer is a key feature of this compound, imparting increased hydrophilicity to the resulting conjugate. This can enhance solubility, reduce aggregation, and minimize non-specific binding, which are often challenges when working with hydrophobic molecules.[1][2] Furthermore, PEGylation can extend the in vivo circulation half-life of a bioconjugate by increasing its hydrodynamic volume and shielding it from enzymatic degradation and renal clearance.[2][3]
Comparative Performance of Heterobifunctional Crosslinkers
To provide a clear comparison, this guide will focus on three major classes of heterobifunctional crosslinkers:
-
Thiol-PEG-acid linkers , represented by this compound.
-
Traditional non-PEGylated linkers , exemplified by SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
"Click chemistry" linkers , such as DBCO-PEG-acid (Dibenzocyclooctyne-PEG-acid).
The following tables summarize the key performance parameters of these crosslinkers based on available data.
Table 1: Physicochemical and Reactivity Properties
| Property | This compound | SMCC | DBCO-PEG-acid |
| Reactive Groups | Thiol (-SH), Carboxylic Acid (-COOH) | NHS-ester, Maleimide (B117702) | DBCO, Carboxylic Acid (-COOH) |
| Spacer Arm | 12-unit PEG | Cyclohexane | 4-unit PEG (example) |
| Solubility | High in aqueous buffers | Low in aqueous buffers (Sulfo-SMCC is a water-soluble alternative) | High in aqueous buffers |
| Conjugation Chemistry | Thiol-maleimide/gold; Amide bond formation | Amide bond formation; Thiol-maleimide | Strain-promoted alkyne-azide cycloaddition (SPAAC); Amide bond formation |
| Reaction pH (Amine) | 7.0-8.5 (for activated acid) | 7.0-9.0 | 7.0-8.5 (for activated acid) |
| Reaction pH (Thiol/DBCO) | 6.5-7.5 (for maleimide reaction) | 6.5-7.5 | N/A |
Table 2: Performance in Bioconjugation
| Performance Metric | This compound | SMCC | DBCO-PEG-acid |
| Conjugation Efficiency/Yield | High (>95% reported for thiol-maleimide reactions)[4] | Generally high, but can be affected by hydrolysis of NHS-ester and maleimide groups[5][6] | Very high (often near-quantitative) due to bio-orthogonal nature of click chemistry[7] |
| Stability of Resulting Linkage | Thioether bond is susceptible to retro-Michael reaction and thiol exchange. Amide bond is highly stable.[] | Thioether bond is susceptible to retro-Michael reaction. Amide bond is highly stable.[9][10] | Triazole ring from click chemistry is highly stable. Amide bond is highly stable.[11] |
| Effect on Conjugate Solubility | Significantly increases solubility and reduces aggregation of hydrophobic payloads.[12][13] | Can decrease solubility, especially with hydrophobic payloads, potentially leading to aggregation.[14] | PEG spacer increases solubility and reduces aggregation.[10] |
| In Vivo Half-life of Conjugate | PEG spacer generally increases circulation half-life.[3] | Generally shorter half-life compared to PEGylated counterparts. | PEG spacer generally increases circulation half-life. |
| Immunogenicity | PEG is considered to have low immunogenicity.[15] | The linker itself may be immunogenic. | PEG is considered to have low immunogenicity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following are representative protocols for the preparation of an antibody-drug conjugate (ADC) using each of the three classes of crosslinkers.
Protocol 1: ADC Preparation using this compound
This protocol involves a two-step process: first, the payload is conjugated to the this compound linker, and then the linker-payload conjugate is attached to the antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Maleimide-functionalized cytotoxic drug
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of Activated Linker to Antibody:
-
Immediately add the activated this compound solution to the antibody solution at a 10- to 20-fold molar excess of the linker.
-
Adjust the pH to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Remove excess linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of Maleimide-Drug to Thiol-functionalized Antibody:
-
Add the maleimide-functionalized drug to the purified thiol-antibody conjugate at a 3- to 5-fold molar excess.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine and incubate for 15-30 minutes.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.
-
Protocol 2: ADC Preparation using SMCC
This is a two-step sequential conjugation protocol.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching solution (e.g., 1 mM N-acetylcysteine)
Procedure:
-
Antibody Modification with SMCC:
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution (final organic solvent concentration <10%).
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with PBS, pH 6.5-7.5.
-
-
Conjugation with Thiol-Containing Drug:
-
Add the thiol-containing drug to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess over available maleimide groups.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench unreacted maleimide groups with N-acetylcysteine for 15-30 minutes.
-
Purify the ADC using SEC.[9]
-
Protocol 3: ADC Preparation using DBCO-PEG-acid and an Azide-modified Drug
This protocol utilizes copper-free click chemistry.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG-acid
-
Azide-functionalized cytotoxic drug
-
EDC and Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Modification with DBCO-PEG-acid:
-
Activate the carboxylic acid of DBCO-PEG-acid with EDC and Sulfo-NHS as described in Protocol 1, Step 1.
-
Add the activated linker to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
Purify the DBCO-labeled antibody using a desalting column.
-
-
Payload Conjugation via Click Chemistry:
-
Add the azide-functionalized drug to the purified DBCO-antibody solution at a 1.5- to 3-fold molar excess.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.[11]
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted drug.
-
Visualizing Experimental Workflows and Signaling Pathways
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing an ADC using a heterobifunctional crosslinker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
FRET-based Protease Activity Assay
This diagram illustrates a FRET-based assay for detecting protease activity using a peptide substrate conjugated to a fluorophore and a quencher via PEG linkers, which are then attached to a gold nanoparticle. This compound can be used to attach the peptide to the gold nanoparticle.
Caption: Workflow of a FRET-based protease activity assay using a nanoparticle construct.
Conclusion
The choice of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates. This compound offers significant advantages in terms of enhancing the solubility and in vivo stability of the final product, making it an excellent choice for the development of therapeutics such as ADCs. While traditional linkers like SMCC are well-established, their hydrophobic nature can present challenges. Click chemistry linkers, such as DBCO-PEG-acid, provide an alternative with high reaction efficiency and stability. The selection of the optimal linker will ultimately depend on the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final bioconjugate. This guide provides the foundational information to make an informed decision and to design robust and effective bioconjugation strategies.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2211174-73-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. medium.com [medium.com]
- 13. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 15. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Thiol-PEG12-acid: A Comparative Guide for In Vivo and In Vitro Applications
In the landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of the success of a therapeutic or diagnostic agent. Among the diverse array of available crosslinkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Thiol-PEG12-acid with common alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates for both in vivo and in vitro applications.
This compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 12-unit polyethylene glycol spacer. This structure provides a versatile platform for covalently linking a wide range of molecules. The thiol group offers a reactive handle for conjugation to maleimides, vinyl sulfones, or for stable attachment to gold surfaces, a key feature for nanoparticle-based applications. The carboxylic acid can be activated to form a stable amide bond with primary amines, commonly found in proteins and peptides. The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate and can reduce non-specific binding, a crucial attribute for both in vivo and in vitro performance.
In Vivo Applications: The Stability Advantage
A primary concern for PEGylated drugs in in vivo settings is the stability of the linker connecting the PEG to the therapeutic molecule. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. A common alternative to thiol-based conjugation for attaching payloads to antibodies or proteins involves the use of maleimide-functionalized linkers that react with free thiols on the biomolecule. However, studies have demonstrated that the resulting thiosuccinimide linkage is often unstable under physiological conditions.
In vivo, the thiosuccinimide bond is susceptible to retro-Michael addition and exchange reactions with endogenous thiols, such as glutathione, leading to premature drug release.[1] This instability is a significant drawback for antibody-drug conjugates (ADCs) and other long-circulating therapeutics where sustained drug exposure at the target site is desired. For instance, some studies have shown that ADCs constructed with maleimide-based linkers can shed their payload over time in circulation.
In contrast, the thioether bond formed via reaction of a thiol-PEG linker with a maleimide-functionalized molecule, or the attachment of the thiol group to a gold nanoparticle, provides a more stable linkage, a critical advantage for in vivo applications requiring long-term stability.
In Vitro Applications: Versatility and Controlled Conjugation
In the realm of in vitro diagnostics, biosensors, and cell-based assays, this compound offers a unique set of advantages. The thiol group's high affinity for gold surfaces makes it an ideal choice for the functionalization of gold nanoparticles (AuNPs) used in various detection and imaging applications. This allows for the creation of stable, biocompatible nanoparticle probes with reduced non-specific binding.
Furthermore, the heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy. The carboxylic acid can be activated to react with a primary amine on a biomolecule, such as an antibody or enzyme, while the thiol group remains available for subsequent conjugation to a surface or another molecule. This stepwise approach provides greater control over the final conjugate's composition and purity compared to one-step conjugation methods that can sometimes lead to heterogeneous products.
Another common alternative for conjugating molecules to proteins in vitro involves the use of N-hydroxysuccinimide (NHS)-activated PEG linkers that react directly with primary amines. While this is a straightforward one-step method, it can sometimes result in a heterogeneous mixture of products with varying degrees of PEGylation. The two-step approach offered by this compound can provide more precise control over the conjugation process.
Quantitative Data Summary
The following tables summarize key performance parameters of this compound in comparison to common alternatives.
Table 1: In Vivo Performance Comparison of Linkage Chemistries
| Feature | Thiol-PEG Linkage (to Maleimide) | Maleimide-PEG Linkage (to Thiol) |
| Linkage Stability | Stable Thioether Bond | Thiosuccinimide bond susceptible to retro-Michael addition and thiol exchange[1] |
| Payload Shedding | Minimal | Potential for significant payload shedding over time in plasma |
| Circulation Half-life | Generally extended due to PEGylation[2][3] | Can be compromised by linker instability |
| Off-target Toxicity | Lower potential due to stable linkage | Higher potential due to premature drug release[1] |
Table 2: In Vitro Application Comparison of Heterobifunctional PEG Linkers
| Feature | This compound | NHS-activated PEG Linker |
| Primary Reactive Groups | Thiol (-SH) and Carboxylic Acid (-COOH) | N-hydroxysuccinimide (NHS) ester and another functional group |
| Conjugation Strategy | Two-step (activation of -COOH, then conjugation) or direct (thiol reaction) | One-step direct conjugation to amines |
| Control over Conjugation | High degree of control with two-step process | Can lead to heterogeneous products |
| Surface Functionalization | Ideal for gold nanoparticle functionalization via thiol-gold bond | Less direct for gold surface attachment |
| Versatility | Carboxylic acid can be used for various coupling chemistries; Thiol reacts with maleimides and gold | Primarily for reaction with primary amines |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a drug to an antibody. First, the carboxylic acid end of this compound is activated and reacted with an amine-containing drug. In the second step, the thiol end of the PEG-drug conjugate is reacted with a maleimide-activated antibody.
Materials:
-
This compound
-
Amine-containing drug
-
Maleimide-activated antibody
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M hydroxylamine)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Amine-containing Drug:
-
Add the amine-containing drug to the activated this compound solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Purify the Thiol-PEG-drug conjugate using a desalting column.
-
-
Conjugation to Antibody:
-
Add the purified Thiol-PEG-drug conjugate to the maleimide-activated antibody solution in Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the surface modification of citrate-capped gold nanoparticles (AuNPs).
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
Procedure:
-
Preparation of PEG Linker Solution:
-
Prepare a 1 mM stock solution of this compound in ethanol (B145695) or water.
-
-
Surface Modification:
-
To the gold nanoparticle solution, add the Thiol-PEG-acid stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps two more times to ensure removal of unbound linker.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the bioconjugate in plasma.
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify released payload (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots to quantify the amount of payload that has been released from the conjugate over time.
Visualizations
References
- 1. Synthesis and Comparative In Vivo Evaluation of Site-Specifically Labeled Radioimmunoconjugates for DLL3-Targeted ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biological Activity Assays for Thiol-PEG12-acid Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biological activity assays for bioconjugates utilizing Thiol-PEG12-acid, a heterobifunctional linker. We will explore its performance in key functional assays and compare it with emerging alternatives that offer enhanced stability. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to inform the rational design and evaluation of next-generation bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction to this compound Bioconjugates
This compound is a widely used linker in bioconjugation. It features a thiol (-SH) group for attachment to specific moieties like maleimides or gold surfaces, and a carboxylic acid (-COOH) group for conjugation to amines on proteins or other biomolecules. The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting bioconjugate. However, the stability of the commonly used maleimide-thiol linkage can be a concern, leading to the exploration of alternative conjugation chemistries.
Comparative Performance of this compound and Alternatives
The choice of linker technology significantly impacts the stability, efficacy, and safety of a bioconjugate. While this compound linked via a maleimide (B117702) is a standard, alternatives offering greater stability are gaining prominence.
Data Presentation:
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Thiol-PEG-Maleimide (Standard) | MMAE | HER2+ (SK-BR-3) | 10-50 | [1] |
| Thiol-PEG-Maleimide (Standard) | MMAE | HER2+ (NCI-N87) | ~100 | [2] |
| Maleamic Methyl Ester-PEG-Thiol (Alternative) | MMAE | HER2+ (SK-BR-3) | 10-100 | [2] |
| Non-Cleavable (e.g., SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [1] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides a representative comparison.
Table 2: In Vitro Plasma Stability of ADCs with Different Linker Chemistries
| Linker Chemistry | Antibody Conjugate | Incubation Time (days) in Human Plasma | % Intact ADC Remaining | Reference(s) |
| Thiol-Maleimide | Trastuzumab-Fluorescein | 7 | ~20% (for labile sites) | [3],[4] |
| Thiol-Sulfone (Alternative) | Trastuzumab-Fluorescein | 7 | >80% | [3],[4] |
| Maleamic Methyl Ester-Thiol (Alternative) | Trastuzumab-MMAE | 14 | ~96.2% | [2] |
Table 3: Cellular Uptake of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Formulation | Cell Line | Uptake Efficiency | Reference(s) |
| Non-PEGylated Nanoparticles | Macrophage | High | [5] |
| PEGylated Nanoparticles | Macrophage | Reduced | [5] |
| Non-PEGylated Nanoparticles | Cancer Cells | Varies | [5] |
| PEGylated Nanoparticles | Cancer Cells | Can be enhanced with targeting ligands | [5] |
Table 4: Hemolytic Activity of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Type | Concentration | % Hemolysis | Reference(s) |
| Graphene Oxide (nGO) | 200 µg/mL | 10.7% | [6] |
| PEGylated Graphene Oxide (nGO-PEG) | 200 µg/mL | 8% | [6] |
| Silica Nanoparticles (0.075% PEG) | Not specified | 13.2% | [5] |
| Silica Nanoparticles (0.75% PEG) | Not specified | <1% | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the bioconjugate in killing target cells by measuring metabolic activity.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound bioconjugate and alternatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the bioconjugates in complete cell culture medium. Remove the old medium from the cells and add the bioconjugate dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the bioconjugate concentration and determine the IC50 value using a non-linear regression model.[1]
Cellular Uptake Assay (Flow Cytometry)
This assay quantifies the internalization of the bioconjugate by target cells.
Materials:
-
Fluorescently labeled this compound bioconjugate and alternatives
-
Target cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the fluorescently labeled bioconjugates for various time points (e.g., 0, 2, 6, 24 hours).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Staining and Washing: Wash the cells twice with ice-cold PBS to remove any unbound bioconjugate.
-
Resuspension: Resuspend the cell pellet in FACS buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the emitted fluorescence.
-
Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the cells is proportional to the amount of internalized bioconjugate.
In Vitro Serum Stability Assay (LC-MS)
This assay assesses the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
This compound bioconjugate and alternatives
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) to extract the bioconjugate and any released payload.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and released payload over time.[7]
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability and half-life in plasma.
Hemolysis Assay
This assay evaluates the biocompatibility of the bioconjugate with red blood cells (RBCs).
Materials:
-
Fresh whole blood
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
This compound bioconjugate and alternatives
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them multiple times with PBS. Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.[8]
-
Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the bioconjugates. Include PBS as a negative control and Triton X-100 as a positive control (100% hemolysis).[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).[8]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Analysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm.[8]
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.[8]
Mandatory Visualization
Caption: Workflow for comparing biological activities.
Caption: MMAE-induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Biocompatibility of Thiol-PEG12-acid Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of materials functionalized with Thiol-PEG12-acid and other common polyethylene (B3416737) glycol (PEG) derivatives. The information presented is curated from a range of experimental studies to assist researchers in selecting the most appropriate surface modification for their specific applications, with a focus on drug delivery, medical implants, and biosensors.
Introduction to PEGylation and Biocompatibility
Surface functionalization with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials. This process involves attaching PEG chains to a material's surface, which can improve water solubility, reduce non-specific protein adsorption, and minimize recognition by the immune system. The choice of the terminal functional group on the PEG linker plays a crucial role in the subsequent conjugation chemistry and can influence the overall biological response to the material. This guide focuses on this compound, a heterobifunctional linker featuring a thiol (-SH) group for robust anchoring to noble metal surfaces (like gold and silver) and a carboxylic acid (-COOH) group for covalent attachment of biomolecules.[1][2] We compare its biocompatibility profile with three other commonly used PEG derivatives: methoxy-PEG (mPEG), carboxyl-PEG (COOH-PEG), and N-hydroxysuccinimide-PEG (NHS-PEG).
Comparative Analysis of Biocompatibility
The biocompatibility of a functionalized material is a multifaceted property, with key indicators including cytotoxicity, hemolytic activity, and protein adsorption. While direct head-to-head comparative studies of all four PEG derivatives on a single material are limited, this section synthesizes available data to provide a comparative overview.
Cytotoxicity
Cytotoxicity assays are essential for determining whether a material or its extracts have a toxic effect on cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a standard metric for cytotoxicity. Lower IC50 values indicate higher cytotoxicity.
| Functional Group | Base Material | Cell Line | IC50 (µg/mL) | Key Findings & References |
| Thiol-PEG-Acid | Gold Nanoparticles | Varies | Generally High | Thiol-PEG-acid functionalization is primarily used for stable nanoparticle formation and subsequent bioconjugation, with an emphasis on maintaining high cell viability.[1][3] |
| mPEG-SH | Gold Nanoparticles | Multiple | > 1000 | mPEG-functionalized gold nanoparticles are generally considered non-toxic across various cell lines.[4][5] |
| COOH-PEG | Not Specified | HT-29 | > 200 mM (for PEG-COOH polymer) | PEG-COOH itself shows no significant cytotoxicity at high concentrations. |
| NHS-PEG | Not Specified | Varies | Not Directly Reported | NHS-PEG is a reactive linker designed for conjugation. Its biocompatibility is assessed post-conjugation, where it forms a stable, non-toxic amide bond.[6] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, base materials, and PEG chain lengths.
Hemolytic Activity
Hemolysis assays assess the ability of a material to damage red blood cells (RBCs), leading to the release of hemoglobin. A low hemolysis percentage is indicative of good blood compatibility. According to ASTM E2524-08, materials causing less than 2% hemolysis are considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.[7][8]
| Functional Group | Base Material | Hemolysis (%) | Key Findings & References |
| Thiol-PEG-Acid | Not Specified | Expected to be < 5% | PEGylation, in general, significantly reduces the hemolytic activity of materials.[9] |
| mPEG-SH | Not Specified | < 2% | Materials functionalized with mPEG consistently demonstrate low hemolytic potential. |
| COOH-PEG | Not Specified | < 5% | The presence of a terminal carboxyl group is not expected to significantly increase hemolysis compared to other PEG derivatives. |
| NHS-PEG | Not Specified | Assessed Post-Conjugation | The reactive NHS ester is hydrolyzed or reacts to form a stable amide bond, resulting in a surface with low hemolytic activity.[6] |
Protein Adsorption
The adsorption of proteins onto a material surface can trigger an immune response and lead to the clearance of nanoparticles from circulation. PEGylation is known to create a hydrophilic barrier that reduces protein adsorption.
| Functional Group | Base Material | Protein Adsorption | Key Findings & References |
| Thiol-PEG-Acid | Gold Nanoparticles | Low | The dense layer of PEG chains effectively shields the nanoparticle surface from protein interactions.[10] |
| mPEG-SH | Gold Surfaces | Low | mPEG-thiol modified surfaces show significantly reduced protein adsorption.[11] |
| COOH-PEG | Niobium Pentoxide | Low | Increasing PEG surface density, regardless of the terminal group, correlates with lower protein adsorption.[12] |
| NHS-PEG | Glass/ITO | Low (Post-Conjugation) | After reaction, the resulting surface exhibits low non-specific protein binding. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of biocompatibility. Below are summaries of commonly used methods.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the test material (e.g., functionalized nanoparticles) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[16]
Hemolysis Assay (ASTM E2524-08)
This protocol is adapted from the ASTM E2524-08 standard test method for analyzing the hemolytic properties of nanoparticles.[7][8][9][17]
Principle: Red blood cells are incubated with the test material, and the amount of hemoglobin released due to cell lysis is measured spectrophotometrically.
Procedure:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor in the presence of an anticoagulant. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) through repeated centrifugation and resuspension to remove plasma and buffy coat. Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.
-
Sample Incubation: Add the test material at various concentrations to microcentrifuge tubes. Add the diluted RBC suspension to each tube.
-
Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent, such as Triton X-100).
-
Incubation: Incubate all samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for assessing the biocompatibility of functionalized materials.
Cellular Interaction and Signaling Pathways
Upon interaction with cells, PEGylated materials can trigger various signaling pathways. The diagram below illustrates a simplified model of potential cellular responses involving Toll-like receptors (TLRs) and integrins.
Caption: Simplified signaling pathways initiated by material-cell interactions.
Conclusion
This compound functionalized materials exhibit excellent biocompatibility, characterized by low cytotoxicity, minimal hemolytic activity, and reduced protein adsorption. These properties are generally comparable to other common PEG derivatives such as mPEG, COOH-PEG, and NHS-PEG. The choice of a specific functional group will largely depend on the desired subsequent conjugation chemistry. For applications requiring robust attachment to gold or other noble metal surfaces, this compound offers a reliable and biocompatible solution. Further direct comparative studies under identical experimental conditions are warranted to delineate more subtle differences in the biological performance of these functionalized materials.
References
- 1. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 2. polysciences.com [polysciences.com]
- 3. SH-PEG-COOH, Thiol-PEG-Acid - Biopharma PEG [biochempeg.com]
- 4. nanocs.net [nanocs.net]
- 5. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]
- 6. SH-PEG-SC,Thiol-PEG-NHS - Biopharma PEG [biochempeg.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. aimdrjournal.com [aimdrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. store.astm.org [store.astm.org]
A Head-to-Head Comparison of Thiol-PEG Linkers for Advanced Drug Delivery
A comprehensive guide for researchers and drug development professionals on the comparative performance of Thiol-reactive Polyethylene Glycol (PEG) linkers. This guide provides an objective analysis of Maleimide-PEG-Thiol, Thiol-PEG-NHS, and Thiol-PEG-COOH linkers, supported by experimental data and detailed protocols to inform strategic selection in drug conjugate design.
In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the payload to the delivery vehicle is a critical determinant of efficacy and safety. Thiol-reactive PEG linkers are widely employed to conjugate drugs to cysteine residues on proteins or to other thiol-containing molecules. The choice of the reactive group at the other end of the PEG chain—be it a maleimide, an N-hydroxysuccinimide (NHS) ester, or a carboxylic acid—profoundly influences the conjugation efficiency, stability of the resulting bond, and the drug release profile. This guide offers a head-to-head comparison of these three prominent Thiol-PEG linker types to aid researchers in making informed decisions for their drug delivery systems.
Performance Comparison: A Quantitative Overview
The selection of a Thiol-PEG linker should be guided by a thorough understanding of their respective performance characteristics. The following tables summarize key quantitative data on conjugation efficiency, stability, and drug release kinetics for Maleimide-PEG-Thiol, Thiol-PEG-NHS, and Thiol-PEG-COOH linkers.
Table 1: Comparative Conjugation Efficiency
| Linker Type | Target Moiety | Typical Reaction pH | Reaction Time | Reported Conjugation Efficiency | Key Considerations |
| Maleimide-PEG-Thiol | Free Thiol (e.g., Cysteine) | 6.5 - 7.5 | 1 - 4 hours | Up to 95% | Highly specific reaction. Potential for retro-Michael reaction leading to de-conjugation. |
| Thiol-PEG-NHS | Primary Amine (e.g., Lysine) | 7.0 - 8.5 | 0.5 - 2 hours | 70 - 90% | NHS esters are prone to hydrolysis, requiring anhydrous conditions and immediate use. |
| Thiol-PEG-COOH | Primary Amine (e.g., Lysine) | 4.5 - 6.0 (activation), 7.2-8.5 (conjugation) | Activation: 15-30 min; Conjugation: 2-4 hours | 60 - 80% | Requires a two-step activation process (e.g., with EDC/NHS). Offers more control but can be less efficient. |
Table 2: Comparative Linker Stability
| Linker Type | Bond Formed | Stability in Human Plasma (t½) | Primary Cleavage Mechanism | Key Considerations |
| Maleimide-PEG-Thiol | Thioether | Variable (days to weeks) | Enzymatic cleavage of payload; potential for retro-Michael reaction. | The thiosuccinimide ring can undergo hydrolysis, which can affect stability.[1] |
| Thiol-PEG-NHS | Amide | Very Stable (> 2 weeks) | Enzymatic cleavage of payload. | The amide bond is generally stable under physiological conditions.[2] |
| Thiol-PEG-COOH | Amide | Very Stable (> 2 weeks) | Enzymatic cleavage of payload. | The amide bond is highly stable.[2] |
Table 3: Comparative Drug Release Kinetics
| Linker Type | Release Trigger | Release Profile | Typical Drug Release (%) in 24h (in vitro) | Key Considerations |
| Maleimide-PEG-Thiol | Reductive environment (e.g., high GSH in tumor cells) if a disulfide bond is incorporated. | Triggered release | Dependent on disulfide bond stability | Allows for controlled release in the target environment. |
| Thiol-PEG-NHS | Primarily enzymatic degradation of the antibody in lysosomes. | Slow, sustained release | Low (<10%) | Suitable for non-cleavable ADC strategies. |
| Thiol-PEG-COOH | Primarily enzymatic degradation of the antibody in lysosomes. | Slow, sustained release | Low (<10%) | Suitable for non-cleavable ADC strategies. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of drug conjugates. The following are key experimental protocols for drug conjugation, stability assessment, and in vitro drug release studies.
Protocol 1: Determination of Protein-PEG Conjugation Efficiency by HPLC
Objective: To quantify the efficiency of the conjugation reaction between a protein and a Thiol-PEG linker.
Materials:
-
PEGylated protein sample
-
Unconjugated protein standard
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system with a UV detector
-
Appropriate SE-HPLC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Sample Preparation: Prepare a stock solution of the PEGylated protein reaction mixture. Prepare a standard solution of the unconjugated protein at a known concentration.
-
HPLC Analysis:
-
Equilibrate the SE-HPLC column with the mobile phase at a flow rate of 1 mL/min.
-
Inject a known volume (e.g., 20 µL) of the unconjugated protein standard and record the chromatogram.
-
Inject the same volume of the PEGylated protein reaction mixture and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the PEGylated protein in the chromatograms. The PEGylated protein will have a shorter retention time due to its larger size.
-
Integrate the peak areas for both the unconjugated and conjugated protein in the reaction mixture chromatogram.
-
Calculate the conjugation efficiency using the following formula:
-
Protocol 2: In Vitro Plasma Stability Assay of Antibody-Drug Conjugates
Objective: To assess the stability of an ADC in human plasma by monitoring drug deconjugation over time.[3][4][5]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in human plasma.
-
As a control, dilute the ADC to the same concentration in PBS.
-
Incubate both samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
ADC Capture:
-
Add Protein A or G magnetic beads to each aliquot to capture the ADC.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis: Plot the average DAR as a function of time. A stable ADC will show minimal decrease in DAR over the incubation period.
Protocol 3: In Vitro Drug Release Assay using Dialysis
Objective: To evaluate the release of a drug from a PEGylated conjugate under simulated physiological conditions.[6][7][8]
Materials:
-
Drug-PEG conjugate
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS, pH 7.4, or acetate (B1210297) buffer, pH 5.5, to simulate endosomal conditions)
-
Shaking incubator or water bath
Procedure:
-
Dialysis Setup:
-
Dissolve a known amount of the drug-PEG conjugate in the release buffer.
-
Load the solution into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release buffer (e.g., 100-fold excess volume).
-
-
Incubation: Incubate at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the release buffer from the outer container. Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizing the Pathways and Processes
To better understand the complex processes involved in drug delivery using Thiol-PEG linkers, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways.
Caption: Experimental workflow for the preparation and evaluation of drug conjugates using Thiol-PEG linkers.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC) from circulation to payload release.[9][10][11][12][13]
Conclusion
The choice of a Thiol-PEG linker is a critical decision in the design of drug delivery systems, with each type offering distinct advantages and disadvantages. Maleimide-PEG-Thiol linkers provide high conjugation efficiency for thiol groups but may exhibit stability concerns. Thiol-PEG-NHS and Thiol-PEG-COOH linkers form highly stable amide bonds with amines, offering a robust platform for non-cleavable strategies, although their conjugation efficiency can be lower and, in the case of COOH-linkers, require an additional activation step.
By carefully considering the quantitative data on performance, adhering to detailed experimental protocols, and understanding the intracellular journey of the drug conjugate, researchers can strategically select the optimal Thiol-PEG linker to enhance the therapeutic potential of their novel drug delivery systems. Empirical testing remains crucial to validate the best linker for a specific application, ensuring the development of safe and effective targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol-PEG12-acid: A Comparative Analysis of Supplier Offerings
For researchers and professionals in drug development and materials science, the selection of high-quality reagents is paramount to the success of their work. Thiol-PEG12-acid, a heterobifunctional linker, is a critical component in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the functionalization of nanoparticles.[1][2][3] This guide provides a comparative analysis of this compound from various suppliers, offering a summary of available data, standardized protocols for in-house evaluation, and visualizations to guide experimental workflows.
Supplier Data Overview
The quality and purity of this compound can significantly impact the efficiency and reproducibility of conjugation reactions. While a direct head-to-head experimental comparison is not publicly available, researchers can leverage the data provided by suppliers to make an informed initial selection. The following table summarizes the specifications for this compound as advertised by several prominent suppliers.
| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | CAS Number |
| BroadPharm | BP-21916 | ≥95% | 634.8 | 1032347-93-5 |
| Vector Labs | QBD-10850 | >97% | 634.77 | 1032347-93-5 |
| Sigma-Aldrich | QBD10850 | >95% (HPLC) | 634.77 | Not Specified |
| MedchemExpress | HY-141326 | Not Specified | Not Specified | Not Specified |
| Advanced ChemTech | Not Specified | Not Specified | Not Specified | Not Specified |
| Benchchem | B3024035 | ≥95% | 634.8 | 2211174-73-9 |
| Polysciences | 26222 | Not Specified | 3000 | Not Specified |
Key Quality Control Experiments: Protocols for In-House Validation
Given the variability in supplier-provided data, independent verification of the purity and identity of this compound is crucial. The following are detailed protocols for essential analytical techniques that can be employed for this purpose.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and identifying any impurities.[1]
-
Instrumentation: HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and ELSD/CAD.
-
Sample Preparation: Dissolve the this compound in the mobile phase A at a concentration of 1 mg/mL.
-
Analysis: The purity is determined by the peak area percentage of the main component. Impurities may include species with different PEG chain lengths or oxidized thiol groups.
Identity and Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural integrity of the this compound.[1]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of 0.1 mg/mL.
-
Analysis: The expected molecular ion peak for this compound is approximately 634.8 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 635.8 and potentially sodium [M+Na]⁺ at m/z 657.8 or potassium [M+K]⁺ at m/z 673.8 adducts.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure and can be used to confirm the identity and purity of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: The proton NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (a large signal around 3.6 ppm), as well as signals corresponding to the protons adjacent to the thiol and carboxylic acid functional groups. The integration of these peaks can be used to assess the purity and confirm the structure.
Visualizing Experimental Workflows and Applications
To aid researchers in their experimental design, the following diagrams, created using the DOT language, illustrate a logical workflow for comparing this compound from different suppliers and a common application of this versatile linker.
Caption: Workflow for comparing this compound from different suppliers.
References
Safety Operating Guide
Proper Disposal of Thiol-PEG12-acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Thiol-PEG12-acid are critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step protocol for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedure involves a two-stage process of oxidation of the thiol group followed by neutralization of the acidic component.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with its Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and disposal steps should be performed in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves a sequential chemical treatment to neutralize both the thiol and carboxylic acid functionalities, rendering the compound less hazardous.
Step 1: Oxidation of the Thiol Group
The first step is to oxidize the thiol group to a less odorous and less reactive sulfonic acid using sodium hypochlorite (B82951) (household bleach).
-
Preparation: In a designated chemical waste container, dilute the this compound waste with water to a concentration of less than 10%.
-
Oxidation: Slowly add a 5.25% sodium hypochlorite solution (household bleach) to the diluted waste while stirring. A general guideline is that approximately 7 mL of 5.25% sodium hypochlorite solution can quench 1 gram of a thiol-containing compound.[1][2] The reaction may be exothermic, so proceed with caution and cool the container if necessary.
-
Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete oxidation of the thiol group.
Step 2: Neutralization of the Carboxylic Acid and Sulfonic Acid Groups
Following oxidation, the resulting acidic solution must be neutralized.
-
pH Adjustment: While stirring, slowly add a dilute solution of a base, such as 1 M sodium hydroxide (B78521) (NaOH), to the reaction mixture.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[3][4]
-
Final Disposal: Once the pH is within the acceptable range and if local regulations permit, the neutralized solution can be disposed of down the drain with copious amounts of water.[4] Otherwise, it should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal service.[5]
Quantitative Disposal Parameters
| Parameter | Guideline | Source(s) |
| Initial Waste Concentration | < 10% in water | |
| Oxidizing Agent | 5.25% Sodium Hypochlorite (Household Bleach) | [1][2] |
| Ratio of Oxidizing Agent to Thiol | Approx. 7 mL of 5.25% NaOCl per 1 g of thiol | [1][2] |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) or other suitable base | [3][4] |
| Final pH for Disposal | 5.5 - 9.5 | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Thiol-PEG12-acid
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Thiol-PEG12-acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar PEGylated thiols and carboxylic acids, as well as general laboratory best practices. This compound should be handled with caution as a potentially hazardous substance.
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1][2] | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | A fully fastened laboratory coat. Consider a chemical-resistant apron for larger quantities. | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1] | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1] For situations with higher exposure risk, a NIOSH-approved respirator may be necessary.[2][3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Keep the container tightly sealed in a dry, cool, and well-ventilated area.[3][6]
-
To minimize air exposure, consider storing under an inert gas like argon or nitrogen.[4][7]
Handling:
-
Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.[4][7]
-
Thiol-PEG reagents can be low-melting solids or liquids that are difficult to weigh and dispense.[4][8] To facilitate handling, consider making a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][7][8]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Experimental Protocol: Preparation of a Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.[4]
-
Under a chemical fume hood, carefully weigh the desired amount of the reagent.
-
Dissolve the reagent in an appropriate volume of dry DMSO or DMF to create a stock solution.[4][8]
-
Cap the stock solution with a septum and use a syringe to remove the solution for experiments to minimize air exposure.[4]
-
Store the unused stock solution at -20°C under an inert atmosphere.[4][8]
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[9] |
| Solid Thiol Waste | Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[9] |
| Empty Containers | Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of as regular solid waste. |
| General Disposal | Do not mix this compound waste with other waste streams.[1] All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[10] |
IV. Emergency Procedures
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[6] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11] |
| Ingestion | Do not induce vomiting. If swallowed, call a poison center or doctor. Rinse mouth.[10] |
| Spill | For small spills, absorb the material with a non-combustible absorbent material. Decontaminate the affected surfaces. Collect all contaminated materials and place them in the designated hazardous waste container.[10] |
Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, 1032347-93-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
